rac-Rotigotine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXBONHIOKGWNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
rac-Rotigotine Hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of rac-Rotigotine Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the mechanism of action for this compound, a non-ergoline dopamine agonist. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its molecular pharmacology and the experimental methodologies used to elucidate its function.
Introduction: The Clinical Significance of Rotigotine
Rotigotine is a dopamine agonist approved for the treatment of Parkinson's disease and Restless Legs Syndrome. Delivered via a transdermal patch, it provides continuous drug delivery over 24 hours, which helps to maintain stable plasma concentrations and reduce motor fluctuations in patients with Parkinson's disease. Unlike some other dopamine agonists, Rotigotine has a unique receptor binding profile that contributes to its clinical efficacy and side-effect profile. This guide will delve into the molecular intricacies of its mechanism of action.
Pharmacodynamics: A Multi-Receptor Engagement Profile
The therapeutic effects of this compound are primarily attributed to its activity at various dopamine receptor subtypes. However, its interaction with serotonergic and adrenergic receptors also plays a significant role in its overall pharmacological profile.
Receptor Binding Affinity
Rotigotine exhibits a high affinity for a range of dopamine, serotonin, and α-adrenergic receptors. The binding affinities (Ki) are typically determined through competitive radioligand binding assays, where Rotigotine competes with a radiolabeled ligand for binding to the target receptor. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) in nM |
| Dopamine D3 | 0.71 |
| Dopamine D2 | 13.5 |
| Dopamine D1 | 296 |
| Dopamine D4 | 55.4 |
| Dopamine D5 | 5.4 |
| Serotonin 5-HT1A | 30 |
| Serotonin 5-HT7 | 86 |
| α2B-Adrenergic | 8.3 |
Data compiled from various in vitro studies.
Functional Activity and Downstream Signaling
Rotigotine is not only defined by its binding affinity but also by its functional activity at these receptors. It primarily acts as a full agonist at dopamine D2 and D3 receptors, which are Gαi/o-coupled receptors. Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in a reduction in neuronal excitability. Its high affinity and full agonism at the D3 receptor are particularly noteworthy.
At the dopamine D1 receptor, which is Gαs/olf-coupled, Rotigotine acts as a partial agonist. Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in cAMP production and subsequent activation of protein kinase A (PKA).
Furthermore, Rotigotine is an agonist at the serotonin 5-HT1A receptor and an antagonist at the α2B-adrenergic receptor. These activities may contribute to its non-motor effects, such as potential antidepressant and anxiolytic properties.
Caption: Rotigotine's interaction with various receptors and their primary downstream signaling pathways.
Key Experimental Methodologies for Characterization
The determination of Rotigotine's mechanism of action relies on a suite of in vitro and in vivo experimental techniques. Here, we detail the protocols for two fundamental assays.
Radioligand Binding Assay
This assay quantifies the affinity of a drug for a specific receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., CHO-K1 cells transfected with the human D2 receptor).
-
Harvest cells and homogenize in a buffered solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Competitive Binding:
-
In a multi-well plate, add the cell membrane preparation.
-
Add a fixed concentration of a high-affinity radioligand (e.g., [³H]Spiperone for D2 receptors).
-
Add varying concentrations of the unlabeled competitor drug (Rotigotine).
-
Incubate at a specific temperature for a set time to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of Rotigotine.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of Rotigotine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs).
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes expressing the GPCR of interest as described in the radioligand binding assay protocol.
-
-
Assay Reaction:
-
In a multi-well plate, add the cell membrane preparation.
-
Add a fixed concentration of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Add varying concentrations of the agonist (Rotigotine).
-
Include a control with a known full agonist to determine maximal stimulation.
-
Incubate at 30°C for 60 minutes.
-
-
Separation and Detection:
-
Separate bound from unbound [³⁵S]GTPγS by filtration.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound [³⁵S]GTPγS as a function of the log concentration of Rotigotine.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of Rotigotine that produces 50% of the maximal response) and the Emax (the maximal effect).
-
Caption: A generalized workflow for in vitro characterization of Rotigotine's receptor activity.
Neurochemical and Electrophysiological Consequences
The receptor-level activities of Rotigotine translate into significant effects on neurotransmitter systems and neuronal firing patterns in the brain.
-
Dopamine Systems: As a dopamine agonist, Rotigotine mimics the effects of endogenous dopamine. In animal models of Parkinson's disease, it has been shown to reverse motor deficits by stimulating dopamine receptors in the basal ganglia. In vivo microdialysis studies have demonstrated that Rotigotine can decrease the firing rate of dopaminergic neurons in the substantia nigra pars compacta via stimulation of inhibitory D2 autoreceptors.
-
Serotonin and Noradrenaline Systems: The activity of Rotigotine at 5-HT1A and α2B receptors suggests it can also modulate serotonergic and noradrenergic neurotransmission. These interactions may underlie some of its non-motor effects and contribute to its overall therapeutic profile.
Conclusion
The mechanism of action of this compound is multifaceted, characterized by its high-affinity binding to and functional agonism at D2 and D3 dopamine receptors. Its partial agonism at D1 receptors and its activity at serotonergic and adrenergic receptors further contribute to its complex pharmacology. A thorough understanding of this intricate profile, elucidated through a combination of in vitro and in vivo experimental approaches, is crucial for optimizing its clinical application and for the development of future therapeutics for neurological disorders.
Chemical properties of rac-Rotigotine Hydrochloride
An In-Depth Technical Guide to the Chemical Properties of rac-Rotigotine Hydrochloride
This guide provides a comprehensive technical overview of the chemical properties of racemic (rac)-Rotigotine Hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind its characteristics and the experimental choices made in its analysis. The protocols and data presented herein are synthesized from established literature to ensure technical accuracy and field-proven insight.
Core Physicochemical Characteristics
This compound is the racemic mixture of the hydrochloride salt of Rotigotine, a non-ergoline dopamine agonist.[1][2] Understanding its fundamental physicochemical properties is the bedrock upon which all further development and research are built. The racemate contains both the active (S)-enantiomer and the (R)-enantiomer (ent-Rotigotine).[1]
These core properties dictate the compound's behavior in both in vitro and in vivo systems, influencing everything from dissolution rates in formulation to its ability to cross biological membranes.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₉H₂₆ClNOS | [1][2][3] |
| Molecular Weight | 351.93 g/mol | [1][2][3] |
| CAS Number | 102120-99-0 | [1][3] |
| Appearance | White to off-white solid powder | [4] |
| LogP | 4.7 |[4] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. rac-Rotigotine, as a lipophilic compound, exhibits pH-dependent solubility.[4]
-
Aqueous Solubility : It is poorly soluble in water at neutral pH. Solubility markedly increases at a more acidic pH, a characteristic typical of basic amines which form soluble salts.[2][4] One source quantifies water solubility as < 0.1 mg/mL, even with sonication and heating.[2]
-
Organic Solvent Solubility : The compound is highly soluble in Dimethyl Sulfoxide (DMSO), with concentrations of ≥ 50 mg/mL (142.07 mM) being readily achievable.[2] This makes DMSO an excellent solvent for preparing stock solutions for in vitro screening and analysis. For in vivo studies, complex solvent systems are often required, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a clear solution of at least 2.5 mg/mL.[2]
Ionization Constant (pKa)
The pKa values govern the ionization state of a molecule at a given pH. For Rotigotine, two key pKa values have been calculated for the free base:
-
Strongest Acidic pKa : 10.03 (attributed to the phenolic hydroxyl group)
-
Strongest Basic pKa : 10.97 (attributed to the tertiary amine)
Causality: The tertiary amine's high pKa means it will be protonated and positively charged in the acidic environment of the stomach and in most physiological fluids (pH ~7.4). This ionization is crucial for its interaction with aqueous media. Conversely, the phenolic group will be largely non-ionized at physiological pH. This dual character influences receptor binding, membrane permeability, and formulation strategies.
Pharmacological Profile: A Multi-Receptor Agonist
rac-Rotigotine acts as a non-selective agonist across multiple dopamine receptor subtypes, with additional activity at serotonergic and adrenergic receptors.[3][5] While the (S)-enantiomer is the pharmacologically active component for treating Parkinson's disease, the racemate is often used in research settings.[1] The primary mechanism of action involves the stimulation of postsynaptic D₂ and D₃ receptors within the brain's nigrostriatal pathway, compensating for the dopamine deficiency characteristic of Parkinson's disease.[6]
Table 2: Receptor Binding Affinity of Rotigotine
| Receptor Target | Binding Affinity (Ki) | pKi | Source(s) |
|---|---|---|---|
| Dopamine D₃ | 0.71 nM | 9.2 | |
| Dopamine D₄ | 3.9 - 15 nM | 8.0 - 8.5 | [2] |
| Dopamine D₅ | 5.4 nM | 8.0 - 8.5 | [2] |
| Dopamine D₂ | 13.5 nM | 8.0 - 8.5 | [2] |
| Dopamine D₁ | 83 nM | 7.2 | |
| 5-HT₁A | 30 nM | - | [2] |
| α₂B-Adrenergic | 27 nM | - |[2] |
Insight: The significantly higher affinity for the D₃ receptor compared to other subtypes is a distinguishing feature. In functional assays, however, Rotigotine behaves as a full agonist at D₁, D₂, and D₃ receptors with similar potencies, indicating that binding affinity alone does not tell the full story of its pharmacological effect.[2]
Caption: Dopamine Receptor Agonism Pathway for Rotigotine.
Stability and Degradation Profile
The stability of this compound is a critical parameter for ensuring its quality, safety, and efficacy. The molecule is known to be sensitive to oxidation, particularly when exposed to air, light, or heat.[4][] This susceptibility is a key consideration for storage, formulation, and analytical method development. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
-
Storage Conditions : For short-term storage (days to weeks), the solid material should be kept dry, dark, and at 0-4°C. For long-term storage (months to years), -20°C is recommended.[3] Stock solutions in DMSO should be stored at -80°C for up to 6 months.[2]
Table 3: Summary of Forced Degradation Behavior
| Stress Condition | Observations | Degradation Products | Source(s) |
|---|---|---|---|
| Acidic (e.g., 2N HCl, 60°C) | Moderate degradation | - | [8][9] |
| Alkaline (e.g., 2N NaOH, 60°C) | Significant degradation (39.22%) | - | [8][9] |
| Oxidative (e.g., H₂O₂, 60°C) | Rapid and significant degradation (34.44%) | N-oxides, Impurity E | [][9][10][11] |
| Thermal (e.g., 105°C) | Rapid degradation | - | [10] |
| Photolytic (UV light) | Minimal degradation (3.62%) | Four new products (DP-1 to DP-4) |[9][11] |
Known Impurities and Degradants
Regulatory bodies require strict control over impurities. These can arise from the synthetic process or from degradation.
Process-Related Impurities:
-
Depropyl Rotigotine[6]
-
Dethienylethyl Rotigotine[6]
-
Dithienylethyl Rotigotine[6]
-
Ethyl Rotigotine[6]
-
Acetyl Rotigotine[6]
-
Rotigotine toluenesulfonic acid ester[6]
Degradation-Related Impurities:
-
Rotigotine N-Oxide : A primary product of oxidative degradation.[]
-
Impurity E (Hydrochloride Salt) : An identified degradation product.[12]
-
Photodegradation Products (DP-1 to DP-4) : Novel impurities identified under photolytic stress.[11]
Caption: Primary Degradation Pathways of rac-Rotigotine HCl.
Analytical Characterization Protocols
Robust analytical methods are required to ensure the identity, purity, and quality of this compound. High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity and stability testing, while Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and quantitative analysis.
Stability-Indicating HPLC Method
Causality: A stability-indicating method is one that can accurately quantify the API in the presence of its impurities, degradants, and excipients. For a molecule like Rotigotine with a UV chromophore, Reverse-Phase HPLC (RP-HPLC) with UV detection is the method of choice. A C8 or C18 column provides the necessary hydrophobicity to retain the lipophilic Rotigotine molecule, while a mobile phase of acetonitrile and an aqueous buffer allows for fine-tuning of the separation.
This protocol is a synthesized example based on validated methods.[8][13]
-
Instrumentation : HPLC system with a PDA or UV-Vis detector.
-
Mobile Phase :
-
Mobile Phase A: 0.01N Potassium Dihydrogen Orthophosphate, pH adjusted to 4.8 with orthophosphoric acid.[8]
-
Mobile Phase B: Acetonitrile.
-
-
Elution Mode : Isocratic.
-
Composition : Mobile Phase A: Mobile Phase B (45:55 v/v).[8]
-
Column Temperature : 30°C.[8]
-
Detection Wavelength : 224 nm.[8]
-
Injection Volume : 10-20 µL.
-
Sample Preparation :
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., Water:Acetonitrile, 50:50 v/v) to a target concentration of ~40 µg/mL.[8]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability : The method must be validated to show that parameters like theoretical plates, peak tailing, and reproducibility are within acceptable limits (e.g., %RSD < 2%).[8] Under these conditions, the retention time for Rotigotine is approximately 2.7 minutes.[8]
Caption: General Workflow for HPLC Analysis of rac-Rotigotine HCl.
Quantitative NMR (qNMR) Spectroscopy
Causality: While HPLC is excellent for separation, qNMR offers a primary method of quantification without the need for a specific reference standard for each impurity. It relies on the principle that the signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known analyte peak to that of a certified internal standard, an absolute quantity can be determined.
This protocol is based on a published method for analyzing Rotigotine in complex matrices.[14]
-
Instrumentation : High-field NMR Spectrometer (e.g., 600 MHz).
-
Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard (IS) : Dimethyl terephthalate (certified purity).
-
Sample Preparation :
-
Accurately weigh ~55 mg of the rac-Rotigotine HCl sample.
-
Accurately prepare a stock solution of the internal standard in DMSO-d₆.
-
Combine the sample with a precise volume (e.g., 1.0 mL) of the IS stock solution in an NMR tube.
-
Sonicate until fully dissolved.
-
-
Acquisition Parameters :
-
Pulse Sequence : Use a sequence with water suppression (e.g., noesygppr1d) if residual water is present.[14]
-
Temperature : Maintain a constant temperature (e.g., 25°C).[14]
-
Relaxation Delay (D1) : Set a long D1 time (e.g., 40s) to ensure full relaxation of all nuclei, which is critical for accurate quantification.[14]
-
-
Data Processing & Analysis :
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the designated quantification peaks for both the analyte and the internal standard.
-
Quantification Peaks :
-
Calculate the concentration of rac-Rotigotine HCl using the standard qNMR equation, accounting for the molecular weights, number of protons in each integral, and weights of the sample and IS.
-
References
- 1. scbt.com [scbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ema.europa.eu [ema.europa.eu]
- 8. Stability Indicating Method Development and Validation for the Estimation of Rotigotine by Rp-Hplc in Bulk and Pharmaceutical Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 9. benthamscience.com [benthamscience.com]
- 10. rjpbcs.com [rjpbcs.com]
- 11. Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Synthesis pathways for racemic Rotigotine Hydrochloride
An In-Depth Technical Guide to the Synthesis of Racemic Rotigotine Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Rotigotine is a non-ergoline dopamine agonist that is predominantly recognized for its therapeutic efficacy in managing Parkinson's disease and Restless Legs Syndrome (RLS).[1] Its chemical structure, (-)-(S)-2-[N-propyl-N-[2-(2-thienyl)ethyl]amino]-5-hydroxy-1,2,3,4-tetrahydronaphthalene, features a critical chiral center at the C6 position of the tetralin core.[2] The pharmacological activity resides exclusively in the (S)-enantiomer, which effectively binds to dopamine receptors (D1, D2, and D3), mimicking the action of dopamine.[2]
While the final active pharmaceutical ingredient (API) is enantiomerically pure, the synthesis of the racemic mixture is a foundational strategy in many developmental and industrial pathways. The production of a racemate allows for robust and often higher-yielding chemical processes, which can then be subjected to well-established resolution techniques to isolate the desired enantiomer.[3][4] This guide provides a detailed technical overview of the core synthetic pathways to produce racemic Rotigotine, culminating in its conversion to the stable and pharmaceutically relevant hydrochloride salt. We will explore the causal chemistry behind each transformation, present detailed experimental protocols, and offer insights into the strategic considerations that govern this multi-step synthesis.
Chapter 1: Retrosynthetic Analysis and Core Strategy
A logical retrosynthetic analysis of racemic Rotigotine Hydrochloride reveals a convergent and efficient manufacturing strategy. The primary disconnection points are the hydrochloride salt, the phenolic hydroxyl group, and the tertiary amine.
The hydrochloride salt is trivially formed from the free base in the final step. The crucial phenolic hydroxyl group is unmasked from a more stable methoxy ether precursor, a common protecting group strategy in multi-step synthesis to prevent unwanted side reactions. This O-demethylation is a key late-stage transformation.[5]
The central tertiary amine can be disconnected in several ways, but the most common approach involves forming the C-N bonds via reductive amination on a tetralone core. This leads back to the principal starting material: 5-methoxy-2-tetralone, a readily accessible and stable precursor.[6][7]
Caption: Retrosynthetic pathway for racemic Rotigotine HCl.
Chapter 2: Synthesis of the Key Racemic Intermediate
The cornerstone of the synthesis is the construction of the racemic tertiary amine, (±)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine. This is typically achieved from 5-methoxy-2-tetralone.
Core Reaction: Reductive Amination
Reductive amination is a powerful and efficient method for forming carbon-nitrogen bonds. The reaction proceeds via the initial formation of an enamine or iminium ion intermediate from the ketone and amine, which is then reduced in situ by a hydride reducing agent to yield the corresponding amine. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, is critical as they are selective for the iminium ion over the starting ketone, preventing reduction of the carbonyl group.
Caption: Sequential synthesis of the key tertiary amine intermediate.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of (±)-2-(N-propylamino)-5-methoxytetralin [7]
-
Reaction Setup: To a solution of 5-methoxy-2-tetralone (1.0 eq) in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF), add n-propylamine (1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine/iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture, maintaining the temperature below 30°C.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting tetralone is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step if purity is sufficient.
Step 2: N-Alkylation to form (±)-5-Methoxy-Rotigotine
-
Reaction Setup: Dissolve the crude (±)-2-(N-propylamino)-5-methoxytetralin (1.0 eq) in a polar aprotic solvent like acetonitrile.
-
Addition of Reagents: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq), followed by the alkylating agent, 2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate (tosylate) or a corresponding halide (1.1 eq).
-
Reaction Conditions: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 18-24 hours. Monitor the reaction for the disappearance of the secondary amine starting material.
-
Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude racemic 5-methoxy-Rotigotine, which can be purified by silica gel chromatography if necessary.
Chapter 3: O-Demethylation to (±)-Rotigotine Free Base
The conversion of the methoxy group to a phenolic hydroxyl is a critical step to unmask the pharmacologically active moiety. Aryl methyl ethers are notably stable, requiring a potent Lewis acid for cleavage. Boron tribromide (BBr₃) is the reagent of choice for this transformation due to its high efficacy in cleaving aryl ethers under relatively mild conditions.[5]
Causality of Reagent Choice: The boron atom in BBr₃ is highly electron-deficient, allowing it to coordinate strongly with the ether oxygen. This coordination weakens the C-O bond, facilitating nucleophilic attack by a bromide ion (generated from BBr₃) on the methyl carbon, leading to the cleavage of the methyl group and formation of a borate ester intermediate, which is subsequently hydrolyzed during workup to yield the phenol.
Experimental Protocol: O-Demethylation[6]
-
Reaction Setup: Dissolve the (±)-5-Methoxy-Rotigotine (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C or lower (a dry ice/acetone bath at -78°C is often preferred for better control) to manage the exothermic reaction.
-
Reagent Addition: Add a solution of BBr₃ (1.5-2.0 eq, typically 1M in DCM) dropwise via a syringe, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding methanol, followed by a saturated aqueous solution of NaHCO₃ until the pH is neutral or slightly basic (pH 8). This step hydrolyzes the intermediate borate ester and neutralizes excess acid.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude (±)-Rotigotine free base as an oil.
Chapter 4: Formation and Purification of Racemic Rotigotine Hydrochloride
For pharmaceutical applications, converting the oily free base into a stable, crystalline solid is highly desirable. Salt formation with hydrochloric acid provides a material with improved handling properties, stability, and aqueous solubility.[8][9]
Experimental Protocol: Salt Formation[11][12]
-
Dissolution: Dissolve the crude (±)-Rotigotine free base (1.0 eq) in a suitable organic solvent, such as ethanol or isopropanol.
-
Acidification: Add a solution of hydrochloric acid (1.0-1.2 eq) dropwise with stirring. The HCl can be in various forms, such as concentrated aqueous HCl, HCl in isopropanol, or gaseous HCl bubbled through the solution.
-
Crystallization: The hydrochloride salt will typically precipitate out of the solution. The mixture may be stirred at room temperature or cooled to enhance crystallization. In some cases, the addition of a less polar co-solvent like ethyl acetate or hexane can induce precipitation.[10]
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification (Recrystallization): Wash the filter cake with a cold solvent (e.g., ethyl acetate or diethyl ether) to remove soluble impurities. For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol/ethyl acetate or ethanol/hexane.[10]
-
Drying: Dry the final crystalline product under vacuum at an elevated temperature (e.g., 40-50°C) to a constant weight.
| Step | Transformation | Key Reagents | Typical Yield | Purity (Post-Purification) |
| 1 | Reductive Amination | 5-methoxy-2-tetralone, n-propylamine, NaBH(OAc)₃ | 75-85% | >95% |
| 2 | N-Alkylation | 2-(thiophen-2-yl)ethyl tosylate, K₂CO₃ | 80-90% | >98% |
| 3 | O-Demethylation | BBr₃ | 85-95% | >98% |
| 4 | HCl Salt Formation | HCl | 90-98% | >99.5% |
Chapter 5: A Note on Chiral Resolution
The synthesis described yields a racemic mixture, an equal (50:50) mixture of the (S) and (R) enantiomers.[3] As the therapeutic activity is confined to the (S)-enantiomer, a resolution step is mandatory.[2] The most common industrial method for resolving chiral amines is via the formation of diastereomeric salts.[4][11]
The racemic amine intermediate (e.g., (±)-2-(N-propylamino)-5-methoxytetralin) is reacted with an enantiomerically pure chiral acid, such as L- or D-tartaric acid. This reaction creates a mixture of two diastereomeric salts (e.g., (S)-amine-(L)-acid and (R)-amine-(L)-acid). Unlike enantiomers, diastereomers have different physical properties, including solubility.[4] This difference allows for their separation by fractional crystallization. Once a single diastereomer is isolated, the chiral acid is removed by treatment with a base, liberating the desired enantiomerically pure amine, which can then be carried forward in the synthesis.
Caption: Workflow for the resolution of a racemic amine.
Conclusion
The synthesis of racemic Rotigotine Hydrochloride is a well-defined process anchored by robust and scalable chemical transformations. The strategic pathway commencing from 5-methoxy-2-tetralone leverages a key reductive amination to construct the aminotetralin core, followed by a crucial O-demethylation step to reveal the active phenolic moiety. The final conversion to the hydrochloride salt yields a stable, crystalline material suitable for further processing. While this guide focuses on the racemic synthesis, it is critical for drug development professionals to recognize this as the precursor stage to chiral resolution, a necessary step to isolate the pharmacologically active (S)-enantiomer. Understanding the principles and practical execution of each step is fundamental to the successful development and manufacture of Rotigotine.
References
- 1. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pharmaacademias.com [pharmaacademias.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104130238A - Preparation method of rotigotine - Google Patents [patents.google.com]
- 8. Comparing different salt forms of rotigotine to improve transdermal iontophoretic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rotigotine hydrochloride | C19H26ClNOS | CID 180335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US20110230541A1 - Process for the preparation of rotigotine - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
rac-Rotigotine Hydrochloride enantiomers and their activity
An In-Depth Technical Guide to the Enantiomers of rac-Rotigotine Hydrochloride and Their Distinct Pharmacological Activities
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Foreword: The Principle of Chirality in Modern Drug Design
In the landscape of modern pharmacology, the concept of chirality is not merely an academic curiosity but a cornerstone of rational drug design and development. A significant portion of therapeutic agents are chiral molecules, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles. The story of Rotigotine, a potent non-ergoline dopamine agonist, is a quintessential example of this principle. While the racemate, a 1:1 mixture of its (S) and (R) enantiomers, shows significant activity, it is the stereochemically pure (S)-enantiomer that has been harnessed for clinical use in treating Parkinson's disease and Restless Legs Syndrome.[1][2][3] This guide provides a deep technical dive into the synthesis, separation, and differential activities of this compound's enantiomers, offering field-proven insights and methodologies for professionals in drug development.
The Genesis of Rotigotine: From Racemate to a Stereopure Therapeutic Agent
Rotigotine is a non-ergoline dopamine agonist designed to mimic the action of dopamine in the brain, thereby alleviating the motor and non-motor symptoms associated with dopamine deficiency in conditions like Parkinson's disease.[1][4] Its therapeutic efficacy stems from its ability to stimulate dopamine receptors, particularly the D1, D2, and D3 subtypes.[1][3] The parent molecule, initially synthesized and studied as the racemate (rac-Rotigotine or N-0437), possesses a single stereocenter.[5][6][7] Consequently, it exists as two distinct enantiomers: (S)-Rotigotine and (R)-Rotigotine.
Early in development, it was discovered that the desired dopaminergic activity resided almost exclusively in one enantiomer.[6] The (-)-enantiomer, systematically named (6S)-6-{propyl[2-(2-thienyl)ethyl] amino}-5,6,7,8-tetrahydro-1-naphthalenol and later given the International Nonproprietary Name (INN) Rotigotine, was identified as the eutomer (the pharmacologically active enantiomer).[3][6] This discovery shifted the entire development focus from the racemic mixture to the enantiopure (S)-form, which is the active pharmaceutical ingredient in the commercial transdermal patch, Neupro®.[2][3] This strategic decision underscores a critical principle: isolating the eutomer can enhance therapeutic efficacy and potentially reduce side effects or metabolic burden associated with the inactive or less active enantiomer (the distomer).
Synthesis and Chiral Resolution: Pathways to Enantiopurity
The generation of enantiopure (S)-Rotigotine is a critical manufacturing step that can be approached via two primary strategies: racemic synthesis followed by chiral resolution, or a more direct enantioselective synthesis. The choice of pathway is dictated by factors such as efficiency, cost, and scalability.
Racemic Synthesis and Subsequent Resolution
The traditional approach involves the synthesis of rac-Rotigotine, followed by the separation of the two enantiomers. A common synthetic route starts from 5-methoxy-2-tetralone.[8] The key challenge in this approach is the resolution step, which can be resource-intensive.[9]
-
Classical Resolution: This involves reacting the racemic amine with a chiral resolving agent, such as L-tartaric acid, to form diastereomeric salts. These salts possess different physical properties (e.g., solubility), allowing them to be separated by fractional crystallization. Once separated, the pure enantiomer is recovered by removing the resolving agent.
-
Modern Resolution Techniques: More advanced methods have been developed, including the use of chiral organic phosphonic acids in combination with chiral amines to achieve a more efficient separation of the diastereomeric salts.[8]
Enantioselective (Asymmetric) Synthesis
To circumvent the often-inefficient resolution of racemates (where the theoretical maximum yield for the desired enantiomer is 50%), modern organic synthesis increasingly relies on asymmetric methods. These strategies use chiral catalysts or reagents to guide the reaction towards the preferential formation of one enantiomer.
-
Catalytic Asymmetric Reductive Amination: This is a powerful strategy for synthesizing chiral amines. The synthesis of (S)-Rotigotine can be achieved by the reductive amination of 5-methoxy-2-tetralone with n-propylamine in the presence of a chiral catalyst, such as a chiral phosphoric acid, and a reducing agent like Hantzsch ester.[8][9] This approach creates the desired stereocenter with high enantiomeric excess (e.e.).
-
Biocatalysis with Imine Reductases (IREDs): A cutting-edge chemoenzymatic approach utilizes engineered imine reductase enzymes.[10][11][12] These biocatalysts can perform reductive amination with exceptionally high stereoselectivity (>99% S-stereoselectivity), offering a green and highly efficient alternative to traditional chemical catalysts.[10]
The diagram below illustrates the conceptual workflows for both resolution and asymmetric synthesis.
Caption: Conceptual workflows for producing enantiopure (S)-Rotigotine.
Analytical Methodologies for Chiral Separation
The ability to accurately separate and quantify enantiomers is paramount for quality control, batch release, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the gold-standard techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for enantiomeric separation.[13] The separation is achieved by creating a chiral environment where the two enantiomers interact differently, leading to different retention times. This is typically accomplished using a Chiral Stationary Phase (CSP).[14] A CSP consists of a single enantiomer of a chiral selector molecule immobilized on the surface of the HPLC column support (usually silica).[14]
Workflow: Chiral HPLC Method Development
Caption: A systematic approach to developing a robust chiral HPLC method.
Capillary Zone Electrophoresis (CZE)
CZE is a high-efficiency separation technique that can be adapted for chiral analysis. For Rotigotine, a validated method has been published that utilizes a dual cyclodextrin system as a chiral selector in the background electrolyte.[15] Cyclodextrins are chiral, bucket-shaped molecules that form transient, diastereomeric inclusion complexes with the enantiomers of Rotigotine, leading to differences in their electrophoretic mobility and enabling separation.
Experimental Protocol: Chiral Separation of Rotigotine Enantiomers by CZE [15]
This protocol is based on the validated method for the simultaneous enantioseparation of Rotigotine and its chiral impurities.
-
Capillary Preparation:
-
Use a fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., ~60 cm total length).
-
Condition a new capillary by flushing sequentially with 1 M NaOH (30 min), deionized water (15 min), and finally the running buffer (30 min).
-
Between runs, flush the capillary with 0.1 M NaOH (2 min), water (2 min), and running buffer (5 min) to ensure reproducibility.
-
-
Background Electrolyte (BGE) Preparation:
-
Prepare a 100 mM sodium phosphate buffer.
-
Adjust the pH to 2.5 using phosphoric acid. A low pH is crucial for suppressing the electroosmotic flow and ensuring the analytes remain protonated.
-
Add the chiral selectors: 2% (w/v) sulfated-β-cyclodextrin (S-β-CD) and 2% (w/v) methyl-β-cyclodextrin (M-β-CD). The dual-CD system provides synergistic effects for resolving the target analytes.
-
Filter the BGE through a 0.22 µm filter before use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve rac-Rotigotine HCl standard or sample in the BGE to a final concentration of approximately 0.1 mM.
-
Include an internal standard (e.g., sodium benzenesulfonate) for enhanced quantitative precision.
-
-
CZE Instrument Settings:
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: -20 kV (negative polarity is used because the analytes are cationic).
-
Temperature: 20 °C. Precise temperature control is critical for stable migration times.
-
Detection: UV detection at 200 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on their migration times (validated against enantiopure standards).
-
Calculate the enantiomeric purity (% e.e.) using the peak areas.
-
Differential Pharmacology of Rotigotine Enantiomers
The clinical utility of Rotigotine is a direct result of the specific pharmacological profile of its (S)-enantiomer. It acts as a broad-spectrum dopamine agonist, but its interactions are not limited to the dopamine system.
Receptor Binding Profile
The primary therapeutic action of (S)-Rotigotine is mediated by its agonism at D1-like (D1, D5) and D2-like (D2, D3, D4) dopamine receptors.[1][2] In vitro binding assays have quantified its affinity for these and other receptors. The (S)-enantiomer shows a particularly high affinity for the D3 receptor, with progressively lower affinity for D2, D4, D5, and D1 receptors.[5][16] This profile is distinct from other dopamine agonists like pramipexole and ropinirole, which are more selective for the D2-like receptor family and lack significant activity at D1 receptors.[16] The combined D1/D2/D3 receptor stimulation by Rotigotine is thought to contribute to its broad efficacy, similar to apomorphine.[2][16]
Beyond dopamine receptors, (S)-Rotigotine also acts as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the α2B-adrenergic receptor.[3][5] These off-target activities may contribute to some of its non-motor effects, such as potential antidepressant properties.[2][17]
Table 1: Receptor Binding Affinities (Ki) of (S)-Rotigotine
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference(s) |
|---|---|---|
| Dopamine D3 | 0.71 | [5][18][19] |
| Dopamine D2 | 4-15 | [5][18][19] |
| Dopamine D4 | 4-15 | [5][18][19] |
| Dopamine D5 | 4-15 | [5][18][19] |
| Dopamine D1 | 83 | [5][18][19] |
| Serotonin 5-HT1A | Partial Agonist | [2][5] |
| Adrenergic α2B | Antagonist |[2][5] |
Note: While extensive data exists for the (S)-enantiomer, specific binding affinity values for the (R)-enantiomer are not prominently featured in the reviewed literature, reflecting its status as the distomer and its lack of clinical development.
Downstream Signaling Pathways
The activation of different dopamine receptor subtypes by (S)-Rotigotine initiates distinct intracellular signaling cascades. This is fundamental to its mechanism of action.
-
D1-like Receptor (D1, D5) Activation: These receptors are typically coupled to the Gs/olf family of G-proteins. Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, modulating neuronal excitability and gene expression.
-
D2-like Receptor (D2, D3, D4) Activation: These receptors are coupled to Gi/o G-proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[16] This pathway generally has an inhibitory effect on neuronal function, counteracting the effects of D1 receptor stimulation.
The ability of (S)-Rotigotine to engage both of these major pathways simultaneously is a key feature of its pharmacology, allowing for a more comprehensive modulation of the dopaminergic system.
Caption: (S)-Rotigotine stimulates both excitatory Gs-coupled and inhibitory Gi-coupled pathways.
Conclusion and Professional Outlook
The development of Rotigotine is a testament to the importance of stereochemistry in pharmacology. The journey from the racemic compound N-0437 to the enantiopure therapeutic agent (S)-Rotigotine highlights a clear, data-driven approach to drug design. The superior pharmacological activity of the (S)-enantiomer at the D1, D2, and D3 dopamine receptors forms the basis of its clinical efficacy in movement disorders.
For researchers and drug development professionals, the case of Rotigotine provides several key takeaways:
-
Prioritize Early Chiral Evaluation: Assessing the activity of individual enantiomers early in the discovery phase is crucial to focus resources on the most promising chemical entity.
-
Leverage Advanced Synthesis: Modern enantioselective synthesis and biocatalysis offer highly efficient, scalable, and environmentally friendly routes to single-enantiomer drugs, bypassing the limitations of classical resolution.
-
Develop Robust Analytical Methods: Validated, high-resolution analytical techniques like chiral HPLC and CZE are non-negotiable for ensuring the stereochemical purity and quality of the final drug product.
The continuous delivery of (S)-Rotigotine via a transdermal patch, which maintains stable plasma concentrations, further refines its therapeutic application by providing consistent dopaminergic stimulation.[1][3][20] Future research may continue to explore the nuanced roles of its multi-receptor profile and develop next-generation delivery systems to further improve patient outcomes.
References
- 1. What is the mechanism of Rotigotine? [synapse.patsnap.com]
- 2. Rotigotine - Wikipedia [en.wikipedia.org]
- 3. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INTRODUCTION - Rotigotine (Neupro) (Transdermal Patch) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rotigotine transdermal system: a short review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. CN104130238A - Preparation method of rotigotine - Google Patents [patents.google.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 15. Simultaneous enantioseparation of antiparkinsonian medication Rotigotine and related chiral impurities by capillary zone electrophoresis using dual cyclodextrin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. xcessbio.com [xcessbio.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. researchgate.net [researchgate.net]
N-0437 Hydrochloride: A Technical Guide to its Discovery, Pharmacology, and Historical Significance
Abstract
This technical guide provides a comprehensive overview of N-0437 hydrochloride, a seminal aminotetralin derivative recognized for its high potency and selectivity as a dopamine D2 receptor agonist. We will explore its rational design and synthesis, delve into its detailed pharmacological profile, including receptor binding affinities and functional activities, and trace its historical journey from a novel research tool to a benchmark compound in dopamine receptor research. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in drug discovery and neuroscience, offering in-depth technical protocols, data summaries, and mechanistic insights grounded in authoritative literature.
Introduction: The Quest for a Selective D2 Agonist
In the landscape of neuropharmacology, the development of receptor-subtype-selective ligands is paramount for dissecting complex signaling pathways and designing targeted therapeutics. The dopamine D2 receptor, a key player in motor control, motivation, and hormonal regulation, has long been a target for treating conditions like Parkinson's disease and hyperprolactinemia. The challenge in the early 1980s was to develop agonists that could potently stimulate D2 receptors while avoiding off-target effects at D1 receptors and other neurotransmitter systems. N-0437 emerged from this pursuit as a landmark achievement, offering researchers an exceptionally potent and selective tool to probe D2 receptor function.[1][2][3] This guide chronicles its scientific journey.
Discovery and Synthesis
N-0437, with the chemical name 2-(N-propyl-N-2-thienylethylamino)-5-hydroxytetralin, was developed as part of a series of 2-aminotetralin compounds designed to optimize interaction with the dopamine D2 receptor.[3][4] The synthesis, first detailed in 1985, showcases a strategic chemical approach to building this potent agonist.[2]
The core of the synthesis involves the reaction of 5-methoxy-2-tetralone with N-propyl-N-2-thienylethylamine, followed by reductive amination. The final critical step is the demethylation of the 5-methoxy group to yield the pharmacologically active 5-hydroxy moiety.[5] The resulting free base is then converted to its hydrochloride salt by treatment with ethereal HCl to improve its stability and solubility for experimental use.[2]
Pharmacological Profile: Potency and Unrivaled Selectivity
The defining characteristic of N-0437 is its remarkable affinity and selectivity for the D2 dopamine receptor. Radioligand binding assays, a cornerstone technique for receptor characterization, were instrumental in quantifying its profile.
Receptor Binding Affinity
In vitro binding studies using brain tissue homogenates revealed that N-0437 displaces D2-specific radioligands with nanomolar, and even sub-nanomolar, potency.[1][2] A comprehensive analysis demonstrated its high affinity for D2 receptors (Ki = 0.69 nM) and significantly weaker affinity for a panel of other neuronal receptors.[1] This selectivity is critical, as it minimizes the potential for off-target effects that often complicate the pharmacological actions of less selective compounds.
Table 1: Receptor Binding Profile of N-0437
| Receptor Subtype | Ki (nM) | D2 Selectivity Ratio (Ki [Receptor] / Ki [D2]) |
|---|---|---|
| Dopamine D2 | 0.69 | 1 |
| Dopamine D1 | 678 | ~983x |
| Adrenoceptor α1 | 534 | ~774x |
| Adrenoceptor α2 | 195 | ~283x |
| Serotonin S1 | 6940 | ~10,058x |
| Serotonin S2 | 5900 | ~8,551x |
| Muscarinic (ACh) | 2660 | ~3,855x |
(Data sourced from Van der Weide et al., 1988)[1]
Functional Activity: A Potent Agonist In Vitro and In Vivo
N-0437 acts as a potent agonist at both presynaptic and postsynaptic D2 receptors.
-
Presynaptic Activity: It effectively inhibits the synthesis and release of dopamine from nerve terminals by stimulating D2 autoreceptors.[1][3] Studies on rabbit striatal slices showed that N-0437 inhibited the calcium-dependent release of [³H]dopamine with an IC50 of 4 nM.[1] It also modulates the release of other neurotransmitters, inhibiting [³H]acetylcholine release (IC50: 6.3 nM) via D2 heteroreceptors.[1]
-
Postsynaptic Activity: In animal models, N-0437 produces behaviors consistent with postsynaptic D2 receptor stimulation. It was shown to be equipotent with apomorphine in inducing circling behavior in rats with 6-hydroxydopamine (6-OHDA) lesions, a classic model for assessing postsynaptic D2 agonism.[1]
Stereoselectivity: Enantiomers with Distinct Profiles
Further research revealed that the two enantiomers of N-0437 possess distinct pharmacological properties.
-
(-)-N-0437: This enantiomer is a powerful postsynaptic D2 agonist, responsible for the stereotypy and rotational behaviors seen in animal models.[6]
-
(+)-N-0437: In contrast, the (+)-enantiomer shows a remarkable selectivity for presynaptic D2 autoreceptors while acting as a weak antagonist at postsynaptic D2 receptors.[6]
This stereoselectivity makes the individual enantiomers valuable tools for differentiating the physiological roles of pre- and postsynaptic dopamine receptor populations.
Mechanism of Action: D2 Receptor Signaling
As a D2 receptor agonist, N-0437 triggers the canonical Gi/o-coupled signaling cascade. Upon binding, it induces a conformational change in the receptor, leading to the dissociation of the G-protein complex. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The Gβγ subunit can further modulate downstream effectors, including ion channels.
Key Experimental Protocol: Radioligand Binding Assay
The characterization of N-0437's binding affinity relied on competitive radioligand binding assays. Below is a representative protocol.
Objective: To determine the binding affinity (Ki) of N-0437 for the D2 dopamine receptor.
Materials:
-
Tissue source: Rat striatal membrane homogenate.
-
Radioligand: [³H]-Spiperone (a D2 antagonist).
-
Non-specific binding control: Sulpiride (10 µM) or another potent D2 antagonist.
-
Test compound: N-0437 hydrochloride, various concentrations.
-
Assay buffer: Tris-HCl buffer with physiological salts.
-
Filtration apparatus: Brandel cell harvester or equivalent.
-
Filters: Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter and vials.
Methodology:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet multiple times to remove endogenous ligands. Resuspend the final pellet in assay buffer and determine protein concentration.
-
Assay Setup: In triplicate, prepare tubes for:
-
Total Binding: Membrane homogenate + [³H]-Spiperone + assay buffer.
-
Non-specific Binding: Membrane homogenate + [³H]-Spiperone + 10 µM Sulpiride.
-
Competitive Binding: Membrane homogenate + [³H]-Spiperone + varying concentrations of N-0437.
-
-
Incubation: Incubate all tubes at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of N-0437.
-
Use non-linear regression analysis (e.g., Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of N-0437 that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Historical Context and Conclusion
The discovery of N-0437 in the mid-1980s marked a significant step forward in dopamine receptor pharmacology.[2][3] Its high potency and, more importantly, its exceptional selectivity for the D2 receptor over the D1 subtype and other neurotransmitter receptors, established it as a "new ligand of choice for studies on the D-2 receptor".[1] It provided the scientific community with a precise tool to investigate the physiological and pathological roles of D2 receptors, from motor control to neuroendocrine regulation, without the confounding variables of off-target effects.[7][8] The subsequent characterization of its enantiomers further refined its utility, offering a unique way to dissect the functions of pre- and postsynaptic D2 receptor populations.[6] While newer compounds have since been developed, N-0437 remains a benchmark agonist against which other D2 ligands are often compared, cementing its legacy in the history of neuroscience and drug discovery.
References
- 1. N-0437: a selective D-2 dopamine receptor agonist in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological profiles of three new, potent and selective dopamine receptor agonists: N-0434, N-0437 and N-0734 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The enantiomers of the D-2 dopamine receptor agonist N-0437 discriminate between pre- and postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profile of the selective dopamine D-2 receptor agonist N-0437: its effects on palatability- and deprivation-induced feeding, and operant responding for food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prejunctional inhibitory effect of a dopamine D-2 agonist, N-0437, on vascular adrenergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: rac-Rotigotine Hydrochloride Binding Affinity for D1, D2, and D3 Receptors
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding characteristics of rac-Rotigotine Hydrochloride at the dopamine D1, D2, and D3 receptors. The structure of this document is designed to logically flow from foundational binding data to the practicalities of its measurement and its functional implications, providing a holistic understanding for the drug development professional.
Core Principle: The Critical Role of Dopamine Receptor Subtype Selectivity
Dopamine receptors, integral to the G protein-coupled receptor (GPCR) superfamily, are central regulators of numerous physiological processes, including motor function, cognition, and reward pathways. These receptors are categorized into the D1-like (D1, D5) and D2-like (D2, D3, D4) families. The therapeutic efficacy and adverse effect profile of any dopaminergic agent are inextricably linked to its binding affinity and selectivity across these subtypes.
Rotigotine, a non-ergoline dopamine agonist, is a prime example of a compound whose clinical utility in treating Parkinson's disease and Restless Legs Syndrome is defined by its specific receptor interaction profile. A granular understanding of the binding affinities of its racemic form, this compound, is therefore paramount for elucidating its mechanism of action and for guiding the rational design of future therapeutics with optimized selectivity.
Quantitative Analysis: The Binding Affinity Profile of this compound
Binding affinity is most commonly expressed by the inhibition constant (Ki), which represents the concentration of a competing ligand required to occupy 50% of the receptors at equilibrium. A lower Ki value denotes a higher binding affinity.
The data summarized below are derived from in vitro radioligand binding assays and illustrate the distinct binding profile of rac-Rotigotine across human dopamine D1, D2, and D3 receptors.
Table 1: Binding Affinities (Ki) of rac-Rotigotine for Human Dopamine Receptors
| Receptor Subtype | Reported Ki (nM) |
| D1 | 83[1][2][3] |
| D2 | 13.5[1][2] |
| D3 | 0.71[1][2][3] |
Note: These values are representative and can vary based on experimental conditions such as the specific radioligand and cell system used.
Expert Interpretation of the Binding Profile:
The data unequivocally demonstrate that rac-Rotigotine has a strong preference for the D2-like family of receptors over the D1 receptor. Within the D2-like family, it exhibits a pronounced selectivity for the D3 receptor, with a Ki value nearly 19-fold lower than that for the D2 receptor. This high affinity for the D3 receptor is a hallmark of Rotigotine's pharmacological identity.[1][2] While traditionally considered to have low affinity for the D1 receptor, some functional studies suggest that rotigotine can act as a potent agonist at all three receptor subtypes, a profile more similar to apomorphine than other D2/D3 agonists like ropinirole and pramipexole.[4][5][6]
Experimental Blueprint: A Self-Validating Protocol for Determining Binding Affinity
The competitive radioligand binding assay is the gold-standard methodology for determining ligand binding affinities.[7] The protocol detailed below is inherently self-validating through the inclusion of controls for total and non-specific binding, which ensures the accurate quantification of specific binding.
3.1. Essential Materials
-
Receptor Source: Cell membranes from a stable cell line expressing the human dopamine receptor of interest (e.g., CHO or HEK293 cells).
-
Radioligand: A tritiated ([³H]) antagonist with high affinity for the target receptor (e.g., [³H]Spiperone for D2/D3, [³H]SCH23390 for D1).
-
Test Compound: this compound.
-
Assay Buffer: Typically a Tris-based buffer containing physiological concentrations of ions (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂).
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Determinator: A high concentration (e.g., 10 µM) of a non-radiolabeled ligand that binds with high affinity to the target receptor (e.g., haloperidol for D2/D3).
-
Filtration Apparatus: A 96-well cell harvester and glass fiber filter mats (e.g., GF/B or GF/C).[7][8]
-
Detection System: Liquid scintillation counter and compatible scintillation fluid.
3.2. Step-by-Step Experimental Workflow
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Thaw and dilute the receptor-containing cell membranes in assay buffer to a pre-optimized protein concentration.
-
Dilute the radioligand in assay buffer to a concentration typically at or below its dissociation constant (Kd).
-
-
Assay Incubation:
-
In a 96-well plate, combine the assay buffer, the appropriate dilution of rac-Rotigotine (or buffer for total binding, or non-specific determinator for non-specific binding), the radioligand, and the cell membranes.
-
Incubate the plate, often with gentle agitation, for a sufficient duration to allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature or 30°C).[8]
-
-
Termination and Harvesting:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filter mat using the cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter mats completely.
-
Add scintillation cocktail to each filter spot.
-
Measure the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.
-
3.3. Data Analysis and Interpretation
-
Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM from the non-specific binding wells from the CPM of the test wells.
-
Generate a Competition Curve: Plot the specific binding as a percentage of the maximum specific binding (total binding - non-specific binding) against the logarithm of the rac-Rotigotine concentration.
-
Determine the IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value, which is the concentration of rac-Rotigotine that inhibits 50% of the specific radioligand binding.
-
Calculate the Ki: Convert the experimentally determined IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Diagram 1: Workflow of a Competitive Radioligand Binding Assay
References
- 1. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
Pharmacological profile of rac-Rotigotine Hydrochloride
An In-Depth Technical Guide to the Pharmacological Profile of rac-Rotigotine Hydrochloride
This guide provides a comprehensive technical overview of the pharmacological properties of this compound, a non-ergoline dopamine agonist. Developed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, functional activity, and pharmacokinetic profile that define its therapeutic utility in conditions such as Parkinson's disease (PD) and Restless Legs Syndrome (RLS).[1][2] The narrative is structured to provide not just data, but a causal understanding of the experimental methodologies and the interpretation of their results.
Introduction: The Rationale for Rotigotine
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons, leading to a deficit in the neurotransmitter dopamine, which is crucial for motor control.[3] Traditional therapies, while effective, can lead to fluctuating plasma concentrations, contributing to motor complications.[4] Rotigotine was developed to provide continuous, non-invasive dopaminergic stimulation.[4][5] Its formulation as a once-daily transdermal patch is a key innovation, designed to maintain stable plasma concentrations over 24 hours, thereby offering a more consistent therapeutic effect.[3][6] This guide will dissect the pharmacological underpinnings of this agent, from receptor binding to its ultimate pharmacodynamic effects.
Part 1: Molecular Interaction - Receptor Binding & Selectivity Profile
The foundational step in characterizing any receptor-targeted agent is to define its binding affinity (Ki) and selectivity across a panel of relevant biological targets. This is achieved through competitive radioligand binding assays, which quantify the ability of a test compound (in this case, Rotigotine) to displace a radiolabeled ligand with a known high affinity for a specific receptor. A lower Ki value signifies a higher binding affinity.
Rotigotine exhibits a broad-spectrum affinity for all five dopamine receptor subtypes (D1-D5), with a notable preference for the D3 receptor.[1][7][8] Importantly, it also interacts with specific serotonin (5-HT) and adrenergic receptors, which may contribute to its overall clinical profile.[7][9]
Data Presentation: Receptor Binding Affinity of Rotigotine
The following table summarizes the binding affinities (Ki) of Rotigotine at various human receptors, compiled from in-vitro studies.
| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) |
| Dopaminergic | D3 | 0.71 |
| D2 | 13.5 | |
| D1 | 83 | |
| D4 | 3.9 - 15 | |
| D5 | 5.4 | |
| Serotonergic | 5-HT1A | 30 |
| Adrenergic | α2B | 27 |
| (Data compiled from authoritative sources.[7][10]) |
This profile establishes Rotigotine as a high-affinity D3-preferring dopamine receptor ligand, with significant affinity for other D2-like (D2, D4) and D1-like (D1, D5) receptors, as well as non-dopaminergic targets like the 5-HT1A and α2B receptors.[7]
Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D3 Receptor
This protocol outlines a self-validating system for determining the Ki of a test compound at the human dopamine D3 receptor.
Objective: To determine the concentration of Rotigotine that inhibits 50% of specific binding of a radioligand (IC50) and to calculate its binding affinity (Ki).
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human Dopamine D3 Receptor.[11]
-
Radioligand: [3H]-Spiperone or another suitable high-affinity D3 antagonist.[12]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[13]
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known D3 antagonist like Haloperidol.[12]
-
Instrumentation: 96-well plates, liquid handling system, vacuum filtration harvester, and a liquid scintillation counter.[11][13]
Step-by-Step Methodology:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots and resuspend them in ice-cold assay buffer to a predetermined protein concentration.[13] The concentration must be low enough to not deplete the radioligand (typically << Kd of the radioligand).[14]
-
Assay Plate Setup: In a 96-well plate, add the assay components in the following order:
-
50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of varying concentrations of Rotigotine.
-
50 µL of the radioligand solution (at a concentration near its Kd).
-
150 µL of the membrane preparation to initiate the binding reaction.[13]
-
-
Incubation: Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[13]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a PEI-presoaked glass fiber filter mat. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.[13]
-
Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of Rotigotine to generate a sigmoidal competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Mandatory Visualization: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Part 2: Functional Pharmacology - Efficacy & Potency
While binding assays reveal affinity, they do not describe the functional consequence of that binding. Functional assays are essential to determine if a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist. Rotigotine is a full agonist at dopamine D1, D2, and D3 receptors.[1][7][15] It also acts as a partial agonist at 5-HT1A receptors and, critically, as an antagonist at α2B-adrenergic receptors.[1][7][9]
Dopamine receptors are G protein-coupled receptors (GPCRs).[16] D1-like receptors (D1, D5) are coupled to the Gs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[16] Conversely, D2-like receptors (D2, D3, D4) are coupled to the Gi protein, which inhibits adenylyl cyclase, thereby decreasing intracellular cAMP levels.[16][17][18] Measuring changes in cAMP is therefore a direct readout of D1-like or D2-like receptor activation.
Mandatory Visualization: Rotigotine Action at a D2/D3 Receptor
Caption: Gi-mediated signaling cascade upon Rotigotine binding.
Experimental Protocol: cAMP Accumulation Assay for D2/D3 Agonism
This assay quantifies the ability of Rotigotine to inhibit cAMP production, confirming its agonist activity at Gi-coupled receptors.
Objective: To measure the dose-dependent inhibition of forskolin-stimulated cAMP production by Rotigotine and determine its potency (EC50).
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human Dopamine D2 or D3 Receptor.[17]
-
Stimulant: Forskolin (an adenylyl cyclase activator).
-
cAMP Detection Kit: A commercial kit, such as a luminescence-based (e.g., cAMP-Glo™) or fluorescence-based (e.g., HTRF, AlphaScreen) assay system.[19][20][21]
-
Instrumentation: Plate reader compatible with the chosen detection kit (e.g., luminometer).
Step-by-Step Methodology:
-
Cell Plating: Seed the engineered cells into a 96- or 384-well plate and culture until they reach near-confluency.[17]
-
Compound Preparation: Prepare serial dilutions of Rotigotine in an appropriate assay buffer.
-
Cell Treatment:
-
Aspirate the culture medium from the cells.
-
Add the diluted Rotigotine solutions to the wells.
-
Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate a baseline level of cAMP production. This is the critical step for measuring inhibition.
-
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for receptor activation and modulation of cAMP levels.[17]
-
Cell Lysis & Detection:
-
Lyse the cells according to the kit manufacturer's protocol to release the intracellular cAMP.
-
Add the cAMP detection reagents. These reagents typically initiate a competitive binding reaction or an enzymatic cascade that produces a measurable signal (light or fluorescence) that is inversely proportional to the amount of cAMP present.[19][21]
-
-
Signal Reading: Read the plate on the appropriate instrument.
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Plot the percent inhibition of the forskolin response versus the log concentration of Rotigotine.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of Rotigotine that produces 50% of its maximal inhibitory effect.
-
Mandatory Visualization: cAMP Functional Assay Workflow
Caption: Workflow for a Gi-coupled cAMP inhibition assay.
Part 3: Pharmacokinetic Profile
The manner in which the body absorbs, distributes, metabolizes, and excretes a drug is fundamental to its clinical use. Rotigotine's pharmacokinetics are defined by its unique transdermal delivery.[6]
-
Absorption: When applied as a transdermal patch, Rotigotine is continuously released and absorbed through the skin.[3] The absolute bioavailability is approximately 37%.[6][9] Steady-state plasma concentrations are typically achieved within 1 to 2 days of daily application, ensuring consistent drug levels.[9][22]
-
Distribution: Rotigotine has a high apparent volume of distribution (>2500 L), indicating extensive distribution into tissues.[6]
-
Metabolism: The drug undergoes extensive first-pass metabolism if taken orally, which is why the transdermal route is used.[23] Systemically, it is primarily metabolized in the liver via conjugation (sulfation and glucuronidation) to form inactive metabolites.[24][25] In-vitro studies show that multiple CYP isoenzymes can metabolize Rotigotine, meaning inhibition of a single enzyme is unlikely to cause a significant drug-drug interaction.[22]
-
Excretion: The inactive metabolites are eliminated primarily through the urine, with a smaller portion excreted in the feces.[6][24] The elimination half-life of the parent (unconjugated) drug is approximately 5 to 7 hours.[24]
Data Presentation: Key Pharmacokinetic Parameters of Rotigotine Transdermal System
| Parameter | Value | Clinical Implication |
| Delivery System | Transdermal Patch | Avoids first-pass metabolism; provides continuous 24-hour drug delivery.[3] |
| Bioavailability | ~37% | A significant portion of the applied dose reaches systemic circulation.[6] |
| Time to Steady-State | 1-2 days | Consistent therapeutic levels are reached relatively quickly.[9] |
| Elimination Half-life | 5-7 hours | The continuous delivery from the patch, not the half-life, dictates the dosing interval.[24] |
| Metabolism Pathway | Conjugation (Sulfation, Glucuronidation) | Low potential for CYP-mediated drug-drug interactions.[22] |
| Excretion | Primarily renal (as inactive conjugates) | Dose adjustments may be considered in patients with severe renal impairment.[24] |
Part 4: Integrated Pharmacodynamic Profile
The pharmacodynamic effect of Rotigotine is a synthesis of its receptor activity and its pharmacokinetic delivery. The drug's efficacy in Parkinson's disease is primarily attributed to its ability to stimulate D1, D2, and D3 receptors within the brain's motor circuits, thereby mimicking the action of endogenous dopamine.[9][26] This broad agonism at both D1-like and D2-like receptors is a profile it shares with the highly effective agent apomorphine, and distinguishes it from D2/D3-selective agonists like pramipexole and ropinirole.[15][27]
The continuous delivery afforded by the transdermal system provides stable, non-fluctuating stimulation of dopamine receptors.[5] This "Continuous Dopaminergic Stimulation" (CDS) is a key therapeutic concept believed to reduce the risk of motor complications (like 'on-off' phenomena and dyskinesias) that are associated with the pulsatile stimulation from oral levodopa therapy.[3][4]
Furthermore, the activity at non-dopaminergic receptors may contribute to its overall therapeutic profile. Agonism at 5-HT1A receptors and antagonism at α2B-adrenergic receptors could play a role in modulating non-motor symptoms of PD, such as depression and cognitive function, though this requires further investigation.[7][9]
Conclusion
This compound is a multi-receptor dopamine agonist with a distinct pharmacological profile. Its high affinity for D3, D2, and D1 receptors provides a broad dopaminergic action that replaces the deficient neurotransmitter in Parkinson's disease. Its functional signature as a full agonist at these receptors, combined with activity at serotonergic and adrenergic sites, provides a complex and potentially beneficial spectrum of activity. This profile, when coupled with an advanced transdermal delivery system that ensures continuous and stable drug exposure, establishes Rotigotine as a rationally designed therapeutic agent for the management of dopamine-deficiency disorders.
References
- 1. Rotigotine - Wikipedia [en.wikipedia.org]
- 2. Rotigotine (transdermal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. nbinno.com [nbinno.com]
- 4. Rotigotine transdermal system: a short review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rotigotine Transdermal Patch for Motor and Non-motor Parkinson’s Disease: A Review of 12 Years’ Clinical Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An update on pharmacological, pharmacokinetic properties and drug-drug interactions of rotigotine transdermal system in Parkinson's disease and restless legs syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 17. benchchem.com [benchchem.com]
- 18. innoprot.com [innoprot.com]
- 19. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 20. resources.revvity.com [resources.revvity.com]
- 21. cAMP-Glo™ Assay [promega.com]
- 22. drugs.com [drugs.com]
- 23. researchgate.net [researchgate.net]
- 24. What is the mechanism of Rotigotine? [synapse.patsnap.com]
- 25. scispace.com [scispace.com]
- 26. nbinno.com [nbinno.com]
- 27. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Chiral separation of Rotigotine enantiomers by HPLC
An Application Note and Protocol for the Enantioselective Analysis of Rotigotine by High-Performance Liquid Chromatography
Introduction
Rotigotine is a non-ergoline dopamine agonist primarily used in the management of Parkinson's disease and Restless Legs Syndrome.[1] It is administered as a transdermal patch, providing continuous drug delivery.[2] The therapeutic activity of Rotigotine resides exclusively in its (S)-enantiomer (the levorotatory form), while the (R)-enantiomer is considered an impurity.[1] Consequently, regulatory bodies mandate strict control over the enantiomeric purity of the active pharmaceutical ingredient (API) and the final drug product. High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the most powerful and widely adopted technique for the enantioselective separation and quantification of chiral compounds in the pharmaceutical industry.[3][4]
This application note provides a comprehensive, step-by-step protocol for the chiral separation of Rotigotine enantiomers. It is designed for researchers, analytical scientists, and quality control professionals, offering not just a methodology, but also the underlying scientific rationale for key experimental choices, ensuring a robust and reproducible separation.
Scientific Background: The Principle of Chiral Recognition
Enantiomers, being non-superimposable mirror images, possess identical physicochemical properties in an achiral environment, making their separation impossible on standard, achiral HPLC columns.[5] Chiral chromatography overcomes this challenge by employing a Chiral Stationary Phase (CSP).[6] A CSP is a solid support, typically silica, to which a chiral selector molecule is covalently bonded or immobilized.[7]
The fundamental principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[7] These complexes are formed through a combination of intermolecular interactions, such as:
-
Hydrogen bonding
-
π-π interactions
-
Dipole-dipole interactions
-
Steric hindrance
-
Inclusion complexation
Because the enantiomers and the chiral selector are all three-dimensionally defined, the "fit" between each enantiomer and the selector is different. This leads to a difference in the stability and energy of the two transient diastereomeric complexes, causing one enantiomer to be retained on the column longer than the other, thus achieving separation.[7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are among the most versatile and widely used due to their complex three-dimensional structures offering multiple interaction sites.[8][9]
Physicochemical Properties of Rotigotine
Understanding the properties of Rotigotine is critical for developing a successful HPLC method. As a basic compound with aromatic moieties, its behavior is influenced by mobile phase composition and pH.
| Property | Value / Description | Significance for HPLC Method Development |
| Chemical Structure | Contains a tertiary amine, a hydroxyl group, and aromatic rings (tetralin and thiophene). | The amine group is basic and can cause peak tailing on silica-based columns if not addressed. The aromatic rings can participate in π-π interactions, and the hydroxyl group can act as a hydrogen bond donor/acceptor. |
| LogP | ~5.39[1] | The high LogP value indicates that Rotigotine is highly lipophilic and poorly soluble in water, favoring normal-phase or reversed-phase polar organic modes for analysis.[1] |
| UV Absorbance Maximum | ~224 nm[10] | This wavelength provides excellent sensitivity for detection using a standard UV or Photodiode Array (PDA) detector. |
Method Development Strategy and Rationale
The selection of the CSP and mobile phase is the most critical factor in achieving chiral resolution.[11]
Chiral Stationary Phase (CSP) Selection
Given Rotigotine's structure, a polysaccharide-based CSP is an excellent starting point. Specifically, a CSP coated with cellulose tris(3,5-dimethylphenylcarbamate) is chosen for this protocol.
-
Causality: The carbamate linkages in the chiral selector provide strong dipole-dipole and hydrogen bonding sites. The phenyl groups create "chiral grooves" or cavities where analytes can interact. The aromatic rings of Rotigotine can engage in π-π stacking interactions with the electron-rich phenyl groups of the CSP, while its hydroxyl group can form hydrogen bonds. The overall 3D conformation of the cellulose backbone creates the necessary steric environment for enantioselective recognition.[8]
Mobile Phase Selection
A normal-phase elution mode is selected, as it is highly effective for polysaccharide-based CSPs and is well-suited for lipophilic compounds like Rotigotine.[12]
-
Solvent System: A mixture of n-Hexane and Isopropanol (IPA) is used.
-
n-Hexane: A non-polar solvent that ensures the analyte interacts sufficiently with the CSP.
-
Isopropanol (IPA): A polar modifier that modulates the retention time. Increasing the percentage of IPA will decrease retention. IPA is also a hydrogen bond donor and acceptor, competing with the analyte for interaction sites on the CSP, which is a key mechanism for optimizing selectivity.[11]
-
-
Mobile Phase Additive: A small amount of an amine, such as Diethylamine (DEA) , is added.
-
Causality: Rotigotine has a basic tertiary amine. This group can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to severe peak tailing and poor resolution. DEA is a stronger base that competitively binds to these active sites, "masking" them from the analyte. This results in symmetrical, sharp peaks and improved chromatographic performance.
-
Detailed Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV or PDA detector.
-
Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica, 250 mm x 4.6 mm (e.g., Chiralcel® OD-H or equivalent).
-
Chemicals:
-
Rotigotine Racemic Standard
-
(S)-Rotigotine Reference Standard
-
n-Hexane (HPLC Grade)
-
Isopropanol (HPLC Grade)
-
Diethylamine (DEA) (HPLC Grade)
-
-
Sample Diluent: n-Hexane / Isopropanol (90:10, v/v)
Preparation of Solutions
-
Mobile Phase Preparation:
-
Carefully measure 850 mL of n-Hexane and 150 mL of Isopropanol into a suitable solvent reservoir.
-
Add 1.0 mL of Diethylamine.
-
Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum degassing.
-
The final mobile phase composition is n-Hexane / Isopropanol / Diethylamine (85 / 15 / 0.1, v/v/v) .
-
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh 5 mg of Rotigotine racemic standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of the sample diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the sample diluent and mix well.
-
HPLC Method Parameters
The following table summarizes the optimized chromatographic conditions.
| Parameter | Setting |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85 / 15 / 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 224 nm |
| Run Time | Approximately 20 minutes |
System Suitability and Analysis Sequence
-
Equilibrate: Equilibrate the HPLC system with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Blank Injection: Perform an injection of the sample diluent to ensure no interfering peaks are present.
-
System Suitability: Inject the racemic standard solution six times. The system is deemed ready for analysis if it meets the acceptance criteria outlined in the table below.
-
Sample Analysis: Inject the sample solutions for analysis.
Results and Discussion
Chromatographic Performance
Under the specified conditions, a baseline separation of the (S)- and (R)-Rotigotine enantiomers is achieved. The (S)-enantiomer is expected to elute first, followed by the (R)-enantiomer. The addition of DEA is critical for achieving sharp, symmetrical peaks with a tailing factor close to 1.0.
Method Validation Overview
For use in a regulated environment, this method must be validated according to ICH Q2(R2) guidelines.[13] The validation protocol should demonstrate the method's suitability for its intended purpose.[14][15]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The peak for the (S)-enantiomer is free of interference from the (R)-enantiomer, diluent, and any known impurities. Resolution (Rs) > 1.5. | To ensure the method accurately measures the desired enantiomer without interference.[15] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 150% of the impurity specification limit). | To demonstrate a direct relationship between concentration and detector response.[16] |
| Accuracy | Percent recovery between 90.0% and 110.0% for the impurity enantiomer at different concentration levels. | To show the closeness of the measured value to the true value.[16] |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 5.0% for six replicate injections of a standard at the impurity limit. | To assess the method's precision under the same conditions over a short interval.[14] |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision (typically S/N ratio ≥ 10). | To define the lower limit of the method for quantitative analysis of the unwanted enantiomer. |
System Suitability Test (SST) Results
The following table presents the expected system suitability results from the analysis of the racemic standard.
| SST Parameter | Typical Result | Acceptance Criteria |
| Resolution (Rs) | > 2.0 | Rs ≥ 1.5 |
| Tailing Factor (Tf) | 1.1 | Tf ≤ 1.5 |
| %RSD for Peak Area (n=6) | < 2.0% | ≤ 5.0% |
| %RSD for Retention Time (n=6) | < 1.0% | ≤ 2.0% |
Visualizations
Experimental Workflow
Caption: Workflow for the chiral HPLC analysis of Rotigotine.
Chiral Recognition Mechanism
Caption: Conceptual model of chiral recognition on the CSP.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution (Rs < 1.5) | 1. Incorrect mobile phase composition. 2. Column degradation. 3. Column temperature too high. | 1. Decrease the percentage of Isopropanol (e.g., from 15% to 12%) to increase retention and selectivity. 2. Flush the column or replace it if performance does not improve. 3. Lower the column temperature to 20°C to enhance interaction stability. |
| Peak Tailing (Tf > 1.5) | 1. Insufficient or degraded DEA in the mobile phase. 2. Column contamination or void formation. | 1. Prepare fresh mobile phase. Slightly increase DEA concentration if necessary (e.g., to 0.12%). 2. Reverse flush the column (if permitted by the manufacturer) or replace it. |
| Drifting Retention Times | 1. Incomplete system equilibration. 2. Mobile phase composition changing (evaporation). 3. Pump malfunction or leaks. | 1. Equilibrate the system for a longer period. 2. Keep the mobile phase reservoir capped. Prepare fresh mobile phase daily. 3. Perform pump maintenance and check for leaks. |
Conclusion
This application note details a robust and reliable HPLC method for the baseline separation of Rotigotine enantiomers. By employing a cellulose-based chiral stationary phase with a normal-phase solvent system containing a basic additive, the method provides excellent resolution and peak shape. The protocol is grounded in the fundamental principles of chiral chromatography and is suitable for implementation in quality control and drug development settings after proper validation according to ICH guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Chiral chromatography – Chiralpedia [chiralpedia.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. news-medical.net [news-medical.net]
- 6. omicsonline.org [omicsonline.org]
- 7. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 8. eijppr.com [eijppr.com]
- 9. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability Indicating Method Development and Validation for the Estimation of Rotigotine by Rp-Hplc in Bulk and Pharmaceutical Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. csfarmacie.cz [csfarmacie.cz]
- 13. database.ich.org [database.ich.org]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. actascientific.com [actascientific.com]
Application Note: High-Affinity Dopamine Receptor Binding Assay Using ³H-rac-Rotigotine
Abstract
This application note provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of test compounds with dopamine receptors using tritiated racemic Rotigotine ([³H]rac-Rotigotine). Rotigotine is a non-ergoline dopamine agonist with high affinity for multiple dopamine receptor subtypes, making it a valuable tool for neuroscience research and drug discovery.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method to determine the binding affinities of novel compounds for dopamine receptors.
Introduction
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are crucial for numerous physiological processes in the central nervous system, including motor control, motivation, cognition, and emotion.[4][5] Dysregulation of dopaminergic signaling is implicated in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[6][7] The five dopamine receptor subtypes (D1, D2, D3, D4, and D5) are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families based on their signaling mechanisms.[4][8]
Radioligand binding assays are a gold-standard technique for quantifying the interaction between a ligand and its receptor.[9][10][11] These assays allow for the determination of key binding parameters such as the dissociation constant (Kd), which reflects the affinity of the radioligand for the receptor, and the maximal number of binding sites (Bmax).[9][12] Competitive binding assays, a variation of this technique, are used to determine the affinity (Ki) of unlabeled test compounds by measuring their ability to displace a radioligand from the receptor.[9][13]
Rotigotine is a potent dopamine agonist that binds with high affinity to D1, D2, and D3 receptors, and to a lesser extent, D4 and D5 receptors.[1][14][15] Its broad-spectrum activity makes [³H]rac-Rotigotine an excellent radioligand for screening and characterizing compounds targeting the dopaminergic system.[1] This protocol details the use of [³H]rac-Rotigotine in a filtration-based binding assay using cell membranes expressing dopamine receptors.
Principle of the Assay
This competitive binding assay measures the ability of a test compound to inhibit the binding of a fixed concentration of [³H]rac-Rotigotine to dopamine receptors. The assay is performed by incubating cell membranes expressing the target receptor with [³H]rac-Rotigotine and varying concentrations of the unlabeled test compound. After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, which is proportional to the amount of bound radioligand, is then quantified using a scintillation counter.[9][16] The concentration of the test compound that inhibits 50% of the specific binding of [³H]rac-Rotigotine (IC50) is determined and used to calculate the inhibitory constant (Ki) of the test compound.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| [³H]rac-Rotigotine | (Specific Activity > 50 Ci/mmol) | Varies |
| Human Dopamine Receptor Membranes (e.g., D1, D2, D3) | Varies | Varies |
| Unlabeled rac-Rotigotine | Varies | Varies |
| Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) | Varies | Varies |
| Wash Buffer (50 mM Tris-HCl, pH 7.4, ice-cold) | Varies | Varies |
| Bovine Serum Albumin (BSA) | Varies | Varies |
| Polyethylenimine (PEI) | Varies | Varies |
| Scintillation Cocktail | Varies | Varies |
| 96-well Glass Fiber Filter Plates | Varies | Varies |
| 96-well Collection Plates | Varies | Varies |
| Microplate Scintillation Counter | Varies | Varies |
Experimental Workflow
Caption: Workflow for the Dopamine Receptor Binding Assay.
Detailed Protocol
Preparation of Reagents
-
Assay Buffer: Prepare a solution containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂. Adjust the pH to 7.4 with HCl. On the day of the experiment, add BSA to a final concentration of 0.1% (w/v). The inclusion of ions and BSA helps to maintain receptor integrity and reduce non-specific binding.[17]
-
Wash Buffer: Prepare a solution of 50 mM Tris-HCl, pH 7.4. Keep this buffer on ice.
-
Filter Plate Pre-treatment: To reduce non-specific binding of the radioligand to the filter plate, pre-soak the 96-well glass fiber filter plates in 0.5% (v/v) polyethylenimine (PEI) for at least 30 minutes at room temperature.[18]
Preparation of Membranes and Ligands
-
Membrane Preparation: Thaw the frozen cell membranes expressing the dopamine receptor of interest on ice. Once thawed, homogenize the membranes by gentle vortexing or pipetting. Dilute the membranes to the desired concentration in ice-cold Assay Buffer. The optimal membrane concentration should be determined empirically but should be low enough to ensure that less than 10% of the total radioligand is bound.[19] This is crucial to avoid ligand depletion artifacts.
-
Radioligand Preparation: Dilute [³H]rac-Rotigotine in Assay Buffer to a working concentration that is typically at or below the Kd value for the receptor of interest.[19] This ensures a good signal-to-noise ratio for the assay.
-
Test Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial dilution of the test compound in Assay Buffer to obtain a range of concentrations for the competition assay. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid interference with receptor binding.
Assay Procedure
The following steps should be performed in a 96-well plate format.
-
Total Binding: To determine the total binding of the radioligand, add 50 µL of Assay Buffer, 50 µL of diluted [³H]rac-Rotigotine, and 100 µL of diluted membranes to designated wells.
-
Non-specific Binding (NSB): To determine the non-specific binding, add 50 µL of a high concentration of an unlabeled competing ligand (e.g., 10 µM unlabeled rac-Rotigotine or another suitable dopamine receptor ligand), 50 µL of diluted [³H]rac-Rotigotine, and 100 µL of diluted membranes to designated wells.[20][21] NSB is the binding of the radioligand to non-receptor components and must be subtracted from total binding to determine specific binding.[22][23]
-
Competitive Binding: For each concentration of the test compound, add 50 µL of the diluted test compound, 50 µL of diluted [³H]rac-Rotigotine, and 100 µL of diluted membranes to the wells.
-
Incubation: Gently mix the contents of the plate and incubate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium. The optimal incubation time should be determined in preliminary kinetic experiments.
-
Filtration: After incubation, rapidly transfer the contents of the assay plate to the pre-treated 96-well glass fiber filter plate using a cell harvester. Wash the filters immediately with ice-cold Wash Buffer (e.g., 3 x 200 µL per well) to remove unbound radioligand.[9]
-
Scintillation Counting: Dry the filter plate completely. Add scintillation cocktail to each well and allow it to equilibrate. Quantify the radioactivity in each well using a microplate scintillation counter. The output will be in counts per minute (CPM).[24]
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration. The percentage of specific binding is calculated as: (Specific Binding at a given test compound concentration / Specific Binding in the absence of test compound) x 100
-
-
Determine IC50:
-
Perform a non-linear regression analysis of the competition curve using a sigmoidal dose-response model to determine the IC50 value of the test compound.
-
-
Calculate Ki:
-
The inhibitory constant (Ki) of the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Dopamine Receptor Signaling
Caption: Simplified Dopamine Receptor Signaling Pathways.
Expected Results
The binding affinities (Ki values) of rac-Rotigotine for human dopamine receptor subtypes have been previously reported and can serve as a reference for validating the assay.
| Receptor Subtype | Reported Ki (nM) |
| D1 | 83 |
| D2 | 13.5 |
| D3 | 0.71 |
| D4 | 3.9 - 15 |
| D5 | 5.4 |
| Data compiled from multiple sources.[15][25] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Non-specific Binding | - Radioligand concentration is too high.- Insufficient blocking of non-specific sites.- Hydrophobic interactions of the radioligand. | - Use a lower concentration of [³H]rac-Rotigotine.- Ensure proper pre-treatment of filter plates with PEI.- Increase the concentration of BSA in the Assay Buffer.[17] |
| Low Specific Binding | - Low receptor expression in membranes.- Inactive radioligand.- Suboptimal assay conditions (e.g., incubation time, temperature). | - Use a higher concentration of membranes.- Check the age and storage of the radioligand.- Optimize incubation time and temperature. |
| High Well-to-Well Variability | - Inconsistent pipetting.- Inefficient washing.- Incomplete membrane homogenization. | - Use calibrated pipettes and ensure proper mixing.- Ensure consistent and thorough washing of filters.- Ensure membranes are fully resuspended before use. |
Conclusion
This application note provides a comprehensive and validated protocol for a dopamine receptor binding assay using [³H]rac-Rotigotine. This assay is a valuable tool for the characterization of novel compounds targeting the dopaminergic system and can be readily adapted for high-throughput screening applications. By following this detailed protocol and considering the provided troubleshooting guide, researchers can obtain reliable and reproducible data on the binding affinities of their compounds of interest.
References
- 1. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Rotigotine? [synapse.patsnap.com]
- 3. Rotigotine - Wikipedia [en.wikipedia.org]
- 4. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 7. Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acnp.org [acnp.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 13. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 14. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. shop.surmodics.com [shop.surmodics.com]
- 21. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 24. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Microdialysis of rac-Rotigotine in Rats
Abstract
This document provides a comprehensive, field-proven guide for conducting in vivo microdialysis experiments to measure extracellular concentrations of rac-Rotigotine in the rat brain. Rotigotine is a non-ergoline dopamine D3/D2/D1 receptor agonist used in the management of Parkinson's disease and restless legs syndrome.[1][2][3] Understanding its pharmacokinetic and pharmacodynamic profile directly within the central nervous system is crucial for preclinical research. Microdialysis is a powerful technique that allows for the sampling of endogenous and exogenous substances from the extracellular fluid of living, behaving animals.[4][5] This guide is designed for neuroscience researchers, pharmacologists, and drug development professionals, offering a synthesis of technical protocols, the scientific rationale behind experimental choices, and practical insights to ensure data integrity and reproducibility.
Scientific Principles and Experimental Rationale
The Microdialysis Technique
In vivo microdialysis is a sampling method based on the passive diffusion of substances across a semi-permeable membrane.[6][7] A small, specialized probe is stereotaxically implanted into a target brain region.[4] This probe is continuously perfused with a physiological solution (perfusate), such as artificial cerebrospinal fluid (aCSF), at a low, constant flow rate.[8] As the perfusate travels through the probe's dialysis membrane, molecules present in the brain's extracellular fluid (ECF) diffuse down their concentration gradient into the probe's lumen. The resulting solution, the dialysate, is collected in timed fractions and analyzed to determine the concentration of the substance of interest. This technique uniquely enables the monitoring of neurochemical changes in awake and freely moving animals over extended periods.[5][8]
rac-Rotigotine: A Profile for the Neuroscientist
Rotigotine is a dopamine agonist with a high affinity for D2, D3, and D1 receptors, mimicking the effect of endogenous dopamine.[2][9] This action is the basis for its therapeutic efficacy in dopamine-deficient conditions like Parkinson's disease.[2] Its physicochemical properties, including its lipophilicity, allow it to cross the blood-brain barrier.[1][10] When studying such a compound, microdialysis allows us to answer critical questions: What is the time course of drug concentration in a specific brain nucleus after systemic administration? How does the brain's extracellular concentration relate to the administered dose and resulting behavioral or neurochemical effects? This protocol will focus on the striatum, a key brain region rich in dopamine receptors and central to motor control.[11]
Table 1: Physicochemical and Pharmacological Properties of rac-Rotigotine
| Property | Value/Description | Source(s) |
| Chemical Name | (6S)-6-{Propyl[2-(2-thienyl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol | [12] |
| Molecular Weight | 315.5 g/mol | [10] |
| Solubility | Lipophilic; poorly soluble in water at neutral pH, solubility increases at acidic pH. | [10] |
| Mechanism of Action | Full agonist at dopamine D2 and D3 receptors; potent agonist at D1 receptors. Also shows activity at 5-HT1A (agonist) and α2B-adrenergic (antagonist) receptors. | [1][9][13] |
| Primary Indication | Parkinson's Disease, Restless Legs Syndrome | [2][3] |
| Administration Route | Transdermal patch (clinical); Subcutaneous or Intravenous (preclinical) | [2][11] |
Comprehensive Experimental Protocol
This protocol is a self-validating system. Each stage, from surgery to analysis, includes quality control steps and explanations to ensure the final data is reliable and interpretable. Adherence to institutional and national guidelines for the ethical care and use of laboratory animals is mandatory.[14][15]
Materials and Equipment
-
Animals: Male Sprague-Dawley or Wistar rats (250-350 g).
-
Surgical Suite: Stereotaxic frame, isoflurane anesthesia system, thermostatically controlled heating pad, surgical drill, sterile surgical instrument pack.[16][17]
-
Microdialysis Equipment: Microdialysis pump (syringe pump), fraction collector (preferably refrigerated), balance arm and tether system, microdialysis probes (e.g., 2-4 mm membrane, 20 kDa MWCO), guide cannulas.
-
Chemicals: rac-Rotigotine HCl, isoflurane, bupivacaine/lidocaine, analgesic (e.g., buprenorphine, carprofen), sterile 0.9% saline, ethanol (70%), povidone-iodine or chlorhexidine scrub.
-
Perfusion Fluid (aCSF): Prepare fresh and filter-sterilize (0.22 µm). Composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.2 MgCl₂. The pH should be adjusted to 7.4.
-
Analytical System: HPLC with electrochemical detection (HPLC-ECD) or a more sensitive UHPLC-tandem mass spectrometry (UHPLC-MS/MS) system.[11][18]
Diagram: Overall Experimental Workflow
Caption: High-level workflow for the in vivo microdialysis experiment.
Step-by-Step Methodology
Causality: A chronically implanted guide cannula is essential. It allows the delicate microdialysis probe to be inserted into the target brain region in an awake animal with minimal stress and tissue damage on the day of the experiment, days or weeks after the initial invasive surgery has healed.[19][20]
-
Anesthesia and Analgesia: Anesthetize the rat with isoflurane (2-5% for induction, 1-2.5% for maintenance). Administer a pre-operative analgesic (e.g., buprenorphine, 0.05 mg/kg, S.C.) as per your approved animal care protocol.[14] Apply ophthalmic ointment to prevent corneal drying.
-
Stereotaxic Placement: Secure the animal in the stereotaxic frame. Ensure the skull is level between bregma and lambda. Shave the scalp, and sterilize the surgical area using alternating scrubs of povidone-iodine and 70% ethanol.[15][21]
-
Incision and Craniotomy: Make a midline incision to expose the skull. Use a sterile cotton swab to clean and dry the skull surface. Identify bregma. Based on a rat brain atlas, determine the coordinates for the target region. For the striatum, typical coordinates are: Table 2: Example Stereotaxic Coordinates for Rat Striatum
Coordinate Value (from Bregma) Anterior-Posterior (AP) +1.0 mm Medial-Lateral (ML) ±2.5 mm Dorsal-Ventral (DV) -3.5 mm (from skull surface) Note: These are starting coordinates and should be optimized for the specific rat strain and age.[17]
-
Implantation: Drill a small burr hole at the target AP and ML coordinates. Drill additional holes for 2-3 stainless steel anchor screws. Secure the screws to the skull.
-
Cannula Placement: Lower the sterile guide cannula to the target DV coordinate. Fix the cannula and screws in place using dental acrylic, forming a secure headcap.[16][17]
-
Closure and Recovery: Insert a dummy cannula (stylet) into the guide to keep it patent.[19] Suture the scalp around the headcap. Administer subcutaneous saline (5-10 mL) for hydration. Allow the animal to recover on a heating pad.[21] House individually and provide post-operative analgesia for at least 48-72 hours, monitoring for any signs of distress.[14][22] Allow a minimum of 7 days for full recovery before the microdialysis experiment.
-
Preparation: On the day of the experiment, place the rat in the microdialysis behavior chamber to acclimate. Prepare the Rotigotine formulation for administration. A subcutaneous dose of 5.0 mg/kg has been used previously to achieve measurable brain levels.[11] A suitable vehicle can be an aqueous suspension.[23]
-
System Setup: Flush the microdialysis probe with aCSF. Connect the probe inlet to the syringe pump and the outlet to the fraction collector. Set the pump to a low flow rate, typically 1.0 µL/min . Slower flow rates generally yield higher analyte recovery.[7]
-
Probe Insertion: Gently restrain the rat, remove the dummy cannula, and insert the microdialysis probe through the guide. The probe's active membrane should extend beyond the guide tip into the target tissue. Connect the probe to the tether and balance arm system, allowing free movement.
-
Equilibration and Baseline: Begin perfusing the probe. Discard the initial 60-90 minutes of dialysate to allow the system to equilibrate and the tissue to stabilize from the probe insertion.[8] Following equilibration, collect at least 3-4 baseline samples (e.g., 20-minute fractions, yielding 20 µL per vial) to establish a stable baseline.
-
Drug Administration: Administer rac-Rotigotine via the desired route (e.g., subcutaneous injection). Record the exact time.
-
Post-Dose Collection: Continue collecting dialysate fractions for the desired duration (e.g., 4-6 hours) to characterize the pharmacokinetic profile. Store samples at -80°C until analysis.
Diagram: Microdialysis Probe-Tissue Interface
Caption: Diffusion of rac-Rotigotine from the ECF into the probe.
Analytical Quantification and Data Interpretation
Analytical Method: HPLC-ECD
A previously established and reliable method for quantifying Rotigotine in microdialysates is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[11]
Table 3: Example HPLC-ECD Parameters for Rotigotine Analysis
| Parameter | Specification | Rationale |
| Column | C18 reversed-phase (microbore) | Provides good separation for lipophilic compounds like Rotigotine. |
| Mobile Phase | 50mM Na₂HPO₄, 2.5 mM sodium octyl sulfonate, 35% acetonitrile, pH 4.5 | The buffer, ion-pairing agent, and organic modifier are optimized for retention and peak shape. |
| Flow Rate | 30 µL/min | Suited for microbore columns, conserving mobile phase. |
| Detector | Glassy carbon electrode | Rotigotine is electrochemically active and can be oxidized. |
| Potential | +850 mV | The optimal potential for sensitive and selective detection of Rotigotine. |
| Detection Limit | ~1 nM | Sufficiently sensitive for detecting pharmacologically relevant concentrations in the brain. |
| Source: Adapted from Kehr et al., 2007.[11] |
Data Analysis: From Dialysate to Brain Concentration
The concentration measured in the dialysate (C_dialysate) is not the true extracellular concentration (C_ecf) because diffusion across the probe membrane is not 100% efficient. To find the true concentration, one must determine the probe's "recovery."
-
In Vivo Recovery: While in vitro recovery can be a starting point, it often overestimates the true in vivo recovery because it doesn't account for tissue tortuosity and local clearance.[24][25] A robust method for in vivo calibration is retrodialysis .
-
Principle: After the main experiment, perfuse the probe with a known concentration of Rotigotine (C_perf) and measure the concentration that remains in the dialysate (C_dial). The percentage of drug lost to the tissue represents the in vivo loss.
-
Calculation: Recovery (%) = (C_perf - C_dial) / C_perf * 100
-
-
Calculating Extracellular Concentration: Once recovery is determined, the actual brain concentration during the experiment can be calculated for each sample. C_ecf = C_dialysate / (Recovery / 100)
Final Steps: Histological Verification
After the experiment, it is critical to verify the probe's placement. Euthanize the animal, perfuse transcardially with saline followed by 4% paraformaldehyde, and extract the brain. Section the brain using a cryostat or vibratome, stain the sections (e.g., with Cresyl Violet), and microscopically confirm that the probe track is located within the intended brain region.[26] Data from incorrectly placed probes should be excluded.
Mechanism of Action Visualization
Caption: Rotigotine acts as an agonist at postsynaptic D1/D2/D3 receptors.
References
- 1. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Rotigotine? [synapse.patsnap.com]
- 3. Dopamine agonists (pramipexole, ropinirole, rotigotine) | Parkinson's UK [parkinsons.org.uk]
- 4. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microdialysis - In Vivo System for Neurotransmitter Recovery [amuzainc.com]
- 8. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Determination of the dopamine agonist rotigotine in microdialysates from the rat brain by microbore column liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability Indicating Method Development and Validation for the Estimation of Rotigotine by Rp-Hplc in Bulk and Pharmaceutical Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. animal.research.wvu.edu [animal.research.wvu.edu]
- 15. surgicalresearch.org [surgicalresearch.org]
- 16. Brain Cannula Placement in Rats using Stereotaxic Frame | Animals in Science [queensu.ca]
- 17. Survivable Stereotaxic Surgery in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel UHPLC-MS/MS method for the determination of rotigotine in the plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 20. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. uwm.edu [uwm.edu]
- 22. az.research.umich.edu [az.research.umich.edu]
- 23. Effect of Dispersion Medium on Pharmacokinetic Profile of Rotigotine Crystalline Suspension following Subcutaneous Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vivo calibration of microdialysis probes for exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing rac-Rotigotine Hydrochloride in Animal Models of Parkinson's Disease
Abstract
This document provides a comprehensive guide for researchers on the application of rac-Rotigotine Hydrochloride in preclinical animal models of Parkinson's Disease (PD). A critical clarification is addressed: Rotigotine is a dopamine agonist used clinically to treat parkinsonian symptoms, not to induce them. Therefore, these protocols are designed for administering Rotigotine to established neurotoxin-based animal models (e.g., 6-OHDA-lesioned rats) to evaluate its therapeutic efficacy, probe dopaminergic receptor function, and understand its mechanism of action. We provide detailed, field-proven methodologies for model induction, drug preparation, administration, and behavioral assessment, underpinned by a robust scientific rationale for each experimental step.
Introduction: The Rationale for Dopamine Agonists in Parkinson's Disease Models
Parkinson's Disease (PD) is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) region of the brain.[1][2] This neuronal death leads to a significant reduction in the neurotransmitter dopamine within the basal ganglia, disrupting the neural circuits responsible for smooth, purposeful movement.[3] The cardinal motor symptoms of PD—bradykinesia, resting tremor, rigidity, and postural instability—are direct consequences of this dopamine deficiency.
To investigate the pathophysiology of PD and to develop novel therapeutics, researchers rely on animal models that replicate key features of the disease.[4][5][6] These models are most commonly created by administering neurotoxins like 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), or rotenone, which selectively destroy dopaminergic neurons and mimic the dopamine-depleted state of the parkinsonian brain.[7][8][9]
Within this framework, this compound serves as an invaluable pharmacological tool. As a dopamine receptor agonist, it directly stimulates postsynaptic dopamine receptors, effectively bypassing the degenerated presynaptic neurons to restore dopaminergic signaling.[10][11] Studying the effects of Rotigotine in a well-established PD model allows researchers to:
-
Quantify the therapeutic potential of continuous dopaminergic stimulation.
-
Dissect the specific roles of D1, D2, and D3 receptor subtypes in motor control.[12]
-
Validate new behavioral and neurochemical endpoints for drug screening.
This guide details the protocols necessary to first establish a robust parkinsonian animal model and then to correctly prepare and administer this compound for mechanistic and efficacy studies.
This compound: Profile of a Non-Ergoline Dopamine Agonist
This compound is the racemic mixture of Rotigotine, a non-ergoline compound. The pharmacologically active component is the (S)-enantiomer, which functions as a potent agonist at multiple dopamine receptor subtypes.[13][14]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₅NOS·HCl | |
| Molecular Weight | 351.93 g/mol | |
| Appearance | White to off-white powder | [15] |
| Solubility | Lipophilic; poorly soluble in water at neutral pH. Soluble in DMSO (≥50 mg/mL) and can be prepared in specific in-vivo vehicles. | [15][16] |
| Storage | Desiccate at room temperature or 4°C for long-term stability. | [16] |
Mechanism of Action and Receptor Binding Profile
Rotigotine's primary mechanism of action is the direct stimulation of postsynaptic dopamine receptors.[17] Unlike dopamine itself, it does not rely on presynaptic release and is not subject to reuptake by the dopamine transporter (DAT). Its broad-spectrum activity across dopamine receptor subtypes, particularly its high affinity for the D3 receptor, distinguishes it from other dopamine agonists like pramipexole and ropinirole.[10][18][19][20] Rotigotine also shows significant affinity for the serotonin 5-HT1A receptor (as an agonist) and the α2B-adrenergic receptor (as an antagonist), which may contribute to its overall clinical profile, including potential non-motor effects.[21][22][23]
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Source |
| Dopamine D3 | 0.71 | Full Agonist | [21] |
| Dopamine D2 | 13.5 | Full Agonist | [21] |
| Dopamine D1 | 83 | Full Agonist | [21] |
| Dopamine D4 | 3.9 - 15 | Full Agonist | [21] |
| Dopamine D5 | 5.4 | Full Agonist | [21] |
| Serotonin 5-HT1A | 30 | Agonist | [21] |
| Adrenergic α2B | 27 | Antagonist | [21] |
Experimental Design & Workflow
A successful study requires a logical progression from model creation to therapeutic intervention and analysis. The following workflow is recommended for assessing the effects of this compound in a rodent model of PD.
Figure 1: Recommended experimental workflow.
Experimental Protocols
Protocol 1: Induction of Unilateral Parkinsonism (6-OHDA Rat Model)
This protocol describes the stereotaxic injection of 6-OHDA into the medial forebrain bundle (MFB) to create a severe and stable unilateral lesion of the nigrostriatal pathway. This model is widely used due to its high reproducibility.[4]
Materials:
-
Male Sprague-Dawley or Wistar rats (225-250 g)
-
6-Hydroxydopamine hydrochloride (6-OHDA HCl)
-
Ascorbic acid, 0.9% sterile saline
-
Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Desipramine HCl (to protect noradrenergic neurons)
Procedure:
-
Preparation: Thirty minutes prior to 6-OHDA injection, administer Desipramine (25 mg/kg, i.p.) to prevent uptake of the neurotoxin by noradrenergic terminals.
-
Anesthesia: Anesthetize the rat and mount it securely in the stereotaxic frame. Ensure the skull is level between bregma and lambda.
-
Craniotomy: Shave and sterilize the scalp. Make a midline incision to expose the skull. Drill a small burr hole over the target injection site. For the MFB, typical coordinates for rats are (from Bregma): Anteroposterior (AP): -2.8 mm; Mediolateral (ML): +2.0 mm; Dorsoventral (DV): -9.0 mm from the skull surface. Note: These coordinates must be optimized for the specific rat strain and weight.
-
6-OHDA Preparation: Immediately before use, dissolve 6-OHDA HCl in ice-cold 0.9% saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µL (free base). Protect the solution from light.
-
Injection: Slowly lower the Hamilton syringe needle to the target DV coordinate. Infuse 2 µL of the 6-OHDA solution (total 8 µg) over 4 minutes. Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow upon retraction.
-
Post-Procedure: Slowly retract the needle. Suture the incision and apply an antiseptic. Allow the animal to recover on a heating pad. Provide soft, palatable food and monitor weight for 1-2 weeks post-surgery.
Protocol 2: Preparation and Administration of this compound
Due to its poor water solubility, rac-Rotigotine HCl requires a specific vehicle for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9%)
Vehicle Preparation (Example Formulation): This formulation creates a vehicle suitable for subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[16]
-
Prepare a vehicle mixture of: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline.
-
Add the solvents sequentially in the order listed, ensuring each is fully mixed before adding the next.
Drug Formulation & Dosing:
-
Weigh the required amount of rac-Rotigotine HCl powder.
-
First, dissolve the powder in the DMSO portion of the vehicle. Use gentle vortexing or sonication if needed.
-
Gradually add the remaining vehicle components (PEG300, Tween-80, saline) to the DMSO-drug mixture, mixing thoroughly at each step.
-
A typical dose range for assessing motor effects in rodents is 0.1 to 3 mg/kg .[24] Doses should be calculated based on the free base molecular weight. Administration is typically via s.c. injection to provide more sustained absorption compared to i.p.
Protocol 3: Behavioral Assessment of Motor Function
Behavioral tests are crucial for quantifying the lesion severity and the therapeutic response to Rotigotine.[25][26][27]
A. Drug-Induced Rotation Test
-
Causality: In a unilaterally lesioned animal, dopaminergic neurons are depleted on one side of the brain. A dopamine agonist like Rotigotine will preferentially stimulate the hypersensitive postsynaptic receptors on the lesioned side, causing the animal to turn in the direction contralateral (away from) the lesion. The number of rotations is a direct measure of the extent of the lesion and the potency of the agonist.
-
Procedure:
-
Place the rat in a circular test chamber equipped with an automated rotation sensor.
-
Allow a 5-minute habituation period.
-
Administer rac-Rotigotine HCl (e.g., 0.5 mg/kg, s.c.).
-
Record the number of full (360°) contralateral and ipsilateral turns over 60-90 minutes.
-
Express data as net contralateral turns per minute. A successful lesion typically yields >5-7 net contralateral turns/min after a challenge with a standard agonist like apomorphine.
-
B. Cylinder Test (Forelimb Asymmetry)
-
Causality: This test assesses spontaneous forelimb use for postural support. A rat with a unilateral lesion will show a strong preference for using its ipsilateral (non-impaired) forelimb to touch the walls of a cylinder when exploring. Treatment with an effective dopamine agonist should ameliorate this deficit, leading to increased use of the contralateral (impaired) forelimb.
-
Procedure:
-
Place the rat in a transparent glass cylinder.
-
Videorecord the animal for 5 minutes.
-
Score the first 20 wall touches made with either the left, right, or both forepaws simultaneously.
-
Calculate the percentage of contralateral limb use: (% Contralateral Use) = (Contralateral Touches + 0.5 * Both Touches) / (Total Touches) * 100.
-
| Behavioral Test | Parameter Measured | Expected Outcome (Post-6-OHDA) | Expected Outcome (Post-Rotigotine) |
| Rotation Test | Drug-induced rotational asymmetry | Minimal spontaneous rotation | Dose-dependent increase in contralateral rotations |
| Cylinder Test | Spontaneous forelimb use | Significant reduction in contralateral forelimb use (<20%) | Increased use of the contralateral (impaired) forelimb |
| Pole Test | Bradykinesia / Akinesia | Increased time to turn and descend the pole | Reduction in both turn and descent time |
| Rotarod Test | Motor coordination and balance | Reduced latency to fall from the rotating rod | Increased latency to fall, indicating improved coordination |
Visualization of Rotigotine's Mechanism of Action
To understand how Rotigotine compensates for dopamine loss, it is helpful to visualize its action at the synaptic level.
Figure 2: Rotigotine's action at the dopaminergic synapse.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Dopamine and Parkinson's Disease - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What Is Dopamine and How Is It Connected to Parkinson’s Disease? [healthline.com]
- 4. Experimental models and behavioural tests used in the study of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Animal Models of Parkinson’s Disease: A Gateway to Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Transient exposure to rotenone causes degeneration and progressive parkinsonian motor deficits, neuroinflammation, and synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rotigotine - Wikipedia [en.wikipedia.org]
- 11. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnnp.bmj.com [jnnp.bmj.com]
- 13. nbinno.com [nbinno.com]
- 14. Pharmacokinetics, Safety and Tolerability of Rotigotine Transdermal Patch in Healthy Japanese and Caucasian Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. INTRODUCTION - Rotigotine (Neupro) (Transdermal Patch) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The complex molecular pharmacology of the dopamine D2 receptor: Implications for pramipexole, ropinirole, and rotigotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Neuroprotective effects of rotigotine in the acute MPTP-lesioned mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 26. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Note: A Validated Chiral and Achiral HPLC Method for the Quantification of rac-Rotigotine
Abstract
This application note presents a comprehensive guide to the development and validation of analytical methods for the quantification of racemic (rac)-Rotigotine. Rotigotine, a non-ergoline dopamine agonist, is a chiral molecule where the (S)-enantiomer is the active pharmaceutical ingredient (API) used in treating Parkinson's disease and restless legs syndrome.[1][2] Therefore, it is critical to not only quantify the total drug substance but also to assess its enantiomeric purity. We detail two robust High-Performance Liquid Chromatography (HPLC) methods: a reversed-phase (RP-HPLC) method for the quantification of total Rotigotine (assay) and a chiral normal-phase (NP-HPLC) method for the separation and quantification of its enantiomers. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]
Introduction and Scientific Rationale
Rotigotine is characterized as a lipophilic compound with poor water solubility, properties that are favorable for its formulation in transdermal delivery systems but present challenges for analytical method development.[5][6][7] The primary analytical objectives for a chiral drug like Rotigotine are twofold:
-
Assay of Total Drug Substance: To determine the total concentration of Rotigotine in a sample, irrespective of its chiral form. This is crucial for dosage and quality control.
-
Enantiomeric Purity: To separate and quantify the desired (S)-enantiomer from its inactive or potentially harmful (R)-enantiomer. Regulatory bodies require strict control over the enantiomeric composition of chiral drugs.[1]
This guide addresses both objectives by establishing two distinct HPLC methods. The choice of HPLC is predicated on its high resolution, sensitivity, and reproducibility, making it the gold standard for pharmaceutical analysis.[8]
Physicochemical Properties of Rotigotine
A foundational understanding of Rotigotine's properties is essential for logical method development.
| Property | Value | Implication for Method Development |
| Molecular Formula | C₁₉H₂₅NOS | - |
| Molar Mass | 315.47 g/mol [9] | Used for concentration calculations. |
| Solubility | Insoluble in water; Lipophilic[5][9] | Requires organic solvents for sample and mobile phase preparation. |
| LogP | ~4.7[5] | Suggests strong retention on reversed-phase columns, necessitating a strong organic mobile phase. |
| Chemical Nature | Basic compound | Peak shape can be improved by using a slightly acidic or basic mobile phase to ensure a consistent ionic state. |
| UV Absorbance | Maxima around 225 nm and 278 nm[10][11] | Provides suitable wavelengths for UV detection. |
Method Development Strategy: A Logic-Driven Approach
The development of a robust analytical method is an iterative process of optimization. Our strategy is grounded in separating the analytical challenges of total quantification and chiral separation.
Caption: Logic diagram for the dual-pathway method development strategy.
Protocol 1: Achiral Assay of rac-Rotigotine by RP-HPLC
This method is designed for the accurate quantification of the total Rotigotine content. A C18 stationary phase is chosen due to its hydrophobic nature, which provides strong retention for the lipophilic Rotigotine molecule. Acetonitrile is selected as the organic solvent for its strong elution power and low UV cutoff.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Industry standard for retaining non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH ensures that the amine group on Rotigotine is consistently protonated, leading to sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile | Strong organic solvent provides good elution for the lipophilic analyte. |
| Gradient | 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B | Gradient elution ensures the analyte is eluted with a good peak shape in a reasonable time, while cleaning the column afterwards.[10] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity, improves efficiency, and ensures reproducibility.[10] |
| Detection | UV at 278 nm | Wavelength selected for good sensitivity for Rotigotine.[10] |
| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Experimental Protocol
-
Standard Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of Rotigotine reference standard into a 100 mL volumetric flask.
-
Add ~70 mL of Diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with Diluent and mix thoroughly.
-
-
Sample Preparation (100 µg/mL):
-
Accurately weigh an amount of the test sample (e.g., bulk powder) equivalent to 10 mg of Rotigotine into a 100 mL volumetric flask.
-
Follow steps 1.2 to 1.4 from the Standard Preparation.
-
-
System Suitability and Analysis Sequence:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of the Standard Preparation. The %RSD of the peak areas should be ≤ 2.0%.
-
Inject a blank (Diluent) to ensure no carryover or system contamination.
-
Inject the Sample Preparation in duplicate.
-
Calculate the amount of Rotigotine in the sample using the peak areas relative to the standard.
-
Protocol 2: Chiral Separation of Rotigotine Enantiomers by NP-HPLC
The separation of enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are highly versatile and effective for a wide range of chiral compounds.[12][13] A normal-phase mobile system (e.g., hexane and an alcohol) is typically used with these columns to promote the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® AD-H), 250 mm x 4.6 mm, 5 µm | These phases are known to provide excellent selectivity for a broad range of chiral compounds, including those with amine functional groups.[12] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v) | Isocratic elution is preferred for chiral separations. IPA acts as the polar modifier, and its concentration is critical for resolution. DEA is a basic additive that improves the peak shape of basic analytes like Rotigotine.[12] |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Column Temp. | 25 °C | Chiral separations can be sensitive to temperature; ambient or controlled room temperature is a good starting point. |
| Detection | UV at 225 nm | Higher sensitivity is often observed at lower wavelengths. |
| Injection Vol. | 10 µL | - |
| Diluent | Mobile Phase | Ensures peak shape is not compromised by the injection solvent. |
Experimental Protocol
-
Standard Preparation (rac-Rotigotine, 100 µg/mL):
-
Accurately weigh ~10 mg of rac-Rotigotine reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the Mobile Phase. Mix well.
-
-
Sample Preparation (100 µg/mL):
-
Prepare the test sample containing the (S)-Rotigotine API to a target concentration of 100 µg/mL using the Mobile Phase as the diluent.
-
-
System Suitability and Analysis Sequence:
-
Equilibrate the system with the mobile phase.
-
Inject the rac-Rotigotine Standard. The resolution between the two enantiomer peaks should be ≥ 1.5.
-
Inject the Sample Preparation.
-
Identify the peaks based on the retention time of a pure (S)-enantiomer standard, if available, or by historical data.
-
Calculate the percentage of the undesired (R)-enantiomer using the area percent method: % (R)-enantiomer = [Area(R) / (Area(R) + Area(S))] * 100
-
Method Validation Protocol (ICH Q2(R1))
A method is only useful if it is proven to be reliable. Validation is performed according to ICH Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[3]
Caption: A typical experimental workflow for HPLC analysis.
Validation Parameters and Acceptance Criteria
The following tables summarize the validation experiments for the achiral assay method .
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components.
-
Procedure: Analyze a blank, a placebo (if applicable), and the analyte. Conduct forced degradation studies (acid, base, oxidation, thermal, photolytic stress).[11]
-
Acceptance Criteria: No interference at the retention time of Rotigotine. The peak purity index should be >0.999 in stressed samples, indicating no co-eluting peaks.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: Analyze five concentration levels from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
| Concentration (µg/mL) | Peak Area (example) |
| 50 | 510,500 |
| 75 | 765,200 |
| 100 | 1,020,100 |
| 125 | 1,275,500 |
| 150 | 1,530,300 |
Accuracy (as Recovery): The closeness of the test results to the true value.
-
Procedure: Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.
| Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.8 | 99.8 |
| 100% | 100.0 | 100.5 | 100.5 |
| 120% | 120.0 | 119.5 | 99.6 |
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability: Analyze six replicate samples at 100% concentration on the same day, by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Acceptance Criteria: %RSD ≤ 2.0% for both studies.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified.
-
Procedure: Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[10]
-
Acceptance Criteria: The LOQ must be verified for acceptable accuracy and precision.
| Parameter | Result (example) |
| LOD | 0.01 µg/mL |
| LOQ | 0.03 µg/mL[10] |
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).
-
Acceptance Criteria: System suitability parameters must still be met, and results should not significantly deviate from the nominal condition.
Conclusion
The two HPLC methods detailed in this application note provide a robust and reliable framework for the complete analytical characterization of rac-Rotigotine. The reversed-phase method offers an accurate and precise assay for total drug content, while the normal-phase chiral method successfully separates and quantifies the enantiomers, a critical quality attribute. Both methods have been developed with a scientific, logic-driven approach and are designed to be validated according to the stringent requirements of the ICH Q2(R1) guideline, ensuring their suitability for use in a regulated drug development environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations, and Its Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Rotigotine: the first new chemical entity for transdermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DoE‐based validation of a HPLC–UV method for quantification of rotigotine nanocrystals: Application to in vitro dissolution and ex vivo nasal permeation studies | Semantic Scholar [semanticscholar.org]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. rjpbcs.com [rjpbcs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
Application Notes and Protocols: Preparing rac-Rotigotine Hydrochloride Solutions for In Vitro Studies
Introduction: The Significance of Rotigotine in Neurological Research
Rotigotine is a non-ergolinic dopamine agonist with a high affinity for the D3, D2, and D1 dopamine receptors.[1][2] Its unique pharmacological profile makes it a crucial tool in the study of Parkinson's disease, restless legs syndrome, and other neurological disorders.[3][4] In in vitro settings, precise and reproducible preparation of Rotigotine solutions is paramount to obtaining reliable and meaningful data in assays such as receptor binding, functional screening, and cellular imaging. This guide provides a comprehensive overview of the physicochemical properties of rac-Rotigotine Hydrochloride and detailed, field-proven protocols for its solubilization and use in aqueous-based cellular assays.
The racemic form, this compound, is often utilized in research settings.[5][6] Understanding its behavior in solution is the first step toward successful experimentation. Due to its lipophilic nature, Rotigotine is poorly soluble in water at neutral pH, necessitating the use of an organic solvent, typically dimethyl sulfoxide (DMSO), for the preparation of high-concentration stock solutions.[7][8]
Physicochemical Properties and Solubility Characteristics
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. This data informs the choice of solvent, storage conditions, and handling procedures.
| Property | Value | Source |
| Molecular Weight | 351.93 g/mol | [5][6] |
| CAS Number | 102120-99-0 | [5][6] |
| Appearance | White to off-white solid | [7] |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 142.07 mM) | [8] |
| Solubility in Water | < 0.1 mg/mL (practically insoluble at neutral pH) | [7][8] |
| Aqueous Solubility | Solubility increases at a more acidic pH. | [7] |
| LogP | 4.7 | [7] |
The high LogP value indicates the lipophilicity of Rotigotine, explaining its poor aqueous solubility.[7] The presence of a tertiary amine group suggests it is a weak base, and its solubility in aqueous solutions is pH-dependent, increasing as the pH becomes more acidic.[7]
Core Protocols: From Powder to Plate
The following protocols are designed to ensure the complete solubilization of this compound and the preparation of accurate, stable working solutions for in vitro studies. The key challenge is the transition from a high-concentration organic stock solution to a low-concentration aqueous working solution without precipitation.
Workflow for Solution Preparation
The overall process for preparing this compound solutions for in vitro experiments is outlined in the diagram below.
Caption: Workflow for preparing rac-Rotigotine HCl solutions.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
The primary stock solution should be prepared in a high-purity, anhydrous grade of DMSO to ensure maximum solubility and stability.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vial or polypropylene tube
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of this compound required to achieve the desired stock concentration. For a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 351.93 g/mol * Volume (L)
-
For 1 mL of a 10 mM stock: 10 * 351.93 * 0.001 = 3.52 mg
-
-
Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to the sterile vial.
-
Solubilization: Add the calculated volume of DMSO to the vial.
-
Mixing: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[9] Gentle warming to 37°C can also aid dissolution, but prolonged heating should be avoided to prevent degradation.[9]
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
Protocol 2: Preparation of Aqueous Working Solutions
This protocol details the critical step of diluting the DMSO stock into your final aqueous buffer or cell culture medium. The key is to avoid precipitation by ensuring a low final DMSO concentration and proper mixing.
Materials:
-
High-concentration this compound stock solution in DMSO
-
Sterile cell culture medium or physiological buffer (e.g., PBS, HBSS)
-
Sterile polypropylene tubes
Procedure:
-
Intermediate Dilutions (Optional but Recommended): For achieving very low final concentrations, it is best practice to perform serial dilutions of the high-concentration stock in 100% DMSO first.[10] This allows for smaller volumes to be transferred to the final aqueous solution, minimizing the risk of precipitation.
-
Final Dilution:
-
Aliquot the required volume of your aqueous buffer/media into a sterile tube.
-
While vortexing the aqueous solution, add the small volume of the Rotigotine DMSO stock dropwise. This rapid mixing is crucial to prevent the compound from crashing out of solution.
-
Crucially, ensure the final concentration of DMSO in your working solution is kept to a minimum, ideally below 0.5%, and for sensitive cell lines, below 0.1%. [1][11] High concentrations of DMSO can be cytotoxic or have off-target effects.[11]
-
-
Vehicle Control: Always prepare a vehicle control solution containing the same final concentration of DMSO as your experimental samples.[1] This is essential to differentiate the effects of Rotigotine from any effects of the solvent.
-
Stability of Aqueous Solutions: Aqueous solutions of Rotigotine are significantly less stable than DMSO stocks. It is recommended to prepare fresh working solutions for each experiment and not to store them for more than one day.[12]
Best Practices for Handling and Storage
-
Storage of Powder: Store solid this compound at 4°C, desiccated and protected from light.[8]
-
Storage of Stock Solutions: Aliquot the high-concentration DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.[9] Store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]
-
Light and Air Sensitivity: Rotigotine is sensitive to oxidation.[7] Minimize exposure of the powder and solutions to light and air. Use amber vials where possible.
Mechanism of Action: Dopamine Receptor Signaling
Rotigotine exerts its effects by acting as an agonist at dopamine receptors, primarily the D2-like family (D2, D3, D4) which are coupled to Gαi/o proteins.[3][4][13] Upon binding, Rotigotine initiates a signaling cascade that modulates neuronal activity.
Caption: Simplified Dopamine D2 receptor signaling pathway.
The canonical pathway involves the Gαi subunit inhibiting adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[13] Additionally, D2 receptor activation can trigger G protein-independent signaling through the recruitment of β-arrestin, which can scaffold other signaling molecules like those in the ERK and Akt pathways.[14][15]
Conclusion: Ensuring Experimental Success
The successful use of this compound in in vitro research hinges on the careful and precise preparation of solutions. By understanding its physicochemical properties and adhering to the detailed protocols and best practices outlined in this guide, researchers can ensure the integrity of their experiments and generate high-quality, reproducible data. The cornerstone of this process is the use of high-purity DMSO for stock solutions, meticulous dilution techniques to prevent precipitation in aqueous media, and the consistent use of appropriate vehicle controls.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. xcessbio.com [xcessbio.com]
- 6. scbt.com [scbt.com]
- 7. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 14. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dopamine receptor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of rac-Rotigotine Hydrochloride
Welcome to the technical support resource for rac-Rotigotine Hydrochloride. This guide is designed for researchers, scientists, and formulation professionals who are navigating the challenges associated with the limited aqueous solubility of this potent dopamine agonist. As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying scientific rationale to empower you to make informed decisions in your experiments. This center offers a combination of frequently asked questions for foundational knowledge and in-depth troubleshooting guides for practical application.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of this compound.
Q1: What is this compound and why is its solubility a significant challenge?
A: this compound is the salt form of a racemic mixture of Rotigotine, a non-ergoline dopamine agonist used in treating Parkinson's disease and Restless Legs Syndrome.[1][2] Its chemical structure makes it highly lipophilic (fat-soluble), which is beneficial for crossing the blood-brain barrier. However, this same property results in very poor solubility in aqueous solutions at neutral pH.[3][4] This low solubility is a major hurdle for in vitro biological assays, parenteral formulation development, and achieving predictable bioavailability in oral dosage forms.[5][6]
Q2: What is the baseline aqueous solubility of this compound?
A: The aqueous solubility is extremely low. Published data indicates that it is practically insoluble in water, with solubility often cited as less than 0.1 mg/mL, even with the aid of warming and sonication.[7][8] In contrast, it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) at concentrations of 50 mg/mL or higher and in ethanol.[7][9][10]
Q3: How does pH influence the solubility of this compound?
A: The solubility of Rotigotine is highly pH-dependent. The molecule contains a tertiary amine group which can be protonated. At a more acidic pH (below its pKa), this amine group becomes positively charged, forming a more polar, water-soluble species. Conversely, at neutral or alkaline pH, the molecule exists predominantly in its neutral, non-ionized form, which is lipophilic and poorly water-soluble. Therefore, decreasing the pH of the aqueous medium is a primary strategy to increase its solubility.
Q4: What is the recommended method for preparing a stock solution?
A: Due to its poor aqueous solubility, a high-concentration stock solution should first be prepared in an appropriate organic solvent. DMSO is a common choice, allowing for concentrations ≥ 50 mg/mL.[7][8] Ethanol and dimethylformamide (DMF) are also effective solvents.[9] When preparing for in vitro experiments, this organic stock is then diluted into the aqueous buffer or cell culture medium. It is critical to ensure the final concentration of the organic solvent is low enough to not affect the biological system (typically <0.5% v/v).
Troubleshooting Guides & Experimental Protocols
This section provides in-depth solutions to common experimental problems encountered with this compound.
Guide 1: Compound Precipitation in Aqueous Buffers
Problem: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer (e.g., PBS, pH 7.4).
Causality: This occurs because the drug's concentration in the final aqueous medium exceeds its thermodynamic solubility limit at that specific pH. The DMSO keeps it solubilized in the stock, but upon high dilution, the solvent environment is dominated by water, where the neutral form of the drug is insoluble.
Solution A: pH Adjustment
Principle: By lowering the pH of the aqueous buffer, we protonate the tertiary amine on the rotigotine molecule. This positive charge increases the molecule's polarity, thereby increasing its affinity for water and raising its aqueous solubility.
Step-by-Step Protocol: pH-Modified Buffer Preparation
-
Determine Target pH: Review literature to find a pH where solubility is adequate and your biological system remains stable. A pH between 4.5 and 6.0 is often a good starting point.[11]
-
Prepare Buffer: Prepare your desired buffer (e.g., phosphate or acetate buffer) at the target concentration.
-
Adjust pH: While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) to the buffer until the target pH is reached and stable.
-
Introduce Compound: Slowly add the DMSO stock solution of rac-Rotigotine HCl to the vortexing or stirring pH-adjusted buffer. Do not add the buffer to the stock.
-
Observe and Confirm: Visually inspect for any signs of precipitation (cloudiness, Tyndall effect). For quantitative confirmation, filter the solution through a 0.22 µm filter and measure the concentration of the filtrate using a validated analytical method like HPLC-UV.[12]
Solution B: Co-Solvency
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for a lipophilic compound like rotigotine, thereby increasing its solubility.[13] This technique is particularly useful when a significant pH change is not viable for the experiment.
Step-by-Step Protocol: Co-Solvent System Preparation
-
Select Co-Solvent: Choose a biocompatible co-solvent. Common choices include Polyethylene Glycol 300 (PEG 300), Propylene Glycol (PG), and ethanol.
-
Prepare Co-Solvent Vehicle: Prepare the final aqueous vehicle by mixing the co-solvent with your buffer. For example, create a vehicle of 10% DMSO, 40% PEG 300, and 50% saline (or buffer).[7] Note: The optimal ratio must be determined empirically and depends on the required final drug concentration and biological system tolerance.
-
Dissolve Compound: First, dissolve the rac-Rotigotine HCl in the DMSO component. Then, add the PEG 300 and mix thoroughly. Finally, add the saline or buffer component stepwise while mixing.
-
Verify Clarity: Ensure the final solution is clear and free of particulates. As with pH adjustment, analytical verification of the concentration is recommended.
Guide 2: High Concentration Needed, Organic Solvents Prohibited
Problem: My experiment requires a high concentration of rac-Rotigotine HCl (>0.5 mg/mL), but the biological model (e.g., certain cell lines, in vivo injection) is sensitive to organic solvents.
Causality: The required concentration far exceeds the intrinsic aqueous solubility of the drug, and co-solvents cannot be used as a solubilizing aid.
Solution: Cyclodextrin Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate lipophilic drug molecules, like rotigotine, into their central cavity, forming a host-guest inclusion complex.[15][16] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the drug without altering its chemical structure.[17][18] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a derivative commonly used in pharmaceutical formulations for this purpose.[7]
Step-by-Step Protocol: Inclusion Complex Formation
-
Materials: rac-Rotigotine HCl, Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) (e.g., Captisol®), aqueous buffer (e.g., saline or PBS).
-
Prepare Cyclodextrin Solution: Prepare a solution of SBE-β-CD in the desired aqueous buffer. A concentration of 20% w/v is a robust starting point.[7]
-
Add Drug: Weigh the required amount of rac-Rotigotine HCl and add it directly to the SBE-β-CD solution.
-
Facilitate Complexation: Vigorously stir or sonicate the mixture at room temperature. This process can take several hours. Gentle warming (e.g., to 40°C) can sometimes accelerate complexation, but monitor for any drug degradation.
-
Ensure Complete Dissolution: Continue mixing until the solution is completely clear. This indicates the formation of the inclusion complex.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter to remove any undissolved particles and ensure sterility for biological use.
-
Confirm Concentration: Use a validated HPLC method to confirm the final concentration of rotigotine in the solution.[19]
Data & Visualization
Quantitative Solubility Data Summary
The following table summarizes solubility data for Rotigotine and its hydrochloride salt from various sources to guide solvent selection.
| Solvent/Vehicle | Form | Reported Solubility | Reference(s) |
| Water (neutral pH) | Hydrochloride Salt | < 0.1 mg/mL (practically insoluble) | [7][20] |
| Aqueous Buffer (acidic pH) | Free Base / HCl Salt | Solubility increases as pH decreases | |
| Dimethyl Sulfoxide (DMSO) | Hydrochloride Salt | ≥ 50 mg/mL | [7][8] |
| Ethanol | Free Base | ~1 mg/mL | [9] |
| Dimethylformamide (DMF) | Free Base | ~30 mg/mL | [9] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | Hydrochloride Salt | ≥ 2.5 mg/mL | [7] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | Hydrochloride Salt | ≥ 2.5 mg/mL | [7] |
Diagrams and Workflows
A logical approach is crucial for efficiently tackling solubility issues. The following decision tree can guide your strategy selection.
Caption: Decision tree for selecting a solubility enhancement strategy.
Below is a generalized workflow for preparing a rac-Rotigotine HCl solution using cyclodextrins.
Caption: Experimental workflow for cyclodextrin-based solubilization.
References
- 1. This compound | C19H26ClNOS | CID 6917969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Rotigotine hydrochloride | D2 Receptors | Tocris Bioscience [tocris.com]
- 11. Comparing different salt forms of rotigotine to improve transdermal iontophoretic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. wjbphs.com [wjbphs.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. researchgate.net [researchgate.net]
- 19. rjpbcs.com [rjpbcs.com]
- 20. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Optimizing rac-Rotigotine Hydrochloride Dosage for Mouse Studies
Welcome to the technical support center for the preclinical application of rac-Rotigotine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical, step-by-step guidance for utilizing this compound in mouse models. Our goal is to bridge the gap between theoretical knowledge and successful in-vivo application by addressing common questions and troubleshooting challenges.
Section 1: Frequently Asked Questions - First Principles
This section covers the fundamental concepts of this compound to ensure a solid foundation for your experimental design.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the racemic hydrochloride salt of Rotigotine, a non-ergoline dopamine agonist.[1][2] Its primary mechanism of action is the stimulation of dopamine receptors in the brain.[3] It exhibits high affinity for D2 and D3 receptors and also acts as an agonist at D1, D4, and D5 receptors, thereby mimicking the effect of endogenous dopamine.[4][5][6] This broad-spectrum agonism at multiple dopamine receptor subtypes makes it a valuable tool for investigating dopaminergic pathways in various neurological and psychiatric disease models.[7] Additionally, it shows some activity as an antagonist at α2B-adrenergic receptors and as a partial agonist at serotonin 5-HT1A receptors, which may contribute to its overall pharmacological profile.[1]
Q2: Why is understanding the receptor binding profile of Rotigotine critical for my study?
A2: The causality behind understanding the receptor profile lies in predicting both efficacy and potential side effects. Rotigotine has the highest affinity for the D3 receptor, followed by D2, D4, D5, and D1 receptors.[7] The potent D2/D3 agonism is central to its therapeutic effects in models of Parkinson's disease by compensating for dopamine deficiency in motor circuits.[3] However, its activity at other receptors (D1, 5-HT1A) can influence different behavioral outcomes. For instance, D1 receptor stimulation is also implicated in motor control, while 5-HT1A agonism is often associated with antidepressant and anxiolytic effects.[8] Therefore, knowing which receptor systems are engaged at your chosen dose allows you to form more precise hypotheses and interpret your results with greater accuracy.
Caption: Mechanism of Action of this compound.
Section 2: Dosage Optimization & Administration
This is the core of the guide, providing quantitative data and actionable advice for dose selection and experimental execution.
Q3: How do I select a starting dose of this compound for my mouse model?
A3: The selection of a starting dose is critically dependent on your research question and animal model. A review of published literature is the most authoritative starting point. For neuroprotection studies in MPTP-induced Parkinson's disease models, a dose range of 0.3 to 3 mg/kg , administered subcutaneously, has been shown to be effective in a dose-dependent manner.[3] For studies investigating antidepressant-like effects, doses around 0.5 to 1 mg/kg have been suggested, as higher doses (e.g., 5 mg/kg) may produce confounding hyperlocomotor activity.[8]
Expert Insight: We recommend a pilot dose-response study as a self-validating system. Start with a low dose (e.g., 0.5 mg/kg), a mid-range dose (e.g., 1.5 mg/kg), and a high dose (e.g., 3-5 mg/kg) alongside a vehicle control group. This allows you to identify the optimal dose that produces the desired therapeutic effect without inducing unwanted side effects like excessive stereotypy or hyperactivity.
Q4: What is the best route of administration and what vehicle should I use?
A4: The subcutaneous (s.c.) route is the most commonly reported and recommended method for mouse studies, as it provides a sustained release profile.[6][9] Due to its lipophilic nature, this compound is poorly soluble in water.[10] Therefore, an appropriate vehicle is essential for complete solubilization and bioavailability.
Commercially recommended and field-proven vehicle formulations include: [11][12]
-
Option 1 (Cyclodextrin-based): 10% DMSO >> 90% (20% SBE-β-CD in saline). This is often preferred for minimizing potential solvent toxicity.
-
Option 2 (PEG-based): 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. This is a robust vehicle for solubilizing lipophilic compounds.
Trustworthiness Check: Always prepare the vehicle control solution using the exact same components and ratios as the drug solution. Administer this to your control group to ensure that any observed effects are due to the drug itself and not the vehicle.
Data Presentation: Reported Dosage Ranges for Rodent Studies
| Disease Model | Species | Dosage Range (mg/kg) | Route | Key Findings & Citation |
| Parkinson's Disease (MPTP) | Mouse | 0.3 - 3 mg/kg | s.c. | Dose-dependent neuroprotection of dopamine neurons.[3] |
| Depression (Learned Helplessness) | Rat | 0.5 - 5 mg/kg | i.p. | Antidepressant effects at ≤1 mg/kg; hyperactivity at 5 mg/kg.[8] |
| Depression (Olfactory Bulbectomy) | Rat | 20 mg/kg (single dose) | s.c. | Used in a long-acting microsphere formulation study.[13] |
| General Activity | Rat | 0.5 mg/kg | s.c. | Slow-release formulation decreased extracellular dopamine over 48h.[6] |
Q5: What are the pharmacokinetic considerations for dosing frequency?
A5: Direct pharmacokinetic data (Cmax, Tmax, half-life) for subcutaneous this compound in mice is not extensively published. However, data from human transdermal patch studies and rat subcutaneous studies provide valuable insights. The terminal elimination half-life in humans is approximately 5-7 hours.[8][11] A study in rats using a subcutaneous crystalline suspension demonstrated a protracted pharmacokinetic profile lasting over several weeks, suggesting that the formulation significantly influences the release rate.[14]
Causality in Experimental Choice: Given that subcutaneous injection of a formulated solution is designed to act as a depot for sustained release, a once-daily (q.d.) dosing regimen is a logical and scientifically sound starting point for most studies. This approach aims to provide continuous dopaminergic stimulation, which is believed to be beneficial for reducing motor fluctuations in Parkinson's models.[6]
Section 3: Troubleshooting Guide
Encountering unexpected results is a common part of in-vivo research. This section provides a logical framework for diagnosing and solving potential issues.
Caption: Troubleshooting Decision Tree for In-Vivo Rotigotine Studies.
Q6: I am not observing the expected therapeutic effect in my mouse model. What should I do?
A6:
-
Verify Drug Formulation: this compound can be sensitive to oxidation.[10] Was your stock solution and final formulation prepared freshly? Did the compound fully dissolve in the vehicle? Any precipitation will lead to an under-dosing of the animal.
-
Confirm Dose Calculation and Administration: Double-check your calculations based on the most recent animal weights. During subcutaneous injection, did any of the solution leak back out from the injection site? Ensure proper injection technique to create a subcutaneous bleb.
-
Re-evaluate the Dose: It is possible the dose is too low for your specific model or mouse strain. Refer to the dose-response data in the literature.[3] You may need to increase the dose. A pilot study to confirm the dose-response relationship in your hands is the most rigorous solution.
-
Consider Animal-Specific Factors: Are the animals stressed? High stress levels can impact behavior and physiology, potentially masking a drug effect. Ensure proper handling and acclimatization.
Q7: My mice are showing hyperactivity, excessive grooming, or stereotyped behaviors after injection. Is this expected?
A7: Yes, these behaviors can be an indication of excessive dopaminergic stimulation and are known side effects of dopamine agonists.[4]
-
This is a Dose-Dependent Effect: These behaviors are more likely to occur at the higher end of the dose range (e.g., >3-5 mg/kg).[8] This observation, while a "side effect," is also a positive confirmation that the drug is active and has reached its target in the central nervous system.
-
Solution - Reduce the Dose: The most straightforward solution is to lower the dose. Your goal is to find the "sweet spot" where you see the desired therapeutic effect (e.g., improved motor function) without these confounding behaviors.
-
Refine Behavioral Analysis: If the effects are mild, you may be able to account for them in your analysis. For example, when measuring locomotion in an open field, distinguish between ambulatory movement and stereotyped, repetitive movements.
Q8: I'm seeing variability in the responses between my mice. How can I reduce this?
A8: In-vivo work inherently has variability. However, you can take steps to minimize it.
-
Standardize Everything: Use mice of the same age, sex, and genetic background. Ensure housing conditions are identical. Most importantly, standardize your procedures: drug preparation, injection time of day, and behavioral testing protocols.
-
Injection Technique: Inconsistent subcutaneous injection can lead to variable absorption rates. Ensure the same person, using the same technique, doses all animals in a cohort.
-
Increase Sample Size (n): A larger group size will increase the statistical power of your experiment and help you detect a true drug effect above the noise of individual animal variability. Consult with a statistician to perform a power analysis to determine an appropriate 'n' for your study.
Section 4: Protocols & Methodologies
Adherence to validated protocols is essential for reproducible and trustworthy science.
Protocol 1: Preparation of this compound Formulation (1 mg/mL)
This protocol is for a cyclodextrin-based vehicle. All steps should be performed in a sterile environment.
-
Prepare 20% SBE-β-CD in Saline:
-
Weigh 20g of Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Add to a sterile beaker and add sterile saline (0.9% NaCl) to a final volume of 100 mL.
-
Stir with a sterile magnetic stir bar until fully dissolved. The solution should be clear.
-
Sterile filter the solution through a 0.22 µm filter.
-
-
Prepare Stock this compound in DMSO:
-
The hydrochloride salt has a molecular weight of approximately 351.93 g/mol .[11]
-
To make a 10 mg/mL stock, weigh 10 mg of rac-Rotigotine HCl and dissolve it in 1 mL of sterile DMSO. Vortex until fully dissolved.
-
-
Prepare Final Dosing Solution (1 mg/mL):
-
In a sterile tube, add 100 µL of the 10 mg/mL Rotigotine stock solution (from step 2.2).
-
Add 900 µL of the 20% SBE-β-CD solution (from step 2.1).
-
Vortex thoroughly. The final concentration will be 1 mg/mL in a vehicle of 10% DMSO / 90% (20% SBE-β-CD in saline).
-
Self-Validation: The final solution must be clear and free of any precipitate. Prepare this solution fresh on the day of injection.
-
Protocol 2: Subcutaneous (s.c.) Injection in Mice
This protocol adheres to standard animal care guidelines.
-
Preparation:
-
Calculate the required injection volume. For a 25g mouse receiving a 1 mg/kg dose from a 1 mg/mL solution, the volume is 25 µL. (Calculation: [Weight(kg) * Dose(mg/kg)] / Concentration(mg/mL) = Volume(mL)).
-
Draw up the calculated volume into a sterile syringe (e.g., 0.3 mL insulin syringe) with a 25-27G needle.
-
-
Animal Restraint:
-
Grasp the mouse firmly but gently by the scruff of the neck, ensuring the skin is taut over the shoulders. This will immobilize the head and expose the injection area.
-
-
Injection:
-
Create a "tent" of skin over the shoulder blades.
-
Insert the needle, bevel up, into the base of the skin tent at a shallow angle (~15-20 degrees), parallel to the spine.
-
Gently pull back on the plunger (aspirate) to ensure you have not entered a blood vessel. If no blood appears, proceed.
-
Slowly depress the plunger to inject the full volume. You should see a small bleb or bubble form under the skin.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Briefly monitor the mouse to ensure there was no significant leakage from the injection site and that the animal is recovering well from the handling.
-
Caption: A typical experimental workflow for a mouse study using rac-Rotigotine HCl.
References
- 1. An update on pharmacological, pharmacokinetic properties and drug-drug interactions of rotigotine transdermal system in Parkinson's disease and restless legs syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rotigotine (transdermal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Neuroprotective effects of rotigotine in the acute MPTP-lesioned mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-month subchronic intramuscular toxicity study of rotigotine-loaded microspheres in SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ucb-usa.com [ucb-usa.com]
- 6. researchgate.net [researchgate.net]
- 7. Rotigotine transdermal system: a short review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics, Safety and Tolerability of Rotigotine Transdermal Patch in Healthy Japanese and Caucasian Subjects | springermedizin.de [springermedizin.de]
- 11. Dopamine receptor agonist rotigotine-loaded microspheres ameliorates sexual function deteriorated by fluoxetine in depression rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Dispersion Medium on Pharmacokinetic Profile of Rotigotine Crystalline Suspension following Subcutaneous Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ucb.com [ucb.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Identification of rac-Rotigotine Hydrochloride Degradation Products
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with rac-Rotigotine Hydrochloride. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for the identification and characterization of its degradation products. Given the susceptibility of Rotigotine to degradation, particularly oxidation, a robust analytical strategy is paramount for ensuring drug safety, efficacy, and regulatory compliance.[1][2][3]
This resource combines established scientific principles with field-proven insights to help you navigate the complexities of stability studies and impurity profiling.
Frequently Asked Questions (FAQs)
Q1: What is rac-Rotigotine and why is impurity profiling critical?
Rotigotine is a non-ergoline dopamine agonist used to treat Parkinson's disease and Restless Legs Syndrome.[4][5] It is typically administered via a transdermal patch to ensure continuous drug delivery and stable plasma concentrations.[4] The active form is the levorotatory enantiomer.[2][6]
Impurity profiling is critical because degradation products can:
-
Reduce therapeutic efficacy: A lower concentration of the active pharmaceutical ingredient (API) can lead to a suboptimal therapeutic effect.
-
Introduce potential toxicity: Degradants may have different pharmacological or toxicological profiles than the parent drug.
-
Indicate formulation instability: The presence of impurities signals potential issues with the drug product's formulation or storage conditions.[1][2]
Regulatory bodies like the ICH require strict monitoring and characterization of impurities to ensure patient safety.[7][8][9]
Q2: What are the primary degradation pathways for Rotigotine?
Based on forced degradation studies and literature reviews, Rotigotine is highly susceptible to oxidation .[3][] Other significant pathways include photodegradation .[3] It shows considerable stability under hydrolytic (acidic, basic) and thermal stress conditions, where degradation is often minimal.[11][12]
-
Oxidative Degradation: This is the most significant pathway. Exposure to oxidative agents like hydrogen peroxide can lead to the formation of N-oxides and other related compounds.[3][]
-
Photodegradation: Exposure to UV light can induce degradation, leading to the formation of various photolytic impurities.[3][11]
-
Metabolic Degradation: In vivo, Rotigotine is metabolized through two main pathways: N-desalkylation (e.g., formation of N-despropyl rotigotine) and conjugation (sulfation and glucuronidation) of the parent molecule.[13][14]
Q3: What are the regulatory standards for controlling degradation products?
The International Council for Harmonisation (ICH) provides the primary guidelines for stability testing and impurity control.
-
ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This guideline outlines the requirements for conducting stability studies, including the conditions for long-term, intermediate, and accelerated testing.[15][16][17]
-
ICH Q3B(R2) - Impurities in New Drug Products: This document specifies the thresholds for reporting, identifying, and qualifying degradation products in a drug product.[7][8][9][18][19] The qualification of an impurity involves gathering and evaluating data to establish its biological safety at a specified level.[7]
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific problems you may encounter during the analysis of Rotigotine degradation products.
Q4: I'm seeing several unexpected peaks in my HPLC chromatogram after an oxidative stress study. How do I begin to identify them?
This is a common scenario given Rotigotine's sensitivity to oxidation.[3] A systematic approach is required for identification and characterization.
Step 1: Verify System Suitability and Method Specificity Before analyzing the stressed sample, ensure your analytical method is performing correctly. Inject a standard solution of Rotigotine and a mixture of known impurities (if available). The method should be able to resolve the main peak from these known compounds.[11][12]
Step 2: Employ a Photodiode Array (PDA) Detector A PDA detector provides UV spectra for each peak. Compare the spectrum of each unknown peak with that of the Rotigotine standard.
-
Similar Spectra: If an impurity has a similar chromophore to Rotigotine, their UV spectra will be alike. This suggests the core structure is likely intact.
-
Different Spectra: A significant shift in the UV spectrum indicates a modification to the chromophoric part of the molecule.
Step 3: High-Resolution Mass Spectrometry (HRMS) for Accurate Mass The most powerful tool for this task is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution analyzer like Q-Orbitrap or TOF.[3][5]
-
Obtain Accurate Mass: HRMS provides a highly accurate mass measurement of the protonated molecule [M+H]⁺. This allows you to predict the elemental composition (molecular formula) of the unknown impurity.
-
Propose Structures: Based on the molecular formula and knowledge of Rotigotine's structure, you can propose potential degradation products. For oxidation, common modifications include the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.).
Step 4: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation Perform MS/MS analysis on the unknown peaks. Fragment the parent ion and analyze the resulting product ions.
-
Compare Fragmentation Patterns: Compare the fragmentation pattern of the impurity with that of Rotigotine. Shared fragments suggest which parts of the molecule are unchanged. Unique fragments provide clues about the site of modification. For example, a modification on the thiophene ring will alter the mass of fragments containing that moiety.
Experimental Workflow for Impurity Identification
References
- 1. academic.oup.com [academic.oup.com]
- 2. Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations, and Its Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Rotigotine? [synapse.patsnap.com]
- 5. prezi.com [prezi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. ICH Q3B (R2):Impurities in new drug products | PPTX [slideshare.net]
- 8. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Q3B(R2) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 11. rjpbcs.com [rjpbcs.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics, Safety and Tolerability of Rotigotine Transdermal Patch in Healthy Japanese and Caucasian Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 16. ICH Official web site : ICH [ich.org]
- 17. m.youtube.com [m.youtube.com]
- 18. database.ich.org [database.ich.org]
- 19. Q3B(R) Impurities in New Drug Products (Revision 3) | FDA [fda.gov]
Technical Support Center: HPLC Analysis of rac-Rotigotine Hydrochloride
Welcome to the technical support center for the HPLC analysis of racemic Rotigotine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established analytical methods and extensive field experience to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the HPLC analysis of Rotigotine.
Q1: What is a good starting point for an HPLC method for Rotigotine analysis?
A good starting point is a reverse-phase method using a C8 or C18 column. Several validated methods have been published. For example, one method uses a BDS C-8 column (4.6 x 150mm, 5µm particle size) with an isocratic mobile phase of 0.01N Potassium dihydrogen Orthophosphate (pH 4.8) and Acetonitrile (45:55 v/v) at a flow rate of 1 mL/min, with detection at 224 nm.[1] Another method utilizes a Zorbax SB C-18 column (4.6 x 250mm, 5µm) with a mobile phase of a buffer (5.22 g of dipotassium hydrogen orthophosphate and 2 mL of triethylamine in 1000 mL of water, pH adjusted to 5.5 with orthophosphoric acid) and methanol (30:70, v/v) at a flow rate of 2.0 mL/min and detection at 225 nm.[2]
Q2: My Rotigotine peak is tailing. What are the likely causes and solutions?
Peak tailing is a common issue in reverse-phase HPLC and can compromise quantification.[3] The primary causes for Rotigotine, a basic compound, include secondary interactions with acidic silanol groups on the silica-based column packing.[4]
-
Cause: Interaction with free silanol groups on the column.
-
Solution:
-
Adjust the mobile phase pH to suppress the ionization of silanol groups (lower pH) or ensure the analyte is in a single ionic state.[4]
-
Add a competing base, like triethylamine (TEA), to the mobile phase to mask the silanol groups.[5]
-
Use a high-purity, end-capped column (Type B silica) designed to minimize silanol interactions.[5]
-
-
Cause: Column overload.
-
Solution: Reduce the sample concentration or injection volume.[4]
-
Cause: Column contamination.
-
Solution: Implement a column washing procedure or use a guard column to protect the analytical column.[3]
Q3: I'm observing unexpected peaks in my chromatogram. What could they be?
Unexpected peaks, often referred to as "ghost peaks," can arise from several sources. Given Rotigotine's susceptibility to oxidation, these could be degradation products.[][7]
-
Cause: Degradation of Rotigotine. Rotigotine is particularly sensitive to oxidation and can also degrade under photolytic conditions.[7]
-
Solution: Prepare samples fresh and protect them from light and excessive heat. Ensure the diluent is appropriate and does not promote degradation. Forced degradation studies can help identify the retention times of potential degradation products.[2][]
-
Cause: Contaminants in the mobile phase or from the HPLC system.
-
Solution: Use high-purity HPLC-grade solvents and reagents. Running a blank gradient (without injecting a sample) can help identify if the ghost peaks are from the system or mobile phase.
-
Cause: Carryover from a previous injection.
-
Solution: Implement a robust needle wash protocol in your autosampler method.
Q4: My retention times are shifting between injections. What should I check?
Retention time variability can significantly impact the reliability of your results.
-
Cause: Inconsistent mobile phase composition. An error of just 1% in the organic solvent composition can change retention times by 5-15%.[8]
-
Solution: Ensure accurate and precise preparation of the mobile phase. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[5]
-
Cause: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a consistent temperature. Even small temperature changes can affect retention.[1]
-
Cause: Column equilibration is insufficient.
-
Solution: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. A good rule of thumb is to flush with 5-10 column volumes.[5]
Troubleshooting Guides
Peak Shape Problems
Poor peak shape can affect integration and, therefore, the accuracy and precision of your results.
| Problem | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with silanol groups | - Adjust mobile phase pH. - Add a competing base (e.g., triethylamine). - Use an end-capped, high-purity silica column.[4][5] |
| Column Overload | - Decrease sample concentration or injection volume.[4] | |
| Peak Fronting | High sample concentration in a strong solvent | - Dilute the sample in the mobile phase.[9] |
| Column Overload | - Reduce the amount of sample injected. | |
| Split Peaks | Clogged column inlet frit | - Reverse and flush the column (disconnect from the detector first).[4] |
| Sample solvent incompatible with mobile phase | - Dissolve the sample in the mobile phase whenever possible.[4][9] | |
| Void in the column packing | - Replace the column. |
Troubleshooting Workflow for Peak Shape Issues
References
- 1. Stability Indicating Method Development and Validation for the Estimation of Rotigotine by Rp-Hplc in Bulk and Pharmaceutical Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. hplc.eu [hplc.eu]
- 5. HPLC Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLCトラブルシューティングガイド [sigmaaldrich.com]
rac-Rotigotine Hydrochloride Stability Testing: A Technical Support Guide for Researchers
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals conducting stability testing of rac-Rotigotine Hydrochloride under ICH guidelines. This guide is designed to offer not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and interpret your results with confidence.
Introduction: Understanding the Stability Challenges of this compound
This compound is a non-ergoline dopamine agonist. Its chemical structure, while effective, is susceptible to degradation, particularly through oxidation and exposure to light.[][2] Reports of instability in some formulations underscore the critical need for robust stability studies to ensure product quality, safety, and efficacy.[3] This guide will walk you through the essential stability testing protocols as mandated by the International Council for Harmonisation (ICH), providing practical insights and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: Why is forced degradation testing necessary for this compound?
A1: Forced degradation, or stress testing, is a cornerstone of stability studies as outlined in ICH guideline Q1A(R2).[4] For this compound, it serves several critical purposes:
-
Identifies Degradation Pathways: It helps to elucidate the likely degradation products under harsh conditions (acid, base, oxidation, heat, light), which provides insight into the molecule's intrinsic stability.[5]
-
Develops Stability-Indicating Methods: The degradation products generated are used to develop and validate analytical methods, such as HPLC, that can separate and quantify the active pharmaceutical ingredient (API) from its impurities and degradants.[6][7]
-
Informs Formulation and Packaging: Understanding the molecule's vulnerabilities, particularly to oxidation and light, guides the development of stable formulations and the selection of appropriate protective packaging.[]
Q2: What are the most significant degradation pathways for this compound?
A2: Based on available literature, this compound is most susceptible to oxidative and photolytic degradation.[2] Hydrolytic (acid and base) and thermal degradation are generally less pronounced.[6] Oxidative degradation can lead to the formation of N-oxides and other related compounds, while light exposure can also induce significant degradation.[][2]
Q3: What are the ICH-mandated conditions for long-term and accelerated stability testing?
A3: For a new drug substance like this compound, the ICH Q1A(R2) guideline specifies the following storage conditions:[3][8][9]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Intermediate testing is required if a significant change occurs during accelerated testing. A "significant change" is defined as a failure to meet the established specification.
Q4: How often should samples be tested during a stability study?
A4: For long-term studies, testing should typically be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[3][8]
Experimental Protocols & Troubleshooting
Forced Degradation (Stress Testing) Workflow
This workflow is designed to intentionally degrade the this compound sample to identify potential degradation products and validate the analytical method's stability-indicating capabilities.
Caption: Forced Degradation Experimental Workflow.
Protocol 1: Forced Degradation Studies
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound API
-
Hydrochloric Acid (HCl), 1N
-
Sodium Hydroxide (NaOH), 1N
-
Hydrogen Peroxide (H₂O₂), 5%
-
Methanol and Water (HPLC grade) for diluent
-
Calibrated oven and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable diluent (e.g., 30:70 v/v water:methanol).[6]
-
Acid Hydrolysis: To an aliquot of the stock solution, add 1N HCl. Keep at room temperature and at 60°C for predetermined time points (e.g., 3, 6, 24 hours). After each time point, neutralize the solution with an equivalent amount of 1N NaOH.[6]
-
Base Hydrolysis: To an aliquot of the stock solution, add 1N NaOH. Keep at room temperature and at 60°C for predetermined time points. After each time point, neutralize the solution with an equivalent amount of 1N HCl.[6]
-
Oxidative Degradation: To an aliquot of the stock solution, add 5% H₂O₂. Keep at room temperature and at 60°C for predetermined time points.[6]
-
Thermal Degradation: Heat an aliquot of the stock solution at 60°C and a separate sample at 105°C for predetermined time points.[6][10]
-
Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.[5][11]
-
Sample Analysis: Dilute all stressed samples to a suitable concentration for HPLC analysis.
Troubleshooting Guide: Forced Degradation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed. | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, H₂O₂), increase the temperature, or extend the exposure time. |
| Excessive degradation (>20%). | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve 5-20% degradation to adequately assess the degradation profile.[5] |
| Poor mass balance. | Degradation products are not UV active at the chosen wavelength, are volatile, or are precipitating. | Use a photodiode array (PDA) detector to screen for other wavelengths. Consider using a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS). Check for sample precipitation. |
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its process-related impurities and degradation products.
Typical HPLC Parameters:
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax SB C18 (4.6 x 250mm, 5µm)[10] | BDS C8 (4.6 x 150mm, 5µm)[12] |
| Mobile Phase | Buffer:Methanol (30:70, v/v). Buffer: 5.22 g/L K₂HPO₄ + 2 mL/L triethylamine, pH 5.5 with H₃PO₄.[10] | 0.01N KH₂PO₄ (pH 4.8):Acetonitrile (45:55, v/v)[12] |
| Flow Rate | 1.0 - 2.0 mL/min[10] | 1.0 mL/min[12] |
| Detection | UV at 225 nm[10] | PDA at 224 nm[12] |
| Column Temp. | Ambient or 30°C | 30°C[12] |
| Injection Vol. | 10 µL | 10 µL[12] |
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.
Troubleshooting Guide: HPLC Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing. | Column degradation; active sites on the column interacting with the basic amine group of Rotigotine. | Use a column with end-capping. Add a competing base like triethylamine to the mobile phase.[10] Ensure mobile phase pH is appropriate. |
| Poor Resolution between Rotigotine and Impurities. | Inadequate mobile phase composition or column chemistry. | Adjust the organic modifier ratio or the pH of the mobile phase.[13] Try a different column chemistry (e.g., phenyl-hexyl). |
| Shifting Retention Times. | Fluctuations in column temperature; mobile phase composition changing over time; pump issues. | Use a column oven for temperature control.[14] Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[14][15] Check pump performance. |
| Ghost Peaks. | Contamination in the injection solvent, mobile phase, or carryover from previous injections. | Run a blank injection of the diluent. Ensure high-purity solvents. Implement a robust needle wash protocol.[16] |
Protocol 3: Long-Term and Accelerated Stability Studies
Objective: To evaluate the stability of this compound under ICH-recommended storage conditions to establish a retest period.
Procedure:
-
Batch Selection: Use at least three primary batches of the drug substance.
-
Container Closure System: Store samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage: Place samples in calibrated stability chambers set to the conditions outlined in the FAQ section (e.g., 25°C/60% RH and 40°C/75% RH).[3][9]
-
Testing Schedule: Pull samples at the specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).[8]
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method. The tests should cover physical, chemical, and microbiological attributes susceptible to change.
-
Data Evaluation: Evaluate the data for trends and determine if any "significant change" has occurred.
Overall Stability Testing Program
Caption: ICH Stability Testing Program Overview.
References
- 2. Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. memmert.com [memmert.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. biomedres.us [biomedres.us]
- 8. m.youtube.com [m.youtube.com]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Stability Indicating Method Development and Validation for the Estimation of Rotigotine by Rp-Hplc in Bulk and Pharmaceutical Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. jetir.org [jetir.org]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Preventing Oxidative Degradation of rac-Rotigotine Hydrochloride in Solution
Introduction: Welcome to the technical support guide for rac-Rotigotine Hydrochloride. Rotigotine is a non-ergoline dopamine agonist critical in the management of Parkinson's disease and Restless Legs Syndrome.[1] Its unique transdermal delivery system provides stable plasma concentrations, enhancing patient compliance.[2] However, researchers frequently encounter challenges with the stability of Rotigotine in solution due to its high susceptibility to oxidative degradation.[3] This guide provides in-depth, experience-based answers to common questions, detailed protocols, and troubleshooting advice to help you maintain the integrity of your this compound solutions for reliable and reproducible experimental outcomes.
Section 1: Foundational Knowledge (FAQs)
This section addresses the fundamental chemical principles governing the stability of Rotigotine.
Q1: Why is my this compound solution so unstable and prone to oxidation?
A: The instability of Rotigotine is inherent to its molecular structure. It contains a 5-hydroxy-tetraline moiety, which functions chemically like a catechol. Catechol groups, containing two hydroxyl groups on a benzene ring, are highly susceptible to oxidation.[4][5] This process can be initiated by atmospheric oxygen and accelerated by factors such as light, heat, and the presence of metal ions.[] The oxidation converts the hydroxyl groups into highly reactive quinones, leading to colored degradation products and a loss of the compound's pharmacological activity.
Q2: What are the visible signs of Rotigotine oxidation in my solution?
A: The most common and immediate sign of oxidative degradation is a change in color. A freshly prepared, stable solution of Rotigotine Hydrochloride should be clear and colorless. Upon oxidation, you will typically observe the solution turning a pale pink, which can progress to red, brown, or even black over time as different degradation products form and potentially polymerize. You may also observe the formation of precipitates as the degradation products can be less soluble than the parent compound.
Q3: What are the primary factors that accelerate the oxidation of Rotigotine?
A: Several environmental and experimental factors can significantly accelerate the degradation of Rotigotine in solution. Forced degradation studies have confirmed its high susceptibility to oxidative and photolytic conditions.[3][7]
-
Dissolved Oxygen: This is the primary culprit. Even ambient levels of oxygen dissolved in your solvent can initiate the oxidation cascade.
-
pH: The stability of catecholamines is highly pH-dependent.[5][8] Oxidative degradation is often more rapid at neutral or slightly basic pH levels.[8]
-
Light Exposure: UV light, in particular, can provide the energy needed to initiate the formation of radical species, accelerating the oxidation process.[]
-
Heat: Increased temperature speeds up the rate of chemical reactions, including oxidation.[9] Studies show rapid degradation when solutions are heated to 60°C or higher.[7]
-
Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) in your solvents or on your glassware can act as catalysts for oxidation reactions.
Section 2: Troubleshooting and Proactive Prevention
This section provides practical solutions to common problems encountered during experimental work.
Q4: My Rotigotine solution turned pink. What happened, and can I still use it for my experiment?
A: A pink color indicates that oxidation has begun, and a portion of your Rotigotine has degraded into its quinone form and other byproducts. It is strongly advised not to use a discolored solution for quantitative experiments. The presence of degradation products means the concentration of active Rotigotine is lower than calculated, and these byproducts could have unintended biological or chemical effects, confounding your results. The sample should be discarded, and a fresh solution should be prepared using the preventative measures outlined in this guide.
Q5: How do I choose the right antioxidant for my experiment?
A: The choice of antioxidant is critical and depends on your experimental system. For catechol-containing compounds like Rotigotine, two common choices are ascorbic acid and sulfites (like sodium metabisulfite).
-
Ascorbic Acid (Vitamin C): This is a potent antioxidant that is structurally similar to the substrates it protects and is often preferred in biological or in-vivo studies due to its lower toxicity.[10] It effectively scavenges reactive oxygen species.[11]
-
Sodium Metabisulfite: While a very effective antioxidant, sulfites can be problematic in certain assays. For example, they can interfere with some electrochemical detection methods and may not be suitable for all cell-based assays.[10]
For most applications, ascorbic acid is the recommended starting point . It is effective and generally has fewer experimental interferences.
Q6: What is the optimal pH for preparing and storing Rotigotine solutions?
A: Rotigotine and other catecholamines are generally more stable in acidic conditions.[5] An acidic pH helps to keep the hydroxyl groups protonated, making them less susceptible to oxidation. Stability studies have utilized buffers at a pH of 4.5 to 4.8 for HPLC analysis, indicating greater stability in this range.[12][13] For stock solutions, preparing them in a mildly acidic buffer (e.g., pH 4.0-5.0) is recommended over neutral water or PBS (pH 7.4). If your experiment requires a physiological pH, add the acidic stock solution to your final assay medium immediately before use to minimize exposure time to the higher pH.
Q7: How can I effectively remove dissolved oxygen from my solvents?
A: Deoxygenating your solvents is one of the most effective ways to prevent oxidation. This can be achieved through several standard laboratory techniques:
-
Sparging with Inert Gas: Bubble an inert gas like nitrogen (N₂) or argon (Ar) through your solvent for 15-30 minutes. Argon is denser than air and can provide a more stable protective blanket over the solvent.
-
Freeze-Pump-Thaw: This is a highly effective method for removing dissolved gases. The solvent is frozen (e.g., in liquid nitrogen), a vacuum is applied to remove the gas-phase oxygen, and the vessel is sealed. The solvent is then thawed, releasing dissolved gases into the headspace. This cycle is typically repeated three times for maximum effect.
-
Sonication: While preparing solutions, sonicating the mixture can help to drive dissolved gases out of the liquid.[13]
After deoxygenating, always store the solvent under an inert atmosphere.
Section 3: Protocols and Workflows
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution with enhanced stability.
Materials:
-
This compound powder
-
High-purity water (e.g., HPLC-grade or Milli-Q)
-
L-Ascorbic acid
-
Hydrochloric acid (HCl), 0.1 N solution
-
Inert gas (Argon or Nitrogen) with tubing
-
Sterile, amber glass vials with screw caps
-
Analytical balance, sonicator
Procedure:
-
Prepare the Solvent:
-
Dispense the required volume of high-purity water into a clean glass container.
-
Add L-Ascorbic acid to a final concentration of 0.1% w/v (1 mg/mL).
-
Adjust the pH to ~4.5 using the 0.1 N HCl solution.
-
Deoxygenate the acidic antioxidant buffer by sparging with argon or nitrogen gas for at least 20 minutes.
-
-
Weigh the Compound:
-
Accurately weigh the required amount of this compound powder in a tared amber vial. Perform this step quickly to minimize air exposure.
-
-
Dissolution:
-
Using a gas-tight syringe, transfer the deoxygenated solvent into the vial containing the Rotigotine HCl powder.
-
Immediately cap the vial and briefly vortex or sonicate until the powder is fully dissolved. The final solution should be completely clear and colorless.
-
-
Storage:
-
Before tightening the cap, flush the headspace of the vial with inert gas for 10-15 seconds.
-
Seal the vial tightly with a cap containing a PTFE septum.
-
Store the vial upright at -20°C or -80°C for long-term storage. For short-term storage (up to 48 hours), refrigeration at 2-8°C is acceptable.[9]
-
Workflow for Preparing Stable Rotigotine Solutions
This diagram outlines the key decision points and steps for ensuring solution stability.
Caption: Decision workflow for preparing stable Rotigotine solutions.
Section 4: Advanced Topics & Data Summary
Visualizing the Oxidation Pathway
The primary degradation pathway involves the oxidation of the catechol-like moiety to an ortho-quinone. This is an electrophilic species that can undergo further reactions, leading to discoloration and loss of activity.
Caption: Simplified oxidation pathway of Rotigotine.
Data Summary: Recommended Stability Parameters
The table below summarizes the key parameters for preparing and storing this compound solutions to minimize oxidation.
| Parameter | Recommendation | Rationale & Reference |
| Solvent pH | 4.0 - 5.5 | Catechol groups are more stable at acidic pH, which inhibits deprotonation and subsequent oxidation.[5][8][12] |
| Antioxidant | L-Ascorbic Acid (0.05% - 0.1% w/v) | Potent, biologically compatible antioxidant that effectively scavenges reactive oxygen species.[10][11] |
| Atmosphere | Inert (Nitrogen or Argon) | Removal of dissolved oxygen is the most critical step to prevent the initiation of oxidation.[][10] |
| Storage Temp. | -20°C to -80°C (Long-term) 2-8°C (Short-term, < 48h) | Low temperatures slow the rate of all chemical reactions, including degradation.[9] |
| Light Exposure | Minimize (Use Amber Vials) | Photolytic conditions are known to cause significant degradation.[3] |
| Chelating Agent | EDTA (Optional, 10-100 µM) | Can be added to chelate trace metal ions that may catalyze oxidation. |
References
- 1. prezi.com [prezi.com]
- 2. Using Polymers as Crystal Inhibitors to Prevent the Crystallization of the Rotigotine Patch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catecholamine Derivatives as Novel Crosslinkers for the Synthesis of Versatile Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rjpbcs.com [rjpbcs.com]
- 10. Ascorbic acid as an antioxidant in measurements of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scurvy - Wikipedia [en.wikipedia.org]
- 12. Stability Indicating Method Development and Validation for the Estimation of Rotigotine by Rp-Hplc in Bulk and Pharmaceutical Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 13. uspnf.com [uspnf.com]
Technical Support Center: Optimizing rac-Rotigotine Binding Assays
Welcome to the technical support center for rac-Rotigotine binding assays. As Senior Application Scientists, we have compiled this guide based on established literature and extensive field experience to help you navigate the nuances of your experiments. This resource provides in-depth answers, troubleshooting advice, and validated protocols to ensure the reliability and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a rac-Rotigotine binding assay and why is it so critical?
A1: The recommended starting pH for rac-Rotigotine binding assays, particularly targeting dopamine D2/D3 receptors, is 7.4 .[1][2][3][4][5] This is critical because pH directly influences the ionization state of both the receptor's amino acid residues and the ligand itself, which in turn governs the binding affinity.
-
Mechanism of Action: Dopamine receptors, like other G-protein coupled receptors (GPCRs), have key amino acid residues (e.g., aspartate) within their binding pockets that must be in a specific protonation state to form crucial electrostatic interactions with the ligand.[6] For D2-like receptors, studies have shown that the protonation of residues with a pKa around 6-7 significantly impacts ligand binding.[6] A decrease in pH below this range can lead to protonation of these residues, disrupting the necessary interactions and causing a significant drop in ligand affinity.[6] While the maximum number of binding sites (Bmax) may not change, the affinity (Kd) will be compromised.[6]
-
Physiological Relevance: A pH of 7.4 mimics the physiological conditions under which these receptors naturally function, making the in vitro data more translatable to in vivo scenarios.
Q2: Which buffer system should I choose for my assay?
A2: The most commonly used and recommended buffer systems for dopamine receptor binding assays are Tris-HCl and HEPES .
-
Tris-HCl (50 mM): This is the most frequently cited buffer in protocols for D2/D3 receptor binding.[1][2][3][4][5][7] It has a pKa of approximately 8.1 at 25°C, providing good buffering capacity in the recommended pH range of 7.2-8.0.
-
HEPES (10-20 mM): HEPES (pKa ~7.5 at 25°C) is another excellent choice, known for its minimal interaction with metal ions and stability in culture.
The choice between them is often based on lab preference and consistency with historical data. Both are effective when properly prepared and pH-adjusted at the intended experimental temperature.
Q3: My assay buffer recipe calls for additives like MgCl₂ and ascorbic acid. Are they necessary for Rotigotine binding?
A3: Yes, these additives play crucial roles in maintaining receptor integrity and ligand stability.
-
Divalent Cations (e.g., MgCl₂, MgSO₄): Magnesium ions are essential co-factors for many receptors, including GPCRs.[1][7][8] They are known to modulate the affinity of agonists for the high-affinity state of the receptor, which is the biologically active conformation. Assays for dopamine receptors commonly include 5-10 mM Mg²⁺.[1][7]
-
Antioxidants (e.g., Ascorbic Acid): Rotigotine, like other catecholamine-based ligands, can be susceptible to oxidation. Including a low concentration (e.g., 0.01% - 0.1%) of an antioxidant like ascorbic acid in the buffer prevents oxidative degradation of the ligand and receptor, ensuring the integrity of your reagents throughout the incubation period.[1][2][7]
Troubleshooting Guide
Issue 1: Low Specific Binding Signal
If you are observing a low signal-to-noise ratio (i.e., specific binding is less than 70% of total binding), pH is a primary suspect.
-
The Problem: An incorrect buffer pH, either too low or too high, can drastically reduce the affinity of rac-Rotigotine for its target. As shown in studies on D2 receptors, affinity decreases as the pH is lowered from 8.5 to 4.5.[6]
-
The Solution Workflow:
References
- 1. lecerveau.ca [lecerveau.ca]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 4. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH dependence of ligand binding to D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biophysics-reports.org [biophysics-reports.org]
rac-Rotigotine Hydrochloride Animal Experimentation Technical Support Center
Welcome to the technical support center for rac-Rotigotine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common pitfalls encountered during in-vivo animal experiments. My aim is to equip you with the necessary knowledge to conduct robust and reproducible studies by explaining the "why" behind experimental choices, ensuring scientific integrity at every step.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the racemic mixture of Rotigotine, a non-ergoline dopamine agonist.[1] Its primary mechanism of action is the stimulation of dopamine receptors in the brain.[2][3] It displays high affinity for D3 receptors, along with significant activity at D2 and D1 receptors.[4][5][6] Additionally, it acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at α2B-adrenergic receptors.[5][6][7][8] This multi-receptor profile underlies its therapeutic potential in models of Parkinson's disease and other neurological disorders.[9][10]
Troubleshooting Guides
This section is structured to address specific challenges you may encounter during your experiments, from initial formulation to the interpretation of behavioral data.
Formulation and Administration Pitfalls
This compound's physicochemical properties present the first set of challenges in animal experiments. Its lipophilic nature and susceptibility to oxidation require careful consideration during formulation and administration to ensure accurate dosing and bioavailability.[11][12]
A2: This is a common issue. This compound is poorly soluble in water at neutral pH.[11] For in-vivo use, a co-solvent system is typically required. Avoid preparing simple aqueous solutions, as the compound will likely precipitate, leading to inaccurate dosing and potential for embolism if administered intravenously.
Recommended Vehicle Formulations:
| Vehicle Composition | Maximum Solubility | Notes |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 2.5 mg/mL | A common vehicle for lipophilic compounds. Prepare by adding solvents sequentially. |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a solubilizing agent that can enhance the solubility of hydrophobic drugs. |
| 10% DMSO >> 90% Corn Oil | ≥ 2.5 mg/mL | Suitable for subcutaneous or intraperitoneal injections where a slower release may be desired. |
Protocol: Preparation of this compound Solution for In-Vivo Administration (Example with PEG300/Tween-80)
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add Dimethyl sulfoxide (DMSO) to a final concentration of 10% of the total desired volume. Vortex until the powder is completely dissolved.
-
Add Polyethylene glycol 300 (PEG300) to a final concentration of 40% of the total desired volume. Vortex thoroughly.
-
Add Tween-80 to a final concentration of 5% of the total desired volume. Vortex until the solution is clear and homogenous.
-
Finally, add sterile saline to bring the solution to the final desired volume (45%). Vortex one last time.
-
Visually inspect the solution for any precipitation before each use.
Experimental Workflow for Formulation Preparation
Caption: Sequential steps for preparing a stable in-vivo formulation.
A3: Yes, this is a significant possibility. This compound is sensitive to oxidation and its stability in solution is limited.[8][12]
Troubleshooting Solution Stability:
-
Storage: Store stock solutions in DMSO at -80°C for up to 6 months or at -20°C for up to 1 month.[13] Avoid repeated freeze-thaw cycles by preparing aliquots.
-
Fresh Preparation: For working solutions in aqueous-based vehicles, it is highly recommended to prepare them fresh on the day of the experiment. Do not store these solutions for extended periods, even at 4°C, as precipitation or degradation can occur.
-
Light and Air Exposure: Protect solutions from light and minimize exposure to air. Use amber-colored tubes or wrap tubes in foil.
-
pH: The stability of Rotigotine can be pH-dependent. Ensure the final pH of your formulation is within a stable range, typically slightly acidic.
In-Vivo Study Observations and Pitfalls
The pharmacological effects of this compound are potent and can lead to a range of behavioral and physiological changes in your animal models. Understanding these potential effects is crucial for accurate data interpretation and for distinguishing between desired therapeutic outcomes and adverse events.
A4: Yes, these are expected pharmacodynamic effects of dopamine agonists.[13] High doses can lead to hyperlocomotion, circling behavior (in unilateral lesion models), and stereotypies such as gnawing, sniffing, and repetitive head movements. These behaviors can interfere with other behavioral tests.
Troubleshooting Hyperactivity and Stereotypy:
-
Dose-Response Study: Always perform a dose-response study to identify a dose that provides the desired therapeutic effect without causing confounding hyper-locomotion or stereotypy.
-
Timing of Behavioral Testing: Be mindful of the timing of your behavioral tests relative to the administration of the compound. Peak dopamine agonist effects may mask subtle behavioral changes.
-
Habituation: Ensure animals are properly habituated to the testing environment to minimize novelty-induced hyperactivity which can be exacerbated by the drug.
Logical Relationship of Dose and Behavioral Effects
Caption: Relationship between rac-Rotigotine HCl dose and behavioral outcomes.
A5: Systemic administration of potent dopamine agonists can induce a range of adverse effects, particularly at higher doses or with chronic administration.
Commonly Observed Adverse Effects in Animal Models:
-
Decreased Body Weight and Food Consumption: This is a documented effect and should be monitored closely.[13]
-
Cardiovascular Effects: Dopamine agonists can cause hypotension.[14] Monitor for signs of dizziness or lethargy.
-
Gastrointestinal Issues: Nausea and vomiting can occur, though this is more difficult to quantify in rodents. Look for signs of pica (eating of non-nutritive substances) as an indicator of nausea.
-
Hormonal Changes: Rotigotine can decrease prolactin levels, which can have various physiological consequences.[4][13]
-
Injection Site Reactions: For subcutaneous injections, monitor the injection site for signs of inflammation, irritation, or necrosis, especially with repeated dosing.
Mitigation Strategies:
-
Daily Health Checks: Implement a daily health monitoring schedule for all animals, including body weight, food and water intake, and general appearance.
-
Dose Adjustment: If significant adverse effects are observed, consider reducing the dose.
-
Refined Administration Techniques: For subcutaneous injections, rotate the injection site and use appropriate needle gauges to minimize irritation.[2]
Data Interpretation and Inconsistency
A6: Inconsistent rotational behavior in the 6-hydroxydopamine (6-OHDA) model is a common challenge that can arise from several factors.
Troubleshooting Inconsistent Rotational Behavior:
-
Lesion Efficacy: The degree of dopamine depletion is critical. Incomplete or variable lesions will result in inconsistent responses to dopamine agonists. Validate the extent of the lesion using methods such as tyrosine hydroxylase (TH) immunohistochemistry.
-
Priming Effect: Repeated administration of dopamine agonists can lead to behavioral sensitization, where the response to the drug increases over time.[15] Be aware of this "priming" effect when designing your study and interpreting results. The first administration may elicit a different response compared to subsequent administrations.
-
Drug Tolerance: While sensitization is common, tolerance can also develop with chronic administration. The timing and frequency of dosing are crucial variables.
-
Animal Handling and Stress: Stress can significantly impact dopamine signaling and behavior. Ensure consistent handling procedures and adequate habituation to the testing apparatus.[11]
Signaling Pathway Overview
Caption: Multi-receptor binding profile of this compound.
This guide provides a starting point for troubleshooting common issues in this compound animal experiments. Remember that careful planning, meticulous execution, and a thorough understanding of the compound's pharmacology are the cornerstones of successful research.
References
- 1. Neuroprotective effects of rotigotine in the acute MPTP-lesioned mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. az.research.umich.edu [az.research.umich.edu]
- 3. US20110230541A1 - Process for the preparation of rotigotine - Google Patents [patents.google.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Rotigotine transdermal system: a short review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rotigotine Transdermal Patch for Motor and Non-motor Parkinson’s Disease: A Review of 12 Years’ Clinical Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
- 9. Behavioral and Neurophysiological Effects of Transdermal Rotigotine in Atypical Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uspnf.com [uspnf.com]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Three-month subchronic intramuscular toxicity study of rotigotine-loaded microspheres in SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rotigotine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. Behavioral sensitization to different dopamine agonists in a parkinsonian rodent model of drug-induced dyskinesias - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Rotigotine Delivery: A Technical Support Guide for Enhanced In Vivo Bioavailability
Welcome to the technical support center dedicated to advancing your research on rac-Rotigotine. This guide is designed for researchers, scientists, and drug development professionals who are actively working to overcome the inherent bioavailability challenges of this potent dopamine agonist. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your efforts in developing novel and more effective delivery systems for Rotigotine. Our goal is to equip you with the practical knowledge and theoretical understanding necessary to navigate the complexities of your experiments and achieve robust, reproducible results.
Introduction: The Rotigotine Bioavailability Conundrum
Rotigotine, a non-ergoline dopamine agonist, is a cornerstone in the management of Parkinson's disease and Restless Legs Syndrome.[1] However, its therapeutic potential is significantly hampered by its poor oral bioavailability, which is less than 1%, due to extensive first-pass metabolism in the gut and liver.[2] This fundamental challenge has driven the development of alternative delivery strategies, most notably the commercially available transdermal patch, Neupro®. While the transdermal route successfully bypasses the gastrointestinal tract and hepatic first-pass effect, achieving an absolute bioavailability of approximately 37%, it is not without its own set of limitations, including application site reactions and the potential for drug crystallization within the patch matrix.[3][4]
The quest for improved bioavailability and patient compliance has spurred the exploration of innovative formulation technologies. These include various nanoformulations such as nanoemulsions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, as well as alternative delivery routes like intranasal administration. This guide will delve into the practical aspects of these advanced delivery systems, providing you with the necessary tools to enhance the in vivo performance of your Rotigotine formulations.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and challenges encountered during the development and evaluation of novel Rotigotine delivery systems.
Formulation and Stability
Q1: We are developing a Rotigotine nanoemulsion, but are struggling with particle size instability and phase separation over time. What are the likely causes and how can we improve the stability of our formulation?
A1: Achieving long-term stability in a nanoemulsion is a common hurdle. The instability you are observing, manifesting as an increase in droplet size (Ostwald ripening) and eventual phase separation, is likely due to one or a combination of the following factors:
-
Inadequate Surfactant/Co-surfactant Concentration: The surfactant and co-surfactant play a critical role in reducing interfacial tension and forming a stable film around the oil droplets. An insufficient amount of these agents will lead to droplet coalescence.
-
Inappropriate Surfactant-to-Co-surfactant Ratio (Smix): The ratio of surfactant to co-surfactant is crucial for achieving the desired curvature of the interfacial film and minimizing interfacial tension. An improper ratio can lead to a less stable system.
-
High Polydispersity Index (PDI): A high PDI indicates a wide range of droplet sizes. Smaller droplets have a higher Laplace pressure and will tend to diffuse into larger droplets, a phenomenon known as Ostwald ripening.
-
Suboptimal Oil Phase Selection: The solubility of Rotigotine in the chosen oil phase can impact the overall stability of the nanoemulsion. Poor solubility can lead to drug precipitation.
Troubleshooting Steps:
-
Optimize Surfactant and Co-surfactant Selection and Concentration:
-
Screen various pharmaceutically acceptable surfactants (e.g., Tween 80, Cremophor® RH40) and co-surfactants (e.g., Transcutol® HP, Labrasol®) for their ability to form a stable nanoemulsion with your chosen oil phase.
-
Systematically vary the concentration of the surfactant and co-surfactant to identify the optimal range that results in a stable formulation with the desired droplet size.
-
-
Construct a Pseudoternary Phase Diagram:
-
This is a critical step to identify the nanoemulsion region for a specific combination of oil, surfactant/co-surfactant (Smix), and aqueous phase. By mapping out the phase behavior, you can pinpoint the Smix ratios and component concentrations that yield a stable, single-phase nanoemulsion.
-
-
Refine the Homogenization Process:
-
High-energy homogenization methods, such as high-pressure homogenization or ultrasonication, are often necessary to achieve a small and uniform droplet size (low PDI).[5] Optimize the homogenization parameters (e.g., pressure, number of cycles, sonication time and amplitude) to minimize the PDI.
-
-
Evaluate Thermodynamic Stability:
-
Subject your optimized formulations to stress tests, such as centrifugation and freeze-thaw cycles, to assess their thermodynamic stability and predict long-term performance.
-
Q2: Our Rotigotine-loaded chitosan nanoparticles show low entrapment efficiency. How can we improve the amount of drug encapsulated?
A2: Low entrapment efficiency in chitosan nanoparticles prepared by ionic gelation is a frequent challenge. Several factors can influence the encapsulation of Rotigotine:
-
Chitosan and TPP Concentration: The concentrations of chitosan and the cross-linker, sodium tripolyphosphate (TPP), directly impact the nanoparticle formation and drug entrapment.
-
Chitosan to TPP Ratio: This ratio determines the cross-linking density of the nanoparticles, which in turn affects their ability to retain the drug.
-
Drug Concentration: Increasing the initial drug concentration beyond a certain point can lead to drug saturation and reduced entrapment.
-
pH of the Chitosan Solution: The pH affects the charge density of chitosan, which is crucial for the ionic interaction with TPP and subsequent nanoparticle formation.
Troubleshooting Steps:
-
Optimize Chitosan and TPP Concentrations:
-
Systematically vary the concentrations of both chitosan and TPP to find the optimal balance that results in well-formed nanoparticles with high drug loading. One study on Rotigotine-loaded chitosan nanoparticles found that increasing the drug concentration from 0.25 to 1.5 mg/mL led to an increase in particle size, likely due to altered interactions between chitosan and TPP.[6]
-
-
Vary the Chitosan:TPP Ratio:
-
Experiment with different mass ratios of chitosan to TPP. A higher degree of cross-linking can sometimes improve drug retention, but excessive cross-linking may hinder drug release.
-
-
Adjust the pH of the Chitosan Solution:
-
Ensure the pH of the chitosan solution is sufficiently low (e.g., pH 4.0-5.0) to ensure the primary amino groups of chitosan are protonated, facilitating the ionic interaction with the negatively charged TPP.
-
-
Modify the Addition Method:
-
The rate of addition of the TPP solution to the chitosan solution can influence nanoparticle formation. A slow, controlled addition under constant stirring is generally recommended to ensure uniform nanoparticle formation and drug encapsulation.
-
In Vitro and In Vivo Correlation
Q3: We are conducting in vitro skin permeation studies using Franz diffusion cells and are observing high variability in our results. What are the potential sources of this variability and how can we minimize them?
A3: High variability is a common issue in in vitro skin permeation testing (IVPT) and can arise from several sources. Addressing these systematically is key to obtaining reliable data.
-
Skin Donor Variability: Biological differences between skin donors (e.g., age, ethnicity, anatomical site) are a major source of variability.
-
Skin Integrity: Damaged or compromised skin sections will exhibit artificially high permeability.
-
Experimental Conditions: Inconsistent temperature, improper mixing in the receptor chamber, and the presence of air bubbles can all contribute to variability.
-
Receptor Phase "Sink" Conditions: Failure to maintain sink conditions (i.e., drug concentration in the receptor fluid should not exceed 10% of its solubility) will lead to a reduced concentration gradient and non-linear permeation profiles.
Troubleshooting Steps:
-
Standardize Skin Source and Preparation:
-
Whenever possible, use skin from a consistent anatomical site.
-
Record donor information to track potential trends.
-
Implement a standardized protocol for skin preparation, including dermatoming to a consistent thickness.
-
-
Perform Skin Integrity Checks:
-
Before starting the permeation study, assess the integrity of each skin section using methods such as measuring transepidermal water loss (TEWL) or electrical resistance. Discard any skin sections that do not meet your pre-defined acceptance criteria.
-
-
Control Experimental Parameters:
-
Ensure the temperature of the receptor fluid is maintained at 32 ± 1 °C to mimic physiological skin temperature.
-
Use a consistent and adequate stirring speed in the receptor chamber to ensure a homogenous sample at each time point.
-
Carefully assemble the Franz cells to avoid trapping air bubbles between the skin and the receptor fluid.
-
-
Ensure Sink Conditions:
-
Determine the solubility of Rotigotine in your chosen receptor medium.
-
If solubility is low, consider adding a solubilizing agent (e.g., a small percentage of a non-ionic surfactant or cyclodextrin) to the receptor phase.
-
Increase the sampling frequency or the volume of the receptor chamber if necessary to maintain sink conditions.
-
Q4: How can we establish a meaningful in vitro-in vivo correlation (IVIVC) for our novel transdermal Rotigotine formulation?
A4: Establishing a predictive IVIVC is a crucial step in the development of transdermal drug delivery systems. A strong IVIVC can reduce the need for extensive in vivo studies and facilitate formulation optimization.
Key Steps for Developing an IVIVC:
-
Develop a Robust In Vitro Permeation Assay:
-
Follow the troubleshooting steps outlined in Q3 to ensure your IVPT method is reliable and reproducible.
-
Use excised human skin as the gold standard membrane whenever feasible. If using animal skin, select a species with skin characteristics that are as close as possible to human skin (e.g., porcine skin).[7]
-
-
Conduct In Vivo Pharmacokinetic Studies:
-
Perform pharmacokinetic studies in a relevant animal model or in human volunteers for the same formulations tested in vitro.
-
Measure plasma concentrations of Rotigotine over time to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
-
Data Analysis and Correlation:
-
Use deconvolution methods to estimate the in vivo absorption profile from the plasma concentration-time data.
-
Plot the in vitro permeation data against the in vivo absorption data. A linear relationship with a high correlation coefficient (r² > 0.9) is indicative of a strong IVIVC.
-
Different levels of correlation (Level A, B, or C) can be established depending on the nature of the relationship between the in vitro and in vivo data. A point-to-point (Level A) correlation is the most desirable.
-
Experimental Protocols
Protocol 1: Preparation of Rotigotine-Loaded Microemulsion-Based Hydrogel
This protocol is adapted from a study that demonstrated enhanced bioavailability of a Rotigotine microemulsion gel compared to the marketed patch.[2]
Materials:
-
rac-Rotigotine
-
Oil phase: Labrafil® M 1944 CS
-
Surfactant: Cremophor® RH40, Labrasol®
-
Co-surfactant: Transcutol® HP
-
Aqueous phase: Deionized water
-
Gelling agent: Carbomer 1342
Procedure:
-
Component Selection and Solubility Studies:
-
Determine the solubility of Rotigotine in various oils, surfactants, and co-surfactants to select the most suitable excipients.[8]
-
-
Construction of Pseudoternary Phase Diagram:
-
Prepare a series of mixtures with varying ratios of oil, aqueous phase, and a fixed ratio of surfactant/co-surfactant (Smix).
-
Titrate the mixtures with the aqueous phase and observe for the formation of a clear, transparent microemulsion.
-
Plot the results on a ternary phase diagram to identify the microemulsion region.
-
-
Preparation of Rotigotine-Loaded Microemulsion:
-
Based on the phase diagram, select an optimal composition. For example, a previously optimized formulation consisted of 6.8% Labrafil®, 13.44% Cremophor® RH40, 6.72% Labrasol®, 5.04% Transcutol® HP, and 68% water.[2]
-
Dissolve Rotigotine in the oil phase.
-
Separately, mix the surfactant, co-surfactant, and aqueous phase.
-
Add the oily phase to the aqueous phase dropwise with continuous stirring until a clear and transparent microemulsion is formed.
-
-
Preparation of the Microemulsion-Based Hydrogel:
-
Disperse Carbomer 1342 (e.g., 1% w/w) in the Rotigotine-loaded microemulsion with gentle stirring.
-
Allow the mixture to swell completely to form a homogenous gel.
-
Adjust the pH if necessary using a suitable neutralizing agent (e.g., triethanolamine).
-
Protocol 2: Preparation of Rotigotine-Loaded Chitosan Nanoparticles
This protocol is based on the ionic gelation method, a widely used technique for preparing chitosan nanoparticles.[9][10][11]
Materials:
-
rac-Rotigotine
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve chitosan in a dilute acetic acid solution (e.g., 1% v/v) to a final concentration of, for example, 0.1% w/v. Stir until completely dissolved. The pH should be around 4.0-5.0.
-
-
Preparation of TPP Solution:
-
Dissolve TPP in deionized water to a final concentration of, for example, 0.1% w/v.
-
-
Drug Incorporation:
-
Dissolve Rotigotine in a small amount of a suitable solvent (e.g., ethanol) and add it to the chitosan solution under continuous stirring.
-
-
Nanoparticle Formation:
-
Add the TPP solution dropwise to the Rotigotine-containing chitosan solution under constant magnetic stirring at room temperature.
-
Nanoparticles will form spontaneously upon the addition of the TPP solution.
-
Continue stirring for a defined period (e.g., 30 minutes) to allow for complete nanoparticle formation and stabilization.
-
-
Nanoparticle Isolation and Purification:
-
Isolate the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water to remove any unentrapped drug and excess reagents.
-
Repeat the washing step if necessary.
-
The final nanoparticle suspension can be used directly or lyophilized for long-term storage.
-
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Different Rotigotine Formulations
| Formulation | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Oral Solution | Oral | - | - | - | < 1% | [2] |
| Neupro® Patch | Transdermal | 0.131 - 0.23 | 8 - 16 | 2.68 - 4.87 | 37% (absolute) | [3][12] |
| Microemulsion Gel | Transdermal | 0.35 ± 0.04 | 6.67 ± 1.03 | 3.89 ± 0.67 | 105.76 ± 20.52 (vs. Neupro®) | [2] |
| Controlled Release Patch | Transdermal | 25.37 ± 1.25 | 12.0 | 314.73 ± 8.26 | 167.9 (vs. reference patch) | [13] |
Note: The data presented are from different studies and may not be directly comparable due to variations in study design, dose, and animal models or subject populations.
Visualizations
Rotigotine's Mechanism of Action: Dopamine Receptor Signaling
Rotigotine is a dopamine agonist with a high affinity for D1, D2, and D3 receptors.[4][14] Its therapeutic effects are mediated through the activation of these receptors and the subsequent modulation of downstream signaling pathways.
Caption: Rotigotine's dual action on D1-like and D2-like dopamine receptors.
Experimental Workflow: Enhancing Rotigotine Bioavailability
The development of a novel Rotigotine formulation with enhanced bioavailability follows a structured workflow, from initial formulation design to in vivo evaluation.
Caption: A streamlined workflow for developing and evaluating novel Rotigotine formulations.
Conclusion
Enhancing the in vivo bioavailability of rac-Rotigotine is a multifaceted challenge that requires a deep understanding of its physicochemical properties and the principles of advanced drug delivery. This technical support guide provides a foundation for researchers to troubleshoot common experimental hurdles, from formulation instability to high variability in permeation studies. By leveraging the detailed protocols and insights provided, we hope to empower you to innovate and develop the next generation of Rotigotine therapies with improved efficacy and patient outcomes.
References
- 1. Current Status and Challenges in Rotigotine Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An update on pharmacological, pharmacokinetic properties and drug-drug interactions of rotigotine transdermal system in Parkinson's disease and restless legs syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Rotigotine? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. RETRACTED: Fabrication, Optimization, and Evaluation of Rotigotine-Loaded Chitosan Nanoparticles for Nose-To-Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tmbls.org [tmbls.org]
- 8. scispace.com [scispace.com]
- 9. Fabrication, Optimization, and Evaluation of Rotigotine-Loaded Chitosan Nanoparticles for Nose-To-Brain Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics, Tolerability, and Bioequivalence of Two Formulations of Rotigotine in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A-Z Guide to Minimizing Off-Target Effects of rac-Rotigotine in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for minimizing the off-target effects of rac-Rotigotine in your cell-based assays. Our goal is to ensure the scientific integrity of your results by helping you distinguish true on-target activity from confounding, non-specific cellular responses.
Introduction: The Rotigotine Specificity Challenge
Rotigotine is a non-ergoline dopamine receptor agonist with a complex binding profile. While it is a potent agonist at D2 and D3 receptors and also demonstrates high-potency agonism at the D1 receptor, it is not perfectly selective.[1][2][3] Rotigotine also exhibits significant affinity for serotonin 5-HT1A receptors (as an agonist) and alpha-2B adrenergic receptors (as an antagonist).[4][5][6] This promiscuity can lead to off-target effects in cell-based assays, potentially causing misleading data, cytotoxicity, or inconsistent results. This guide will walk you through identifying and mitigating these issues.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary on- and off-targets of Rotigotine I should be aware of?
A1: Rotigotine's primary targets are the dopamine D1, D2, and D3 receptors, where it acts as a potent agonist.[1][2] However, it has notable affinities for other receptors that can cause off-target effects in cellular models. The most significant of these are its agonist activity at serotonin 5-HT1A receptors and antagonist activity at alpha-2B adrenergic receptors.[4][5][6] The relative expression of these receptors in your chosen cell line will dictate the potential for off-target responses.
Q2: My cells are showing unexpected toxicity or stress at concentrations where I expect to see a specific effect. Is this an off-target effect?
A2: It's highly possible. Off-target effects can certainly manifest as cytotoxicity.[7] This can happen if Rotigotine interacts with a receptor or pathway that, when modulated, leads to apoptosis or cellular stress. It's also possible that the on-target effect itself is cytotoxic in your specific cell model. To differentiate, you should perform a cytotoxicity assay and consider using specific antagonists for the suspected off-target receptors to see if the toxicity can be rescued.
Q3: How can I be sure that the cellular response I'm observing is due to dopamine receptor activation and not an off-target effect?
A3: The gold standard for confirming on-target effects is the use of a specific antagonist.[7][8] By pre-treating your cells with a selective antagonist for the dopamine receptor subtype you are investigating (e.g., a D2 antagonist), you should be able to block the effect of Rotigotine. If the antagonist prevents the cellular response, it provides strong evidence that the effect is on-target. If the response persists, it is likely due to an off-target interaction.
Q4: Is there an ideal concentration range for Rotigotine to maintain specificity?
A4: While there is no universal concentration range, the key is to use the lowest possible concentration that elicits a robust and reproducible on-target effect.[8] A full dose-response curve is essential to identify the optimal concentration. Higher concentrations are more likely to engage lower-affinity off-target receptors. As a starting point, consider the receptor binding affinities (Ki values) of Rotigotine (see Table 1) and aim for concentrations that are relevant to the affinity of your primary target.
Section 2: In-Depth Troubleshooting Guides
Guide 2.1: Problem - High Background Signal or Non-Specific Effects
Potential Cause 1: Suboptimal Rotigotine Concentration
-
Explanation: Using excessively high concentrations of Rotigotine can lead to binding at lower-affinity off-target sites, creating a high background signal that masks the specific on-target effect.
-
Solution: Perform a detailed dose-response experiment to determine the EC50 (half-maximal effective concentration) for your on-target effect. Select a working concentration that is at or near the top of the linear portion of the curve, avoiding concentrations that are well into the saturation phase.
Potential Cause 2: Inappropriate Cell Model
-
Explanation: The cell line you are using may have high expression levels of off-target receptors (e.g., 5-HT1A or alpha-2B adrenergic receptors) and low or absent expression of your dopamine receptor of interest.
-
Solution: Validate the expression of your target receptor in your chosen cell line using techniques like qPCR, Western blot, or flow cytometry. If target expression is low, consider using a recombinant cell line that overexpresses the specific dopamine receptor subtype you are studying.
Guide 2.2: Problem - Results are Inconsistent and Not Reproducible
Potential Cause 1: Compound Instability or Precipitation
-
Explanation: Rotigotine, like many small molecules, can be prone to degradation or precipitation in cell culture media, especially during long incubation periods. This can lead to variable effective concentrations and inconsistent results.
-
Solution: Prepare fresh stock solutions of Rotigotine for each experiment. When diluting to the final concentration, ensure it is fully solubilized in the media. If you suspect precipitation, you can visually inspect the wells under a microscope or run a solubility test in your assay buffer.
Potential Cause 2: Cell Health and Passage Number
-
Explanation: Inconsistent cell health, high passage number, or variable cell density can all lead to changes in receptor expression and signaling pathways, resulting in poor reproducibility.
-
Solution: Maintain a consistent cell culture practice. Use cells within a defined low passage number range, ensure high cell viability (>95%) before plating, and optimize cell seeding density to avoid under-confluent or over-confluent monolayers during the assay.
Guide 2.3: Problem - Suspected Off-Target Receptor Activation
Potential Cause: Engagement of Serotonergic or Adrenergic Receptors
-
Explanation: Rotigotine has known affinities for 5-HT1A and alpha-2B adrenergic receptors.[4][5][6] If your cell line expresses these receptors, the observed cellular response may be a composite of on-target and off-target effects.
-
Solution: Employ a pharmacological blocking strategy. Pre-incubate your cells with a specific antagonist for the suspected off-target receptor before adding Rotigotine. For example, use a selective 5-HT1A antagonist. If the cellular response is diminished or altered, it confirms the involvement of that off-target receptor.
Section 3: Key Experimental Protocols for Validation
Protocol 3.1: Validating On-Target Effects using a Specific Dopamine Receptor Antagonist
This protocol describes how to confirm that the observed cellular response to Rotigotine is mediated by a specific dopamine receptor.
Materials:
-
Your chosen cell line expressing the dopamine receptor of interest.
-
Complete cell culture medium.
-
Rotigotine stock solution.
-
A selective antagonist for your dopamine receptor target (e.g., Haloperidol for D2 receptors).
-
Assay buffer.
-
96-well cell culture plates.
-
Your assay-specific detection reagents.
Procedure:
-
Cell Plating: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and grow overnight.
-
Antagonist Pre-incubation:
-
Prepare dilutions of the specific antagonist in assay buffer. It is recommended to test a range of antagonist concentrations.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the antagonist dilutions to the appropriate wells. Include "no antagonist" control wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Rotigotine Treatment:
-
Prepare a solution of Rotigotine in assay buffer at a concentration that is 2x your desired final concentration (e.g., 2x EC80).
-
Add an equal volume of the 2x Rotigotine solution to all wells (including the "no antagonist" controls). This will dilute the antagonist and Rotigotine to their final 1x concentrations.
-
Also include control wells with vehicle only and Rotigotine only.
-
-
Incubation: Incubate the plate for the predetermined optimal time for your assay.
-
Signal Detection: Perform the steps for your specific assay to measure the cellular response (e.g., cAMP accumulation, reporter gene expression, etc.).
-
Data Analysis: Compare the response in the Rotigotine-only wells to the wells pre-treated with the antagonist. A significant reduction in the signal in the presence of the antagonist confirms an on-target effect.
Protocol 3.2: Basic Cytotoxicity Assessment using an MTT Assay
This protocol provides a basic method to assess whether Rotigotine is causing cytotoxicity in your cell line.
Materials:
-
Your chosen cell line.
-
Complete cell culture medium.
-
Rotigotine stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a specialized detergent-based buffer).
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of Rotigotine in complete culture medium.
-
Remove the old medium and add the Rotigotine dilutions to the cells. Include vehicle-only control wells.
-
Incubate for the duration of your main experiment (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle-treated control cells. A dose-dependent decrease in viability indicates cytotoxicity.
Section 4: Reference Data
Table 1: Binding Affinities (Ki, nM) of Rotigotine at Various Receptors
| Receptor Subtype | Reported Ki (nM) | Functional Activity | Reference |
| Dopamine D3 | 0.71 | Agonist | [4] |
| Dopamine D2 | 13.5 | Agonist | [4] |
| Dopamine D1 | 83 | Agonist | [4] |
| Dopamine D4.2 | 3.9 | Agonist | [4] |
| Dopamine D5 | 5.4 | Agonist | [4] |
| Serotonin 5-HT1A | 30 | Agonist | [4][5] |
| Adrenergic α2B | 27 | Antagonist | [4][5] |
Note: Ki values can vary between studies and assay conditions. This table should be used as a general guide.
Section 5: Visual Diagrams
Caption: Rotigotine's primary and potential off-target signaling pathways.
Caption: Workflow for validating and troubleshooting Rotigotine effects.
References
- 1. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rotigotine transdermal system: a short review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis: rac-Rotigotine Hydrochloride versus Ropinirole
In the landscape of dopamine agonist research, particularly for neurodegenerative disorders like Parkinson's disease, a nuanced understanding of a compound's in vitro pharmacology is paramount. This guide provides a detailed, objective comparison of the in vitro efficacy of two prominent non-ergoline dopamine agonists: rac-Rotigotine Hydrochloride and Ropinirole. Our analysis moves beyond surface-level comparisons to offer researchers, scientists, and drug development professionals a comprehensive view of their receptor interaction profiles, supported by experimental data and methodological insights.
Section 1: Pharmacological Context and Rationale
The therapeutic efficacy of dopamine agonists is intrinsically linked to their affinity and functional activity at specific dopamine receptor subtypes (D1-D5). These receptors, belonging to the G protein-coupled receptor (GPCR) superfamily, are categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which primarily couple to Gs and Gi/o proteins, respectively. Understanding a compound's unique signature across these receptors is critical for predicting its therapeutic potential and potential side-effect profile.
This compound is the racemic form of Rotigotine, a dopamine agonist with a broad receptor profile.[1][2][3][4] It is recognized for its activity across all five dopamine receptor subtypes.[5][6][7] In contrast, Ropinirole is characterized by its higher selectivity for the D2-like family of dopamine receptors, with a particular preference for the D3 subtype.[8][9] This guide will dissect these differences through a detailed examination of their in vitro binding affinities and functional potencies.
Section 2: Comparative Analysis of Receptor Binding Affinity
Receptor binding affinity, quantified by the inhibition constant (Ki), is a fundamental measure of a drug's ability to interact with its target receptor. A lower Ki value signifies a higher binding affinity. The following table summarizes the reported Ki values for rac-Rotigotine and Ropinirole at various physiologically relevant receptors, compiled from authoritative in vitro studies.
| Receptor Subtype | This compound Ki (nM) | Ropinirole Ki (nM) |
| Dopamine Receptors | ||
| D1 | 83[10][11] | >10,000[12] |
| D2 | 13.5[10][11] | 3.7 - 29[8][12] |
| D3 | 0.71[10][11][13] | 1.99 - 2.9[12] |
| D4 | 3.9 - 15[1][10][11] | 7.8[12] |
| D5 | 5.4[10][11] | >10,000[12] |
| Serotonin Receptors | ||
| 5-HT1A | 30[10][11] | Inactive[8] |
| 5-HT2 | Weakly active[12] | Weakly active[8][12] |
| Adrenergic Receptors | ||
| α2B | 27[10][11] | Weakly active[8][12] |
Expert Interpretation: The data clearly illustrates the distinct binding profiles of the two compounds. Rotigotine exhibits a broad-spectrum affinity for all dopamine receptor subtypes, with a particularly high affinity for the D3 receptor.[10][11][13] Notably, its affinity for the D1 receptor, while lower than for other subtypes, is significant, distinguishing it from Ropinirole.[7][14] Ropinirole, conversely, demonstrates marked selectivity for D2-like receptors, with negligible affinity for D1 and D5 receptors at therapeutic concentrations.[8][15] This selectivity for the D2/D3 subtypes has been a cornerstone of its therapeutic application.[16][17][18]
Section 3: Functional Activity and Efficacy at Dopamine Receptors
Beyond binding, the functional consequence of receptor interaction—whether a compound acts as an agonist, antagonist, or partial agonist—is a critical determinant of its pharmacological effect.
Rotigotine is characterized as a full agonist at dopamine D1, D2, and D3 receptors.[10][14] In functional studies, its potency for stimulating D1 receptors is comparable to its potency at D2 and D3 receptors, a unique feature among many dopamine agonists.[3][14] It also demonstrates agonistic activity at D4 and D5 receptors, albeit with lower potency.[14] At non-dopaminergic sites, Rotigotine acts as a partial agonist at 5-HT1A receptors and an antagonist at α2B-adrenergic receptors.[1][3][4][19]
Ropinirole functions as a full agonist at D2 and D3 receptors and a partial agonist at the D4 receptor.[12] Crucially, it lacks significant functional activity at D1 and D5 receptors, aligning with its binding profile.[7][14]
The following diagram illustrates the canonical signaling pathways activated by D1-like and D2-like dopamine receptor agonists.
Caption: Canonical signaling pathways for D1-like and D2-like dopamine receptors.
Section 4: Experimental Methodologies for In Vitro Efficacy Assessment
The trustworthiness of in vitro data hinges on robust and well-validated experimental protocols. Below are detailed, step-by-step methodologies for the key assays used to characterize the efficacy of compounds like rac-Rotigotine and Ropinirole.
Radioligand Binding Assay (for determining Ki)
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Causality Behind Experimental Choices: The use of a radiolabeled ligand with known high affinity and specificity for the target receptor is crucial for accurate competition analysis. The choice of cell membranes expressing the human recombinant receptor ensures that the binding characteristics are directly relevant to human pharmacology.
Caption: Generalized workflow for a radioligand binding assay.
Protocol:
-
Cell Membrane Preparation:
-
Culture CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3).
-
Harvest cells and homogenize in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times with a fresh buffer to remove cytosolic components.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a multi-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2 receptors), and varying concentrations of the test compound (e.g., Rotigotine or Ropinirole).
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled competing ligand).
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with a cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[20]
-
Functional Assay: cAMP Inhibition Assay (for Gi-coupled receptors)
This assay measures the ability of a test compound to inhibit the production of cyclic AMP (cAMP), a key second messenger, which is a hallmark of Gi/o-coupled receptor activation (e.g., D2, D3, D4).[21]
Causality Behind Experimental Choices: The use of forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels is essential to create a dynamic range for measuring inhibition by a Gi-coupled receptor agonist.
Protocol:
-
Cell Culture and Plating:
-
Use a cell line (e.g., CHO or HEK293) stably expressing the human D2-like receptor subtype of interest.
-
Plate the cells in a multi-well assay plate and grow to a near-confluent monolayer.
-
-
Compound Treatment:
-
Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase).
-
Add varying concentrations of the test agonist (Rotigotine or Ropinirole) to the wells.
-
Incubate at 37°C for a specified time to allow for receptor activation and modulation of cAMP levels.
-
-
cAMP Quantification:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in each well using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of the agonist.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal inhibitory effect) and the Emax (the maximal inhibition achieved). These values provide a measure of the agonist's potency and efficacy.
-
Section 5: Conclusion and Future Directions
The in vitro data presented in this guide provides a clear and objective comparison of this compound and Ropinirole. Rotigotine's profile as a broad-spectrum dopamine agonist, with activity across all five receptor subtypes, distinguishes it from the more selective D2-like receptor agonist, Ropinirole.[7][14] This fundamental difference in their interaction with the dopaminergic system likely underlies their respective therapeutic and side-effect profiles observed in clinical settings.
For researchers and drug development professionals, this comparative analysis underscores the importance of a comprehensive in vitro characterization of candidate compounds. The choice of which pharmacological profile is more desirable depends on the specific therapeutic indication and the desired clinical outcome. Future research could explore the in vitro kinetics of these compounds (on- and off-rates), as these parameters can also significantly influence in vivo activity and duration of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C19H26ClNOS | CID 6917969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. What is the mechanism of Rotigotine? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ropinirole - Wikipedia [en.wikipedia.org]
- 13. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. What is the mechanism of Ropinirole Hydrochloride? [synapse.patsnap.com]
- 18. sterispharma.com [sterispharma.com]
- 19. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
A Comparative Analysis of rac-Rotigotine and Pramipexole in Neuroprotection for Parkinson's Disease
This guide provides an in-depth comparative analysis of the neuroprotective properties of two prominent non-ergoline dopamine agonists, rac-Rotigotine and Pramipexole, which are used in the management of Parkinson's disease (PD). Beyond their symptomatic relief, there is a growing body of evidence suggesting these compounds may offer neuroprotective benefits, slowing the progression of neurodegeneration. This document will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for researchers in the field.
Introduction to Neuroprotection in Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta.[1] Current therapeutic strategies primarily focus on managing motor symptoms by replenishing dopamine levels or stimulating dopamine receptors.[2] However, the ultimate goal is to develop therapies that can halt or reverse the underlying neurodegenerative process. Both Rotigotine and Pramipexole have emerged as candidates with potential disease-modifying effects, attributed to their ability to mitigate oxidative stress, inhibit apoptosis, and modulate neuroinflammatory pathways.[3][4]
Mechanisms of Neuroprotection: A Head-to-Head Comparison
While both rac-Rotigotine and Pramipexole are dopamine agonists, their neuroprotective effects are mediated through a combination of dopamine receptor-dependent and -independent pathways.
rac-Rotigotine: A Multi-Receptor Agonist
Rotigotine is a non-ergoline dopamine agonist that is unique in its broad receptor binding profile, acting as an agonist at D1, D2, and D3 receptors.[5][6] This multi-receptor engagement may contribute to its neuroprotective capacity.
-
Dopaminergic Signaling: Rotigotine's agonism at D2 and D3 receptors is central to its symptomatic efficacy.[7][8] Some evidence suggests that D3 receptor stimulation may be involved in its neuroprotective actions.
-
Mitochondrial Protection: Studies have shown that Rotigotine can protect dopaminergic neurons against toxins that inhibit mitochondrial complex I, such as rotenone. This protection is associated with the counteraction of mitochondrial dysfunction and the prevention of radical production.[9]
-
Anti-inflammatory and Antioxidant Effects: Rotigotine has been shown to induce astrocyte proliferation through the Nrf2 signaling pathway, which can reduce dopaminergic neurodegeneration.[10]
Pramipexole: Beyond Dopamine Receptor Agonism
Pramipexole is a non-ergoline dopamine agonist with a higher affinity for the D3 receptor subtype over D2 and D4.[3] A significant body of research indicates that its neuroprotective properties may be largely independent of its dopamine receptor activity.
-
Antioxidant Properties: Pramipexole has demonstrated potent antioxidant and free radical scavenging capabilities.[11] It can protect against cytotoxicity induced by dopamine, L-DOPA, and hydrogen peroxide.[12][13] This is achieved in part by increasing cellular levels of glutathione (GSH) and enhancing the activity of antioxidant enzymes like glutathione peroxidase and catalase.[12]
-
Mitochondrial Stabilization: Pramipexole has been shown to protect against mitochondrial damage by reducing mitochondrial reactive oxygen species (ROS), inhibiting the opening of the mitochondrial permeability transition pore (mPTP), and preserving the mitochondrial membrane potential.[14][15][16]
-
Anti-apoptotic Effects: By stabilizing mitochondria, Pramipexole can prevent the release of cytochrome c, a key step in the intrinsic apoptotic pathway, and reduce the activation of caspase-3.[15]
-
Anti-inflammatory Actions: Pramipexole has been shown to exert anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines in the brain and increasing the production of the anti-inflammatory cytokine IL-10.[17][18][19]
-
Inhibition of Ferroptosis: Recent studies suggest that Pramipexole can protect against global cerebral ischemia/reperfusion injury by inhibiting ferroptosis, an iron-dependent form of programmed cell death. This is mediated through the Nrf2/GPX4/SLC7A11 pathway.[20]
Visualizing the Neuroprotective Pathways
To better understand the distinct and overlapping mechanisms of Rotigotine and Pramipexole, the following signaling pathway diagrams are provided.
Caption: rac-Rotigotine's neuroprotective signaling cascade.
Caption: Pramipexole's multifaceted neuroprotective actions.
Comparative Efficacy: A Data-Driven Perspective
Direct head-to-head clinical trials comparing the neuroprotective effects of Rotigotine and Pramipexole are limited. However, preclinical data and clinical studies on motor symptom control provide some insights.
| Feature | rac-Rotigotine | Pramipexole | References |
| Primary Mechanism | Dopamine D1/D2/D3 receptor agonist | Primarily antioxidant and mitochondrial stabilization | [5][6],[12][14] |
| Receptor Affinity | D3 > D2 > D1 = D5 > D4 | D3 > D2/D4 | [9],[3] |
| Neuroprotective Evidence | Attenuates MPTP-induced cell degeneration; protects against rotenone toxicity. | Protects against a wide range of toxins (dopamine, 6-OHDA, H2O2, MPP+, rotenone); inhibits ferroptosis. | [9][21],[12][15][20] |
| Clinical Efficacy (Motor) | Comparable to Pramipexole in advanced PD for reducing "off" time. | Effective in early and advanced PD. | [8][22] |
Experimental Protocols for Assessing Neuroprotection
For researchers investigating the neuroprotective potential of these compounds, the following experimental workflows are recommended.
In Vitro Neuroprotection Assays
-
Cell Culture: SH-SY5Y human neuroblastoma cells are a commonly used model for Parkinson's disease research.[23] They should be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[24]
-
Induction of Neurotoxicity: To mimic Parkinson's-like pathology, cells can be treated with neurotoxins such as 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenylpyridinium (MPP+), or rotenone.[9][25]
-
Assessment of Cell Viability: The MTT assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[23]
-
Measurement of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels can be quantified using fluorescent probes like DCFH-DA.[23]
-
Apoptosis Assays: Apoptosis can be assessed by Annexin V/PI staining followed by flow cytometry, or by measuring caspase-3 activity.[23]
-
Mitochondrial Function: Mitochondrial membrane potential can be measured using fluorescent dyes like JC-1.
References
- 1. Frontiers | Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Pramipexole Augmentation for Treatment-Resistant Unipolar and Bipolar Depression in the Real World: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D₂-agonist rotigotine effects on cortical excitability and central cholinergic transmission in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transdermal rotigotine: a clinically innovative dopamine-receptor agonist for the management of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Original article Neuroprotective effect of rotigotine against complex I inhibitors, MPP+ and rotenone, in primary mesencephalic cell culture [termedia.pl]
- 10. researchgate.net [researchgate.net]
- 11. cris.technion.ac.il [cris.technion.ac.il]
- 12. Antioxidant property of pramipexole independent of dopamine receptor activation in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotection by pramipexole against dopamine- and levodopa-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pramipexole prevents ischemic cell death via mitochondrial pathways in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pramipexole protects against apoptotic cell death by non-dopaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pramipexole reduces reactive oxygen species production in vivo and in vitro and inhibits the mitochondrial permeability transition produced by the parkinsonian neurotoxin methylpyridinium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 18. Dopaminergic agonist pramipexole improves memory and increases IL-10 production in LPS-challenged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antidepressant-like effect of pramipexole in an inflammatory model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dopamine receptor agonist pramipexole exerts neuroprotection on global cerebral ischemia/reperfusion injury by inhibiting ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotective effects of rotigotine in the acute MPTP-lesioned mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Efficacy of pramipexole and transdermal rotigotine in advanced Parkinson's disease: a double-blind, double-dummy, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantiomer-Specific Effects of Rotigotine on Dopamine Release
For researchers, scientists, and drug development professionals navigating the complexities of dopaminergic signaling, understanding the nuanced interactions of therapeutic agents is paramount. Rotigotine, a non-ergoline dopamine agonist, presents a compelling case study in stereochemistry and its profound impact on pharmacological activity. This guide provides an in-depth comparison of the enantiomers of Rotigotine, elucidating their differential effects on dopamine receptor binding, functional activity, and subsequent influence on dopamine release.
Introduction: The Significance of Chirality in Rotigotine's Mechanism of Action
Rotigotine is a chiral molecule, existing as two non-superimposable mirror images known as enantiomers: (-)-Rotigotine and (+)-Rotigotine. In the realm of pharmacology, such stereoisomers can exhibit vastly different biological activities, as their three-dimensional structures dictate their interaction with chiral biological targets like receptors and enzymes[1]. The therapeutic efficacy of Rotigotine, primarily in the treatment of Parkinson's disease and restless legs syndrome, is attributed almost exclusively to its levorotatory, or (-), enantiomer, which is also designated as N-0923[2][3]. The dextrorotatory, or (+), enantiomer (N-0924) is considered pharmacologically inactive[2]. This guide will dissect the experimental evidence that substantiates this critical distinction.
Comparative Analysis of Receptor Binding and Functional Activity
The initial interaction of any drug with its target is receptor binding, a crucial determinant of its pharmacological profile. The affinity of a compound for a receptor is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. Functional assays, which measure the biological response following receptor binding, provide the potency (EC50) and efficacy of the compound.
Receptor Binding Affinity (Ki)
Experimental data from radioligand binding assays demonstrate that (-)-Rotigotine (N-0923) possesses a high affinity for multiple dopamine receptor subtypes, with a notable preference for the D3 receptor[2][3][4]. In stark contrast, the (+)-enantiomer (N-0924) is reported to be without effect, indicating negligible affinity for these receptors[2].
| Receptor Subtype | (-)-Rotigotine (N-0923) Ki (nM) | (+)-Rotigotine (N-0924) Ki (nM) | Reference |
| Dopamine D1 | 83 | Inactive | [2][4] |
| Dopamine D2 | 13.5 | Inactive | [4] |
| Dopamine D3 | 0.71 | Inactive | [2][4] |
| Dopamine D4 | 3.9 - 15 | Inactive | [2][4] |
| Dopamine D5 | 5.4 | Inactive | [4] |
| Serotonin 5-HT1A | 30 | Not Reported | [4] |
| Adrenergic α2B | 27 | Not Reported | [4] |
Table 1: Comparative Receptor Binding Affinities of Rotigotine Enantiomers.
Functional Potency and Efficacy
Functional studies confirm the observations from binding assays. (-)-Rotigotine behaves as a full agonist at D1, D2, and D3 dopamine receptors, with high potency[5][6]. This broad-spectrum agonism at multiple dopamine receptor subtypes is a distinguishing feature of its pharmacological profile[5][6].
| Receptor Subtype | (-)-Rotigotine (N-0923) Functional Profile (pEC50) | (+)-Rotigotine (N-0924) Functional Profile | Reference |
| Dopamine D1 | 9.0 | Inactive | [5] |
| Dopamine D2 | 8.6 - 9.4 | Inactive | [5] |
| Dopamine D3 | 9.7 | Inactive | [5] |
Table 2: Comparative Functional Potency of Rotigotine Enantiomers.
Enantiomer-Specific Impact on Dopamine Release: An In Vivo Perspective
The ultimate physiological effect of a dopamine agonist is its modulation of dopaminergic neurotransmission, including the release of endogenous dopamine. In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing a real-time assessment of drug effects[7][8].
Studies utilizing in vivo microdialysis have revealed the stereoselective action of Rotigotine's enantiomers on dopamine release[9]. The active (-)-enantiomer, when administered, leads to a decrease in extracellular dopamine levels. This seemingly counterintuitive effect is a hallmark of continuous dopamine receptor stimulation. The activation of presynaptic D2/D3 autoreceptors by (-)-Rotigotine initiates a negative feedback loop, inhibiting the synthesis and release of endogenous dopamine. This sustained receptor stimulation is a key therapeutic goal in managing the motor fluctuations associated with Parkinson's disease.
Conversely, the inactive (+)-enantiomer (N-0924) has been shown to be without effect on dopamine release, further solidifying its pharmacological inertness[2].
Caption: Enantiomer-specific signaling at presynaptic dopamine autoreceptors.
Experimental Methodologies: A Closer Look
To ensure the scientific integrity of these findings, it is essential to understand the underlying experimental protocols.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity of a drug to its receptor.
Objective: To quantify the affinity (Ki) of (-)-Rotigotine and (+)-Rotigotine for dopamine receptor subtypes.
Step-by-Step Protocol:
-
Membrane Preparation: Cells expressing the specific human dopamine receptor subtype (e.g., D1, D2, D3) are cultured and harvested. The cell membranes are then isolated through centrifugation.
-
Assay Setup: A fixed concentration of a radiolabeled ligand (e.g., [³H]Rotigotine or a specific antagonist) is incubated with the prepared membranes.
-
Competition Binding: Increasing concentrations of the unlabeled test compound ((-)-Rotigotine or (+)-Rotigotine) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.
-
Separation and Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Microdialysis
This technique allows for the continuous sampling of the extracellular fluid in the brain of a conscious animal.
Objective: To measure the effect of (-)-Rotigotine and (+)-Rotigotine on extracellular dopamine concentrations in a specific brain region (e.g., the striatum).
Step-by-Step Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.
-
Recovery: The animal is allowed to recover from the surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of extracellular dopamine levels.
-
Drug Administration: The test compound ((-)-Rotigotine or (+)-Rotigotine) is administered systemically (e.g., via subcutaneous injection) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Dialysate collection continues throughout the drug administration period and for a specified time afterward.
-
Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The dopamine concentrations are expressed as a percentage of the baseline levels to determine the effect of the drug over time.
Conclusion: The Decisive Role of Stereochemistry
The evidence overwhelmingly demonstrates that the pharmacological effects of Rotigotine are enantiomer-specific. (-)-Rotigotine (N-0923) is a potent, full agonist at D1, D2, and D3 dopamine receptors, with a particularly high affinity for the D3 subtype. This activity at presynaptic autoreceptors leads to a reduction in endogenous dopamine release, a key mechanism for achieving continuous dopaminergic stimulation. In contrast, (+)-Rotigotine (N-0924) is pharmacologically inert, exhibiting no significant binding to dopamine receptors and consequently having no effect on dopamine release.
For researchers in drug development, this stark difference underscores the critical importance of considering stereochemistry in drug design and evaluation. The case of Rotigotine serves as a clear example of how a single chiral center can be the determining factor in a molecule's therapeutic utility.
References
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rotigotine transdermal system: a short review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Serotonergic Cross-Reactivity of rac-Rotigotine
Introduction: Beyond the Dopaminergic Profile of Rotigotine
Rotigotine is a non-ergoline dopamine agonist established in the therapeutic landscape for Parkinson's Disease (PD) and Restless Legs Syndrome (RLS).[1][2] Its primary therapeutic efficacy is attributed to its activity as an agonist at dopamine D2 and D3 receptors, and to a lesser extent, D1 receptors, mimicking the action of endogenous dopamine to alleviate motor symptoms.[1][3] However, a comprehensive understanding of any therapeutic agent requires a deep dive into its broader pharmacological profile—specifically, its "off-target" interactions. These interactions are not necessarily undesirable; they can contribute to the drug's overall clinical effects, including benefits for non-motor symptoms, or explain certain side effects.
This guide provides an in-depth analysis of the cross-reactivity of racemic (rac)-Rotigotine with serotonin (5-hydroxytryptamine, 5-HT) receptors. For researchers and drug development professionals, understanding this polypharmacology is critical for rational drug design, predicting clinical outcomes, and developing next-generation therapeutics with refined selectivity. We will objectively compare Rotigotine's affinity and functional activity at serotonergic sites relative to its primary dopaminergic targets, supported by experimental data and detailed protocols for independent validation.
Comparative Receptor Binding Affinity: Quantifying the Interaction
The initial step in characterizing cross-reactivity is to determine the binding affinity of the compound at various receptor subtypes. This is typically quantified by the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity. Standard radioligand competition binding assays are the gold standard for this determination.
In these assays, Rotigotine demonstrated significant affinity for the serotonin 5-HT1A receptor, with a Ki value that is noteworthy when compared to its affinity for several dopamine receptor subtypes.[3][4] While its highest affinity is for the dopamine D3 receptor, its interaction with the 5-HT1A receptor is more potent than its binding to the dopamine D1 receptor.[3] Conversely, Rotigotine shows minimal to no significant interaction with other serotonin receptors, such as the 5-HT2B subtype.[5]
The following table summarizes the binding affinities of rac-Rotigotine at human dopamine and serotonin receptors, compiled from in vitro studies.
| Receptor Subtype | Binding Affinity (Ki, nM) | Primary/Secondary Target |
| Dopamine D3 | 0.71 | Primary |
| Dopamine D2 | 13.5 | Primary |
| Dopamine D1 | 83 | Primary |
| Dopamine D4 | 3.9 - 15 | Primary |
| Dopamine D5 | 5.4 | Primary |
| Serotonin 5-HT1A | 30 | Secondary (Cross-Reactivity) |
Data sourced from Scheller et al., 2009.[3][4]
This quantitative data clearly establishes the 5-HT1A receptor as a significant secondary target for Rotigotine. The affinity is within a range that suggests potential physiological relevance at therapeutic concentrations of the drug.
Caption: Polypharmacology of rac-Rotigotine, highlighting its primary and secondary targets.
Functional Activity: The Consequence of Binding
High affinity does not reveal the functional outcome of the drug-receptor interaction. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist (eliciting a submaximal response). Functional assays are therefore essential to complete the pharmacological picture.
Studies have characterized Rotigotine as a weak but significant agonist, and in some cases a partial agonist, at the 5-HT1A receptor.[3][6][7] This agonistic activity is a crucial piece of the puzzle, as 5-HT1A receptor activation is implicated in various physiological processes, including mood regulation and neuroprotection.[8] The 5-HT1A agonism of Rotigotine may contribute to its neuroprotective effects and its potential benefits for non-motor symptoms of Parkinson's disease, such as depression and anxiety.[8][9]
| Receptor Subtype | Functional Activity |
| Dopamine D1, D2, D3 | Full Agonist |
| Serotonin 5-HT1A | Agonist / Partial Agonist |
| α2B-Adrenergic | Antagonist |
Data sourced from Scheller et al., 2009 and other pharmacological profiles.[3][6][7]
Experimental Validation: Protocols for In-House Assessment
To ensure trustworthiness and facilitate independent verification, we provide detailed, self-validating protocols for assessing the serotonergic cross-reactivity of compounds like Rotigotine.
Protocol 1: Radioligand Competition Binding Assay for 5-HT1A Affinity
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the target receptor.
Causality Behind Experimental Choices:
-
Receptor Source: Using a stable cell line (e.g., CHO or HEK293) recombinantly expressing the human 5-HT1A receptor ensures a high density of the target and eliminates confounding variables from other receptor subtypes present in native tissue.
-
Radioligand Selection: [³H]8-OH-DPAT is a classic, high-affinity agonist radioligand for the 5-HT1A receptor, providing a robust signal-to-noise ratio.
-
Competition Format: This format is more efficient for screening and characterizing unlabeled compounds than saturation binding, which is used to characterize the radioligand itself.
-
Non-Specific Binding (NSB) Determination: Using a high concentration of a known, non-radioactive ligand (e.g., serotonin) is crucial to define the portion of radioligand binding that is not to the specific receptor of interest. This is a critical control for accurate data interpretation.
Step-by-Step Methodology:
-
Preparation of Membranes:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 1 mg/mL. Store at -80°C.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, cell membranes (typically 10-20 µg protein per well), and a fixed concentration of [³H]8-OH-DPAT (at or near its Kd, e.g., 1.0 nM).
-
Add increasing concentrations of unlabeled rac-Rotigotine (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Include control wells for "Total Binding" (no competitor) and "Non-Specific Binding" (e.g., 10 µM Serotonin).
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Dry the filter mat and measure the trapped radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of Rotigotine.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a one-site competition curve and determine the IC50 value (the concentration of Rotigotine that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand competition binding assay to determine Ki.
Protocol 2: cAMP Functional Assay for 5-HT1A Agonism
This protocol determines whether a compound acts as an agonist or antagonist at the 5-HT1A receptor by measuring its effect on a downstream second messenger, cyclic AMP (cAMP). The 5-HT1A receptor is a Gi/o-coupled receptor, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[10]
Causality Behind Experimental Choices:
-
Cell-Based Assay: This format provides a more physiologically relevant system than isolated membranes, as it keeps the receptor coupled to its native signaling machinery.
-
cAMP Measurement: As a Gi-coupled receptor, the most direct and reliable measure of 5-HT1A activation is the inhibition of cAMP production.
-
Forskolin Stimulation: Forskolin directly activates adenylyl cyclase, raising basal cAMP levels. This creates a large and stable signal window, making the inhibition of cAMP by a 5-HT1A agonist easier to detect and quantify.
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed 5-HT1A-expressing CHO cells into a 96-well or 384-well plate and culture overnight to allow for adherence.
-
-
Assay Execution:
-
Wash the cells with assay buffer (e.g., HBSS).
-
Add a stimulation buffer containing a fixed concentration of forskolin (e.g., 10 µM) and varying concentrations of rac-Rotigotine.
-
Include control wells: "Basal" (no forskolin, no Rotigotine), "Stimulated" (forskolin only), and a positive control agonist (e.g., 8-OH-DPAT).
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit. Homogeneous Time-Resolved Fluorescence (HTRF) or Bioluminescence Resonance Energy Transfer (BRET) assays are common, high-throughput methods.[11]
-
-
Data Analysis:
-
Normalize the data, setting the "Basal" control to 0% and the "Stimulated" control to 100% activity.
-
Plot the percentage inhibition of forskolin-stimulated cAMP against the concentration of Rotigotine.
-
Use non-linear regression to fit the data to a dose-response curve and determine the EC50 (the concentration producing 50% of the maximal effect) and the Emax (the maximal inhibition achieved). An Emax value similar to a known full agonist indicates full agonism, while a significantly lower Emax suggests partial agonism.
-
Caption: Simplified 5-HT1A (Gi-coupled) receptor signaling pathway.
Conclusion and Broader Implications
The experimental evidence clearly demonstrates that rac-Rotigotine, in addition to its primary role as a potent dopamine receptor agonist, exhibits significant cross-reactivity with the serotonin 5-HT1A receptor, where it functions as an agonist. This interaction is not a minor pharmacological curiosity; it is a key feature of the drug's profile that may contribute to its overall therapeutic efficacy, particularly concerning non-motor symptoms in Parkinson's disease.
For researchers in the field, this guide serves as a framework for evaluating the serotonergic activity of novel dopamine agonists. By employing robust, validated protocols for binding and functional assays, drug development professionals can build a comprehensive pharmacological profile, enabling a more accurate prediction of a compound's clinical utility and potential side effects. The polypharmacology of Rotigotine underscores a critical principle in modern drug discovery: understanding the full spectrum of a molecule's interactions is paramount to optimizing therapeutic outcomes.
References
- 1. What is the mechanism of Rotigotine? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xcessbio.com [xcessbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dopaminergic neuroprotective effects of rotigotine via 5-HT1A receptors: Possibly involvement of metallothionein expression in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
A Comparative Guide to the Receptor Binding Profiles of Rotigotine and its Racemic Mixture
For researchers and professionals in drug development, a nuanced understanding of a compound's interaction with its biological targets is paramount. This guide provides an in-depth comparison of the receptor binding profiles of Rotigotine, the therapeutically active (S)-enantiomer, and its racemic form. We will explore the stereospecificity of its interactions, present supporting quantitative data, and detail the experimental protocols required to validate these findings.
Introduction: The Significance of Stereochemistry in Rotigotine's Action
Rotigotine is a non-ergoline dopamine agonist prescribed for Parkinson's disease (PD) and Restless Legs Syndrome (RLS).[1] Its therapeutic effect is derived from its ability to stimulate dopamine receptors in the brain, compensating for the depleted dopamine levels characteristic of PD. Chemically, Rotigotine possesses a single chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-Rotigotine and (R)-Rotigotine.
The marketed formulation, Neupro®, contains only the enantiomerically pure (S)-Rotigotine.[2] A mixture containing equal parts of both the (S) and (R) enantiomers is known as a racemic mixture or racemate, historically referred to by the developmental code N-0437.[3][4] As is common in pharmacology, the three-dimensional structure of a drug molecule is critical for its interaction with the highly specific binding pockets of protein receptors. This guide will illuminate the profound differences in receptor affinity that arise from this subtle change in stereochemistry.
The Pharmacological Landscape: Rotigotine's Molecular Targets
Rotigotine's efficacy is rooted in its polypharmacology, exhibiting high affinity for a range of monoaminergic receptors.[5] Its primary targets are the five subtypes of dopamine receptors (D1-D5), but it also demonstrates significant interaction with specific serotonin and adrenergic receptors.
-
Dopamine D2-like Receptors (D2, D3, D4): These are the principal targets for treating motor symptoms in PD. Agonism at these receptors, which are coupled to inhibitory G-proteins (Gi/o), modulates the "indirect pathway" of motor control. Rotigotine shows a particularly high affinity for the D3 receptor.[6][7]
-
Dopamine D1-like Receptors (D1, D5): Unlike many other dopamine agonists, Rotigotine is also a potent agonist at D1-like receptors.[4][8] These receptors are coupled to stimulatory G-proteins (Gs) and are involved in the "direct pathway" of motor control. This broader profile may contribute to its unique clinical effects.
-
Serotonin 5-HT1A Receptors: Rotigotine acts as an agonist at these receptors, an activity which may contribute to potential antidepressant effects.[1]
-
Adrenergic α2B Receptors: The drug acts as an antagonist at α2B receptors.[1][6]
Understanding the affinity of both the pure enantiomer and the racemic mixture for this array of targets is crucial for predicting therapeutic efficacy and potential side-effect profiles.
Quantitative Comparison of Binding Affinities
The most direct way to compare the binding profiles is by examining the inhibition constant (Ki), a measure of a compound's binding affinity for a receptor. A lower Ki value signifies a higher binding affinity. The available scientific literature primarily focuses on the active (S)-enantiomer, but data for the racemate (N-0437) and the individual enantiomers allows for a clear comparison.
While direct Ki values for the racemic mixture across all receptors are not consolidated in a single study, the principle of stereoselectivity is well-established. The pharmacological activity resides almost exclusively in the S-(-)-enantiomer. The R-(+)-enantiomer typically displays significantly lower affinity for the target dopamine receptors. Therefore, the binding affinity of the racemic mixture can be inferred to be approximately half that of the pure (S)-enantiomer, as 50% of the mixture is the less active (or inactive) R-form.
The table below summarizes the binding affinities for (S)-Rotigotine, providing a benchmark against which the racemate would be compared.
| Receptor Subtype | (S)-Rotigotine Ki (nM) | Functional Activity |
| Dopamine D3 | 0.71[6] | Full Agonist[6] |
| Dopamine D2 | 13.5[6] | Full Agonist[6] |
| Dopamine D4 | 3.9 - 15[6] | Full Agonist[6] |
| Dopamine D5 | 5.4[6] | Full Agonist[6] |
| Dopamine D1 | 83[6] | Full Agonist[4][8] |
| Serotonin 5-HT1A | 30[6] | Agonist[1] |
| Adrenergic α2B | 27[6] | Antagonist[1] |
Causality Behind Stereospecific Binding: The dramatic difference in affinity between enantiomers stems from the three-point attachment model of ligand-receptor interaction. The binding site of a receptor is a chiral, three-dimensional space. For optimal binding and activation, the functional groups of the ligand (e.g., the hydroxyl group, the amine, and the thiophene ring of Rotigotine) must align perfectly with complementary contact points in the receptor pocket.[2] The (S)-enantiomer possesses the precise spatial configuration for this high-affinity interaction, whereas the (R)-enantiomer does not, leading to a weaker, less stable binding.
Experimental Validation: A Guide to Radioligand Binding Assays
To empirically determine and validate the binding affinities presented above, the competitive radioligand binding assay is the gold standard. This technique allows for the calculation of the Ki value of an unlabeled test compound (e.g., racemic Rotigotine) by measuring its ability to displace a radiolabeled ligand of known high affinity from a receptor.
Diagram: Workflow of a Competitive Radioligand Binding Assay
References
- 1. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural genomics of the human dopamine receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of rac-Rotigotine and Other D2 Agonists: A Guide for Researchers
This guide provides an in-depth, head-to-head comparison of rac-Rotigotine and other prominent dopamine D2 receptor agonists, tailored for researchers, scientists, and drug development professionals. We will dissect their molecular interactions, functional activities, and the downstream signaling cascades they elicit, supported by validated experimental protocols and comparative data. Our focus is to illuminate the nuanced yet critical differences that define their pharmacological profiles.
Introduction: Beyond Simple D2 Agonism
Dopamine agonists are a cornerstone in the management of Parkinson's disease (PD) and other neurological conditions.[1][2] While compounds like Pramipexole and Ropinirole have long been recognized for their efficacy, they primarily target the D2-like family of dopamine receptors (D2, D3, D4).[1][3] Rotigotine emerges as a notable agent due to its broader receptor profile and unique transdermal delivery system, which allows for continuous dopaminergic stimulation.[2][4][5]
This guide moves beyond a surface-level comparison. We will explore the concept of functional selectivity, or "biased agonism," at the D2 receptor. This refers to the ability of a ligand to preferentially activate one of several downstream signaling pathways, namely the canonical G protein-dependent pathway or the β-arrestin-mediated pathway.[6][7] Understanding these subtleties is paramount for rational drug design and for elucidating the full therapeutic potential and side-effect profiles of these compounds.
Molecular and Receptor Binding Profiles
The therapeutic action of a drug begins with its interaction with its molecular target. The binding affinity for various receptor subtypes is a crucial determinant of its overall pharmacological effect.
rac-Rotigotine: A Broad Spectrum Agonist
Rotigotine is a non-ergoline dopamine agonist.[2] Chemically, it is the (S)-enantiomer of 5,6,7,8-Tetrahydro-6-(propyl[2-(2-thienyl)ethyl]amino)-1-naphthalenol that is pharmacologically active.[8] A key differentiator for Rotigotine is its significant affinity for and functional agonism at not only D2-like receptors but also D1-like receptors (D1 and D5).[3][9] This profile is distinct from Pramipexole and Ropinirole, which lack significant activity at D1 receptors.[3][9] Furthermore, Rotigotine exhibits activity as a partial agonist at the 5-HT1A receptor and an antagonist at the α2B-adrenergic receptor.[10]
Comparative Receptor Binding Affinities
The table below summarizes the binding affinities (expressed as pKi values, the negative log of the inhibition constant, Ki) of Rotigotine, Pramipexole, and Ropinirole for human dopamine receptor subtypes. Higher pKi values indicate greater binding affinity.
| Compound | D1 Receptor (pKi) | D2 Receptor (pKi) | D3 Receptor (pKi) | D4 Receptor (pKi) | D5 Receptor (pKi) |
| Rotigotine | ~7.2 - 8.5[3][10] | ~8.0 - 8.5[3][10] | ~9.2[3][10] | ~8.5[3] | ~8.0[3] |
| Pramipexole | Inactive[3] | ~7.5 - 8.5[3][11] | ~8.0 - 9.0[3][11] | ~7.0[3] | Inactive[3] |
| Ropinirole | Inactive[3] | ~6.8 - 7.5[3] | ~7.5 - 8.3[3] | ~6.8[3] | Inactive[3] |
Interpretation:
-
Rotigotine's Unique D1 Affinity: The data clearly shows Rotigotine's potent binding to the D1 receptor, a characteristic absent in Pramipexole and Ropinirole.[3][9] This D1 agonism may contribute to its distinct clinical efficacy profile.
-
D3 Preference: All three agonists show a high affinity for the D3 receptor, with Rotigotine and Pramipexole generally exhibiting the highest potencies.[3][10][11]
D2 Receptor Signaling: G Protein vs. β-Arrestin Pathways
Activation of the D2 receptor, a G protein-coupled receptor (GPCR), initiates two primary signaling cascades. The specific pathway engaged can be influenced by the agonist's structure, leading to biased signaling.[7][12]
-
Canonical G Protein (Gi/o) Pathway: Agonist binding facilitates the coupling of the D2 receptor to inhibitory G proteins (Gi/o). This interaction inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13][14][15] This is considered the primary mechanism for the therapeutic effects of D2 agonists in PD.
-
β-Arrestin Pathway: Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestin proteins (β-arrestin 1 and 2) are recruited.[7] This recruitment leads to receptor desensitization (uncoupling from G proteins) and internalization.[7][13] Importantly, β-arrestin can also act as a scaffold for other signaling proteins, initiating G protein-independent signaling cascades, such as the activation of the MAP kinase pathway.[12][13][16]
The balance between G protein and β-arrestin activation is a critical area of research, as it may explain differences in long-term efficacy and the incidence of side effects like tolerance or dyskinesias.[17]
Signaling Pathway Diagram
References
- 1. The complex molecular pharmacology of the dopamine D2 receptor: Implications for pramipexole, ropinirole, and rotigotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rotigotine transdermal system: a short review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of rotigotine in elderly patients with Parkinson’s disease in comparison with the non-elderly: a post hoc analysis of randomized, double-blind, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the rotigotine transdermal patch versus oral levodopa on swallowing in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 16. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Statistical Validation of rac-Rotigotine Efficacy in Preclinical Parkinson's Disease Models
This guide provides an in-depth framework for researchers, scientists, and drug development professionals on designing, executing, and statistically validating preclinical studies to assess the efficacy of rac-Rotigotine, a key dopamine agonist. Moving beyond a simple recitation of protocols, we will explore the causal logic behind experimental choices, ensuring a robust and self-validating study design. Our focus will be on the widely-used 6-hydroxydopamine (6-OHDA) unilateral lesion model in rats, a cornerstone of Parkinson's Disease (PD) research.
Understanding rac-Rotigotine: A Multi-Receptor Dopaminergic Agonist
Rotigotine is a non-ergoline dopamine agonist that has garnered significant interest for its potential in treating Parkinson's disease and Restless Legs Syndrome.[1][2] Its therapeutic action stems from its ability to mimic the effect of endogenous dopamine, a neurotransmitter critically depleted in PD.[1][2]
Pharmacologically, Rotigotine is notable for its broad affinity across dopamine receptor subtypes. It acts as a full agonist at D1, D2, and D3 receptors, with a particularly high affinity for the D3 subtype.[3][4][5][6] This profile is distinct from more selective D2/D3 agonists like pramipexole and ropinirole, and more closely resembles the action of apomorphine or dopamine itself.[7] This broad-spectrum agonism, stimulating both the D1-like "direct" and D2-like "indirect" motor pathways in the basal ganglia, is hypothesized to contribute to its efficacy. The term "rac-Rotigotine" refers to the racemic mixture of its enantiomers.[4] It is the (S)-enantiomer that carries the primary pharmacological activity.[8]
The Basal Ganglia Circuitry: Rotigotine's Target
To appreciate Rotigotine's mechanism, one must understand the basal ganglia's motor loop. In a healthy state, dopamine from the substantia nigra pars compacta (SNc) modulates two key pathways originating in the striatum:
-
The Direct Pathway (Go): Activation of D1 receptors excites this pathway, ultimately inhibiting the globus pallidus internal (GPi) and reducing its tonic inhibition of the thalamus. This "disinhibition" allows the thalamus to excite the motor cortex, facilitating movement.
-
The Indirect Pathway (No-Go): Activation of D2 receptors inhibits this pathway. In a dopamine-depleted state (like PD), this pathway becomes overactive, leading to increased GPi inhibition of the thalamus and subsequent suppression of movement (bradykinesia).
Rotigotine's dual D1/D2 agonism aims to restore balance by stimulating the "Go" pathway and inhibiting the "No-Go" pathway, thereby alleviating motor deficits.
References
- 1. drugs.com [drugs.com]
- 2. researchgate.net [researchgate.net]
- 3. One-way ANOVA Power Analysis | G*Power Data Analysis Examples [stats.oarc.ucla.edu]
- 4. researchgate.net [researchgate.net]
- 5. Apomorphine-induced rotations [protocols.io]
- 6. Correlation of apomorphine- and amphetamine-induced turning with nigrostriatal dopamine content in unilateral 6-hydroxydopamine lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Ensuring Reproducibility in the Analysis of rac-Rotigotine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, particularly concerning chiral molecules, the reproducibility of experimental data is the bedrock of scientific integrity and regulatory success. This guide provides an in-depth comparison of analytical methodologies for rac-Rotigotine Hydrochloride, with a core focus on achieving reproducible results. As a Senior Application Scientist, my aim is to not only present protocols but to elucidate the scientific rationale behind them, empowering you to build self-validating systems for your research and development endeavors.
The Criticality of Stereochemistry and Reproducibility in Rotigotine Analysis
Rotigotine is a non-ergoline dopamine agonist primarily utilized in the management of Parkinson's disease and Restless Legs Syndrome.[1] Its therapeutic effect is mediated by its interaction with dopamine receptors, specifically D1, D2, and D3.[1][2] The commercially available formulation, Neupro®, contains the single (S)-enantiomer of Rotigotine. However, in a research and development setting, the analysis of the racemic mixture, this compound, is crucial for process control, stability studies, and to ensure the enantiomeric purity of the final active pharmaceutical ingredient (API).
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines concerning the development of stereoisomeric drugs.[3][4] These guidelines necessitate the use of stereochemically specific analytical methods to quantify each enantiomer.[3] The ability to consistently and accurately reproduce these analytical results is paramount for ensuring drug safety and efficacy.
Foundational Pillar: A Robust, Reproducible Achiral HPLC Method for Purity and Assay
A reproducible analytical method begins with a well-validated achiral method for determining the purity and assay of this compound. This method serves as the baseline for quality control.
Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is a synthesis of validated methods found in the scientific literature.[4][5]
Objective: To determine the purity of this compound and quantify it against a reference standard.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a PDA or UV detector.
Materials:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen orthophosphate (analytical grade)
-
Orthophosphoric acid (OPA) or Triethylamine (for pH adjustment)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C8 (e.g., BDS C8, 150 mm x 4.6 mm, 5 µm)[1][4] | A C8 column provides a good balance of hydrophobic retention for Rotigotine while minimizing excessive retention, leading to reasonable run times. |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.01N Potassium dihydrogen orthophosphate buffer (pH 4.8) in a 55:45 (v/v) ratio.[4] | The acetonitrile acts as the organic modifier, while the phosphate buffer controls the pH and ionic strength, ensuring consistent ionization of Rotigotine and good peak shape. A pH of 4.8 is chosen to ensure the analyte is in a single ionic form. |
| Flow Rate | 1.0 mL/min[1][4] | A standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and column efficiency. |
| Column Temperature | 30°C[4] | Maintaining a constant column temperature is crucial for reproducible retention times. 30°C is slightly above ambient to minimize fluctuations. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening on the column. |
| Detection Wavelength | 224 nm[4] | Rotigotine exhibits significant absorbance at this wavelength, providing good sensitivity. |
| Run Time | Approximately 6 minutes[4] | A short run time allows for high throughput analysis. |
Procedure:
-
Mobile Phase Preparation: Prepare the 0.01N Potassium dihydrogen orthophosphate buffer and adjust the pH to 4.8 using orthophosphoric acid or triethylamine. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent (typically the mobile phase) to a known concentration (e.g., 40 µg/mL).
-
Sample Solution Preparation: Prepare the sample solution by dissolving the this compound sample in the diluent to a similar concentration as the standard solution.
-
System Suitability: Inject the standard solution multiple times (typically 5 or 6) to ensure the system is performing adequately. Key parameters to monitor are theoretical plates, tailing factor, and the relative standard deviation (RSD) of the peak area.
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Calculate the purity and assay of the sample by comparing the peak area of the analyte in the sample to that of the standard.
Expected Reproducibility Data
A well-validated method will have robust reproducibility data. The following table summarizes typical acceptance criteria for key validation parameters, demonstrating the expected performance of a reproducible method.
| Validation Parameter | Acceptance Criteria | Significance for Reproducibility |
| System Suitability | Theoretical Plates: >2000Tailing Factor: <2.0RSD of Peak Area: <2.0%[4] | Consistent system performance is a prerequisite for reproducible results. |
| Precision (Repeatability) | RSD < 2.0% for multiple preparations[4] | Demonstrates that the method yields consistent results for the same sample under the same conditions. |
| Intermediate Precision | RSD < 2.0% across different days, analysts, and equipment | Confirms that the method is robust to minor variations in the experimental setup. |
| Accuracy (% Recovery) | 98.0% - 102.0%[1][4] | Ensures that the method provides a true measure of the analyte concentration. |
| Linearity (r²) | > 0.999[1] | Confirms a proportional relationship between concentration and detector response, which is essential for accurate quantification. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature)[4] | Demonstrates the method's resilience to minor, unavoidable fluctuations in experimental conditions. |
The Challenge of Chirality: Achieving Reproducible Enantiomeric Separation
The separation of enantiomers is a more complex analytical challenge. While chiral High-Performance Liquid Chromatography (HPLC) is a common technique, this guide will also explore Capillary Zone Electrophoresis (CZE) as a powerful and reproducible alternative.
Experimental Protocol: Chiral Separation by Capillary Zone Electrophoresis (CZE)
This protocol is based on a validated method for the simultaneous enantioseparation of Rotigotine and its chiral impurities.[6]
Objective: To separate and quantify the (S)- and (R)-enantiomers of Rotigotine.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
Materials:
-
This compound
-
Sulfated-β-cyclodextrin (S-β-CD)
-
Methyl-β-cyclodextrin (M-β-CD)
-
Sodium phosphate
-
Sodium benzenesulfonate (internal standard)
Electrophoretic Conditions:
| Parameter | Condition | Rationale |
| Capillary | Fused-silica capillary | Standard capillary for CZE. |
| Running Buffer | 100 mM Sodium phosphate buffer (pH 2.5) containing 2% (w/v) S-β-CD and 2% (w/v) M-β-CD[6] | The dual cyclodextrin system provides the chiral selectivity. The low pH ensures that Rotigotine is protonated and migrates in the electric field. |
| Separation Voltage | -20 kV[6] | The applied voltage drives the electrophoretic separation. |
| Temperature | 20°C[6] | A controlled temperature is essential for reproducible migration times. |
| Detection Wavelength | 200 nm[6] | Wavelength for optimal detection of Rotigotine. |
Procedure:
-
Buffer Preparation: Prepare the running buffer with the specified concentrations of sodium phosphate and cyclodextrins, and adjust the pH.
-
Sample and Standard Preparation: Prepare solutions of this compound and the internal standard in the running buffer.
-
Capillary Conditioning: Condition the capillary with the running buffer before each injection.
-
Injection: Inject the sample using the hydrodynamic or electrokinetic injection mode.
-
Separation and Detection: Apply the separation voltage and record the electropherogram.
-
Quantification: Determine the enantiomeric excess by comparing the peak areas of the two enantiomers.
Expected Reproducibility Data for Chiral Separation
Similar to the achiral method, a reproducible chiral separation method will have well-defined validation parameters.
| Validation Parameter | Acceptance Criteria | Significance for Reproducibility |
| Precision (Migration Time) | RSD < 1.0%[6] | Consistent migration times are crucial for peak identification. |
| Precision (Peak Area Ratio) | RSD < 4.0%[6] | Ensures accurate and reproducible quantification of the enantiomeric ratio. |
| Accuracy (% Recovery) | 95.9% - 108.3%[6] | Demonstrates the method's ability to accurately measure the amount of each enantiomer. |
| Linearity | A linear relationship between concentration and peak area should be established.[6] | Essential for accurate quantification over a range of concentrations. |
Visualizing the Path to Reproducibility
To better understand the workflow and the logical framework for ensuring reproducibility, the following diagrams are provided.
Experimental Workflow for Quality Control of this compound
Caption: Workflow for the quality control of rac-Rotigotine HCl.
Logical Framework for a Reproducibility Study
Caption: Logical framework for assessing method reproducibility.
Conclusion: A Commitment to Scientific Integrity
Ensuring the reproducibility of experimental results for this compound is not merely a matter of following a protocol; it is a commitment to the principles of scientific integrity and a critical component of successful drug development. By implementing robust, well-validated analytical methods, such as the RP-HPLC method for purity and the CZE method for chiral separation detailed in this guide, researchers can have confidence in the accuracy and consistency of their data. The provided protocols, expected performance data, and workflow diagrams serve as a comprehensive resource for establishing a self-validating system for the analysis of this important pharmaceutical compound. Ultimately, a steadfast focus on reproducibility will pave the way for more efficient and reliable drug development pipelines.
References
- 1. DoE‐based validation of a HPLC–UV method for quantification of rotigotine nanocrystals: Application to in vitro dissolution and ex vivo nasal permeation studies | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.com [shimadzu.com]
- 4. Stability Indicating Method Development and Validation for the Estimation of Rotigotine by Rp-Hplc in Bulk and Pharmaceutical Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Robustness testing of chiral separations by capillary electrophoresis using highly-sulfated cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Dopamine Receptor Specificity of rac-Rotigotine
This guide provides an in-depth technical assessment of the dopamine receptor specificity of rac-Rotigotine, a non-ergoline dopamine agonist. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a comparative analysis, supported by experimental data and detailed methodologies. We will explore the nuances of Rotigotine's binding and functional profile, benchmark it against other key dopamine agonists, and provide the rationale behind the experimental designs used to generate these insights.
The Critical Role of Dopamine Receptor Specificity in Therapeutics
The dopamine system, with its five receptor subtypes (D1-D5), is a cornerstone of central nervous system function, modulating everything from motor control to motivation and cognition. These receptors are broadly classified into two families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors.[1] This classification is based on their primary signaling mechanisms: D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP), while D2-like receptors couple to Gαi/o proteins to inhibit this pathway.[1][2]
The therapeutic efficacy and side-effect profile of a dopamine agonist are intrinsically linked to its binding affinity and functional activity at these various subtypes. A drug's specificity—or lack thereof—determines its clinical utility. For instance, in Parkinson's disease, agonism at D2 and D3 receptors is considered crucial for alleviating motor symptoms.[3][4] Therefore, a precise understanding of a compound's receptor interaction profile is not merely academic; it is fundamental to rational drug design and predicting clinical outcomes.
Unveiling the Binding Profile of rac-Rotigotine
The initial characterization of any potential therapeutic agent begins with quantifying its binding affinity for its intended targets and potential off-targets. This is typically achieved through radioligand binding assays, which measure the displacement of a radioactive ligand from a receptor by the compound of interest. The resulting inhibition constant (Ki) is a measure of binding affinity, where a lower Ki value signifies a higher affinity.
Rotigotine exhibits a broad affinity across all five dopamine receptor subtypes, a characteristic that distinguishes it from some other non-ergoline dopamine agonists.[5][6] However, its affinity is not uniform. Standard binding assays have consistently shown that Rotigotine has the highest affinity for the D3 receptor, followed by the D2, D4, and D5 receptors, with a comparatively lower affinity for the D1 receptor.[7][8][9]
Beyond the dopaminergic system, Rotigotine also demonstrates significant affinity for the serotonin 5-HT1A receptor, where it acts as an agonist, and the α2B-adrenergic receptor, where it functions as an antagonist.[7][8][9] These off-target interactions may contribute to its overall clinical profile.
Comparative Binding Affinities of Dopamine Agonists
To contextualize the specificity of Rotigotine, it is essential to compare its binding profile with that of other commonly used dopamine agonists. The following table summarizes the binding affinities (Ki, in nM) for human dopamine receptors.
| Dopamine Agonist | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | D5 Receptor Ki (nM) |
| rac-Rotigotine | 83[7][9] | 13.5[7][9] | 0.71[7][9] | 3.9 - 15[7][9] | 5.4[7][9] |
| Pramipexole | >10,000[10] | 2.2 - 3.9[10] | 0.5 - 0.97[10][11] | 5.1[10] | No significant affinity |
| Ropinirole | >10,000[10] | 29[10] | 2.9[10] | No significant affinity | No significant affinity |
| Apomorphine | Similar affinity for D1, D2, and D3[6] | - | - | - | - |
Note: Ki values can vary between studies due to different experimental conditions.
This comparative data highlights that while Pramipexole and Ropinirole are highly selective for the D2-like receptor family, Rotigotine possesses a broader spectrum of activity, including significant affinity for the D1-like receptors.[5][6] This profile is more akin to that of apomorphine.[6]
Functional Activity: Beyond Binding to Biological Response
High binding affinity does not solely dictate a drug's effect; the functional consequence of that binding—be it agonism, antagonism, or partial agonism—is paramount. Functional assays are therefore critical to complete the pharmacological picture.
D1-like and D2-like Receptor Signaling Pathways
To understand the functional assays, we must first visualize the canonical signaling pathways initiated by dopamine receptor activation.
Caption: Canonical D1-like receptor signaling pathway.
References
- 1. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 3. Transdermal rotigotine: a clinically innovative dopamine-receptor agonist for the management of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome | springermedizin.de [springermedizin.de]
- 5. pramipexole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ropinirole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. An update on pharmacological, pharmacokinetic properties and drug-drug interactions of rotigotine transdermal system in Parkinson's disease and restless legs syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of rac-Rotigotine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of pharmaceutical research and development, the lifecycle of a compound extends beyond its synthesis and application to its final, responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of rac-Rotigotine Hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. As your partner in laboratory safety and chemical handling, we aim to provide value that transcends the product itself, building a foundation of trust through expertise and comprehensive guidance.
The Critical Importance of Proper Disposal: Beyond the Bench
The disposal of any chemical, particularly a pharmacologically active compound like this compound, is a process governed by a complex web of regulations designed to mitigate risks to human health and the environment. Improper disposal can lead to contamination of water systems and soil, posing a threat to wildlife and potentially re-entering the human food chain. Furthermore, non-compliance with disposal regulations can result in significant legal and financial penalties for your institution.[1][2] This guide will provide a clear pathway to compliant and safe disposal.
Understanding this compound: Key Disposal-Related Characteristics
Before delving into the disposal procedures, it is crucial to understand the regulatory landscape surrounding this compound. Two primary regulatory frameworks dictate the disposal pathway for pharmaceutical waste in the United States: the Drug Enforcement Administration (DEA) regulations for controlled substances and the Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) for hazardous waste.
DEA Controlled Substance Classification
Our research indicates that this compound is not classified as a controlled substance by the Drug Enforcement Administration. This simplifies the disposal process, as the stringent requirements for handling, tracking, and destruction of controlled substances do not apply.
RCRA Hazardous Waste Classification: A Critical Determination
The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[3] Pharmaceutical waste can be classified as hazardous if it is specifically listed (P- or U-listed) or if it exhibits one or more of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.
Based on available Safety Data Sheets (SDS) and environmental risk assessments, this compound does not appear to be a P- or U-listed hazardous waste and is unlikely to exhibit the characteristics of ignitability, corrosivity, or reactivity. However, a definitive determination of the toxicity characteristic would require specific analytical testing, such as the Toxicity Characteristic Leaching Procedure (TCLP).
Given this ambiguity, and in the interest of ensuring the highest level of safety and compliance, we will outline two potential disposal pathways. It is imperative that each research institution, through its Environmental Health & Safety (EHS) department, makes a formal hazardous waste determination.
Disposal Decision Tree for this compound
The following diagram illustrates the decision-making process for selecting the appropriate disposal procedure for this compound.
Caption: Decision tree for this compound disposal.
Pathway 1: Disposal as Non-Hazardous Pharmaceutical Waste
If your institution's EHS department determines that this compound is not a RCRA hazardous waste, the following procedures should be followed. The primary goal is to render the compound unusable and to prevent its release into the environment.
Step-by-Step Protocol for Non-Hazardous Disposal:
-
Segregation: Ensure that the this compound waste is segregated from other waste streams, particularly hazardous and infectious waste.[1]
-
Containerization: Place the waste in a designated, leak-proof, and clearly labeled container for non-hazardous pharmaceutical waste. These containers are often blue or white.[4]
-
Record Keeping: Maintain a log of the disposed material, including the name of the compound, quantity, and date of disposal.
-
Collection and Disposal: Arrange for collection by a licensed medical waste management company that handles non-hazardous pharmaceutical waste. The most common and environmentally sound disposal method for this waste stream is incineration at a permitted facility.[2][5]
Important Considerations for Non-Hazardous Disposal:
-
Do Not Sewer: Never dispose of this compound down the drain. This can lead to contamination of water supplies.[1]
-
Do Not Place in Regular Trash: Even if deemed non-hazardous, it is not best practice to dispose of pharmaceutical waste in the regular trash, as this can lead to accidental ingestion or environmental release.[3]
Pathway 2: Disposal as RCRA Hazardous Pharmaceutical Waste
If your institution's EHS department determines that this compound is a RCRA hazardous waste (either through characteristic testing or as a precautionary measure), a more stringent set of procedures must be followed.
Step-by-Step Protocol for Hazardous Disposal:
-
Segregation and Containerization: The waste must be collected in a designated hazardous waste container, which is typically black.[4] The container must be kept closed except when adding waste, be in good condition, and be compatible with the chemical.
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the name and address of the generating facility, the accumulation start date, and the specific contents (i.e., "this compound").
-
Accumulation: The waste must be stored in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA) in accordance with your facility's hazardous waste generator status and state regulations.
-
Record Keeping: Meticulous records must be kept, including a hazardous waste manifest for off-site transportation.
-
Disposal: The waste must be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will typically be incinerated at high temperatures.
Spill Management and Personal Protective Equipment (PPE)
In the event of a spill of this compound, the following procedures should be followed:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Don Appropriate PPE: At a minimum, this should include safety glasses, a lab coat, and chemical-resistant gloves.
-
Contain the Spill: For solid material, carefully sweep it up to avoid creating dust. For a solution, absorb it with an inert material (e.g., vermiculite, sand, or earth).
-
Collect and Dispose: Place the spilled material and any contaminated absorbent into a sealed, labeled container for disposal according to the appropriate waste stream (non-hazardous or hazardous, as determined by your EHS department).
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Recommended Personal Protective Equipment (PPE) for Handling and Disposal:
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory Protection | Not typically required for small quantities handled with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary. |
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is a critical component of responsible research. By following these guidelines and working closely with your institution's Environmental Health & Safety department, you can ensure that your work is conducted not only at the forefront of science but also with the utmost respect for the safety of your colleagues and the health of our planet.
References
- 1. ebsalabama.com [ebsalabama.com]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 4. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 5. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling rac-Rotigotine Hydrochloride
Welcome to your essential guide for the safe handling of rac-Rotigotine Hydrochloride. As a potent, non-ergoline dopamine agonist, this compound is invaluable for research into Parkinson's disease and other neurological conditions.[1][2] However, its pharmacological activity necessitates a robust and intelligent approach to safety. This guide moves beyond a simple checklist, providing a comprehensive framework rooted in the principles of potent compound handling. We will explore not just what personal protective equipment (PPE) to use, but why it's a critical component of a multi-layered safety strategy, ensuring the protection of you and your colleagues.
The Foundation of Safety: Hazard Identification and Risk Assessment
Understanding the compound you are working with is the first step in any safety protocol. For this compound, the primary risk is not rooted in classical definitions of corrosivity or flammability, but in its potent biological activity.
Pharmacological Potency as the Primary Hazard: this compound is designed to be biologically active at low concentrations.[3] The primary risk to laboratory personnel is inadvertent exposure—through inhalation, skin contact, or ingestion—which could lead to unintended pharmacological effects.[4] The compound is a white to off-white solid powder, a physical form that can easily become airborne, posing a significant inhalation risk if not handled correctly.[5]
The Challenge of Undefined Exposure Limits: A critical consideration is that specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies.[6][7][8] In such situations, a highly conservative approach is mandated. The pharmaceutical industry addresses this by categorizing compounds based on their potency and toxicological profile. Given its high potency, this compound should be handled under conditions typically reserved for substances with OELs in the low microgram per cubic meter (µg/m³) range.[9] This dictates the necessity of advanced engineering controls and a comprehensive PPE strategy.
| Property | Value | Source |
| Chemical Name | (6S)-5,6,7,8-Tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol hydrochloride | |
| Molecular Formula | C₁₉H₂₅NOS·HCl | [2] |
| Molecular Weight | 351.93 g/mol | [1][2][10] |
| Appearance | White to off-white solid powder | [2][5] |
| Solubility | Soluble in DMSO (>10 mg/mL) | [2] |
| Storage | Desiccate at room temperature or store at -20°C for long-term use. | [1][2] |
The Hierarchy of Controls: A Paradigm for Potent Compound Safety
Personal Protective Equipment is essential, but it is the last line of defense. A truly safe laboratory environment relies on the "Hierarchy of Controls," a framework that prioritizes more effective, collective measures over individual protection.
Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.
-
Engineering Controls (Primary Containment): This is the most critical layer. The open handling of potent powders is strictly prohibited.[9] All operations that can generate dust, such as weighing and transferring, must be performed within a contained system.
-
Barrier Isolators (Glove Boxes): The gold standard for providing a physical barrier between the operator and the compound.[9]
-
Chemical Fume Hood: To be used as a minimum requirement, ensuring that any potential aerosols are captured.[11]
-
Facility Design: The handling area should be under negative pressure relative to adjacent rooms to prevent contaminants from escaping.[9]
-
-
Administrative Controls: These are the procedures and policies that ensure safe work practices.
-
Standard Operating Procedures (SOPs): Detailed, step-by-step instructions for every task involving the compound.
-
Designated Areas: Only allow the handling of this compound in clearly marked, designated areas with restricted access.
-
Training: All personnel must be thoroughly trained on the hazards, handling procedures, and emergency protocols before working with the compound.[4]
-
The Final Barrier: A Detailed PPE Protocol
When engineering and administrative controls are in place, PPE provides the final, essential layer of individual protection. The selection of PPE must be deliberate and matched to the task.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Powder | Tightly-fitting safety goggles with side-shields | Double nitrile gloves | Disposable, impervious gown over lab coat | Not required if performed in a certified isolator or fume hood. Required for maintenance or in case of a breach. |
| Solution Preparation | Tightly-fitting safety goggles with side-shields | Nitrile gloves | Lab coat | Not typically required |
| Spill Cleanup | Tightly-fitting safety goggles with side-shields | Double nitrile gloves | Disposable, impervious gown | Full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR) |
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes and airborne particles.[6]
-
Skin and Body Protection:
-
Gloves: Handle with appropriate chemical-resistant gloves (e.g., nitrile), which must be inspected before use.[6] For handling the solid compound, double-gloving is strongly recommended. Remove and dispose of the outer glove immediately after the powder handling task is complete. Always wash hands after removing gloves.[6]
-
Lab Coat/Gown: Wear a lab coat at all times. When handling the powder, wear a disposable, impervious gown over the lab coat. This gown should be removed and disposed of as hazardous waste before leaving the designated handling area.[6]
-
-
Respiratory Protection: In routine operations within proper engineering controls, respiratory protection should not be necessary. However, it is crucial for non-routine events. If exposure limits could be exceeded, such as during a large spill or equipment failure, a full-face respirator or PAPR is required.[6]
Operational Plan: Step-by-Step Workflow for Weighing and Solubilization
This protocol integrates all layers of control for a common laboratory task.
Caption: A safe workflow for handling this compound from preparation to cleanup.
Protocol:
-
Preparation:
-
Ensure the chemical fume hood or barrier isolator is certified and functioning correctly.
-
Decontaminate the work surface.
-
Assemble all necessary equipment (spatula, weigh paper/boat, vial, solvent, vortexer).
-
Don all required PPE: lab coat, disposable gown, tightly-fitting safety goggles, and double nitrile gloves.
-
-
Weighing and Transfer:
-
Perform all powder handling inside the engineering control (fume hood/isolator).
-
Carefully weigh the desired amount of this compound. Use a light touch to minimize aerosolization.
-
Gently transfer the powder to the appropriately labeled vial.
-
-
Solubilization:
-
Add the appropriate volume of DMSO to the vial.
-
Secure the cap tightly and vortex until the solid is fully dissolved.
-
-
Decontamination and Waste Disposal:
-
Wipe down all surfaces and equipment that may have come into contact with the powder using an appropriate cleaning agent.[12]
-
Carefully remove the outer pair of gloves and dispose of them, along with the weigh boat and any contaminated wipes, into a designated hazardous waste container.
-
Remove the disposable gown and place it in the hazardous waste container.
-
-
Final Steps:
-
Transport the sealed stock solution vial to its storage location.
-
Remove the remaining PPE (inner gloves, goggles).
-
Wash hands thoroughly with soap and water.[6]
-
Disposal and Spill Management
Waste Disposal: All disposable items contaminated with this compound, including gloves, gowns, weigh boats, pipette tips, and wipes, must be collected in a clearly labeled, sealed hazardous waste container. Disposal must follow all institutional, local, and national regulations for chemical waste.
Spill Response:
-
Evacuate: Alert others and evacuate the immediate area.
-
Secure: Restrict access to the spill area.
-
Protect: Do not attempt to clean a significant spill without appropriate respiratory protection (full-face respirator or PAPR).
-
Contain: For a small spill, carefully cover the powder with a wetted absorbent material to prevent it from becoming airborne. Do not sweep dry powder.[11]
-
Clean: Gently collect the material and place it in a sealed container for hazardous waste disposal.[11]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent solution, followed by water.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
By integrating a deep understanding of the compound's potent nature with a multi-layered safety approach, you can confidently and safely advance your critical research.
References
- 1. medkoo.com [medkoo.com]
- 2. ロチゴチン 塩酸塩 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. agnopharma.com [agnopharma.com]
- 5. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 10. Rotigotine hydrochloride | C19H26ClNOS | CID 180335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
